molecular formula C₁₃H₁₉N₅O₅ B1145223 3'-O-(2-Methoxyethyl)adenosine CAS No. 303197-30-0

3'-O-(2-Methoxyethyl)adenosine

Cat. No.: B1145223
CAS No.: 303197-30-0
M. Wt: 325.32
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Description

3'-O-(2-Methoxyethyl)adenosine is a useful research compound. Its molecular formula is C₁₃H₁₉N₅O₅ and its molecular weight is 325.32. The purity is usually 95%.
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Properties

CAS No.

303197-30-0

Molecular Formula

C₁₃H₁₉N₅O₅

Molecular Weight

325.32

Origin of Product

United States

Foundational & Exploratory

3'-O-(2-Methoxyethyl)adenosine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3'-O-(2-Methoxyethyl)adenosine: Structure, Properties, and Comparative Analysis

Introduction

In the landscape of nucleic acid therapeutics, the strategic chemical modification of nucleosides is paramount to transforming oligonucleotides into viable drug candidates. These modifications are engineered to enhance stability, improve binding affinity to target sequences, and confer favorable pharmacokinetic profiles. Among the plethora of modifications developed, O-alkylation of the ribose sugar has proven to be a particularly fruitful strategy. The 2'-O-(2-Methoxyethyl) (2'-MOE) modification is a cornerstone of second-generation antisense oligonucleotide (ASO) technology, featured in several FDA-approved drugs.

This guide focuses on a lesser-known, yet structurally significant regioisomer: This compound . While the 2'-MOE modification has been extensively studied and clinically validated, the 3'-MOE variant presents a different set of steric and conformational properties that make it a unique tool for specialized research applications. This document will provide an in-depth analysis of the chemical structure and properties of this compound, discuss its synthesis, and explore its potential applications, all while drawing critical comparisons to its well-established 2'-O- counterpart to provide a comprehensive context for researchers, scientists, and drug development professionals.

Comparative Analysis: 3'-O- vs. 2'-O-(2-Methoxyethyl)adenosine

The seemingly subtle difference in the position of the methoxyethyl group—from the 2'-hydroxyl to the 3'-hydroxyl of the ribose ring—has profound implications for the resulting nucleoside's role in an oligonucleotide.

The 2'-position is pivotal in determining the sugar pucker conformation. The native 2'-hydroxyl group in RNA favors a C3'-endo pucker, which defines the A-form helical geometry of RNA duplexes. The 2'-MOE modification maintains this preference for the C3'-endo conformation, which is a key reason for its success; it pre-organizes the oligonucleotide into an A-form helix, thereby increasing its binding affinity to complementary RNA targets.[1][2]

Conversely, placing the methoxyethyl group at the 3'-position leaves the 2'-hydroxyl unmodified. The primary consequence of a 3'-O-modification is the blockage of the 3'-terminus. This position is the natural point of chain extension for polymerases and the initiation point for degradation by 3'→5' exonucleases. Therefore, a 3'-O-(2-Methoxyethyl) modification would serve as a robust cap, preventing enzymatic degradation from the 3'-end.

PropertyThis compound2'-O-(2-Methoxyethyl)adenosine
CAS Number 303197-30-0[3]168427-74-5[][5]
IUPAC Name (2R,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-(2-methoxyethoxy)-2-(hydroxymethyl)tetrahydrofuran-4-ol(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol[][5]
Primary Role 3'-end blocking group, nuclease resistance at the 3'-terminus.[6]Enhances binding affinity, confers broad nuclease resistance, therapeutically validated.[1][2][7]
Reported Uses Research on non-standard 2',5'-linked oligonucleotides.[6]Component of FDA-approved antisense drugs (e.g., Nusinersen, Inotersen).[8]

This compound: A Detailed Profile

Chemical Structure and Physicochemical Properties

This compound is an adenosine analogue where the hydroxyl group at the 3' position of the ribose sugar is replaced by a 2-methoxyethoxy group. This modification renders the nucleoside resistant to phosphodiester bond formation at its 3'-position.

PropertyValueSource
Molecular Formula C₁₃H₁₉N₅O₅[9]
Molecular Weight 325.32 g/mol [9]
Appearance White to off-white solid[3]
SMILES OC[C@@H]1O1[3]
Solubility Soluble in DMSO (50 mg/mL)[3]
Synthesis of this compound

Proposed Synthetic Workflow:

  • Protection of the 5'-Hydroxyl Group: The primary 5'-hydroxyl group of adenosine is the most reactive. It is typically protected first using an acid-labile group such as dimethoxytrityl (DMT) chloride in the presence of a base like pyridine.

  • Protection of the Amino Group: The exocyclic amine of the adenine base is protected, commonly with a benzoyl (Bz) or isobutyryl (iBu) group, to prevent side reactions.

  • Selective Protection of the 2'-Hydroxyl Group: This is the most critical step. A bulky silyl protecting group, such as tert-butyldimethylsilyl (TBDMS), can be used. Under controlled conditions, it will preferentially react with the less sterically hindered 2'-hydroxyl group, leaving the 3'-hydroxyl free.

  • Alkylation of the 3'-Hydroxyl Group: The free 3'-hydroxyl group is then alkylated using an appropriate reagent like 2-methoxyethyl bromide or a tosylate derivative in the presence of a strong base (e.g., sodium hydride) in an aprotic solvent like THF or DMF.

  • Deprotection: The protecting groups are removed. The silyl group is typically removed using a fluoride source like tetrabutylammonium fluoride (TBAF). The DMT and base-labile protecting groups are removed under acidic and basic conditions, respectively.

  • Purification: The final product is purified using chromatographic techniques, such as silica gel column chromatography, to yield pure this compound.

synthesis_workflow A Adenosine B Step 1: 5'-OH Protection (DMT-Cl, Pyridine) A->B C Step 2: N6-Protection (Bz-Cl) B->C D Step 3: Selective 2'-OH Protection (TBDMS-Cl) C->D E Step 4: 3'-O-Alkylation (NaH, MOE-Br) D->E F Step 5: Deprotection (TBAF, Acid, Base) E->F G Purified this compound F->G

Applications and Biological Significance

The primary application of this compound stems from its ability to act as a 3'-terminal capping agent.

  • Nuclease Resistance: By modifying the 3'-hydroxyl group, the resulting oligonucleotide is rendered resistant to degradation by 3'→5' exonucleases, which are prevalent in biological systems. This can significantly increase the in vivo half-life of an oligonucleotide.

  • Termination of Polymerization: The absence of a free 3'-hydroxyl group prevents the action of DNA and RNA polymerases, making it a useful tool in molecular biology applications where chain termination is desired.

  • Specialized Oligonucleotide Architectures: Research has shown the use of 3'-MOE nucleosides in the synthesis of non-standard 2',5'-linked oligonucleotides.[6] In these structures, the phosphodiester bond is formed between the 2'-hydroxyl of one nucleotide and the 5'-hydroxyl of the next. The 3'-MOE modification in this context provides steric bulk and alters the conformational properties of the oligonucleotide backbone.[6]

Experimental Protocol: Incorporation into a 3'-Terminus

Incorporating this compound at the 3'-end of a synthetic oligonucleotide is most efficiently achieved by using a custom solid support. Standard automated oligonucleotide synthesis proceeds in the 3' to 5' direction.[10][11] Therefore, the first nucleoside is attached to the solid support (e.g., controlled pore glass, CPG) at its 3'-position.

Protocol: Solid-Phase Synthesis of a 3'-MOE-Terminated Oligonucleotide

  • Support Preparation: this compound is first derivatized with a linker, such as a succinyl group, at its 5'-hydroxyl position. This activated nucleoside is then covalently attached to an amino-functionalized solid support. This custom support becomes the starting point for synthesis.

  • Synthesis Cycle Initiation (De-blocking): The synthesis begins with the custom support loaded into the synthesizer column. The 5'-DMT group of the immobilized 3'-MOE-adenosine is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane) to expose the free 5'-hydroxyl group.

  • Coupling: The next phosphoramidite monomer in the desired sequence is activated (e.g., with tetrazole) and delivered to the column, where it couples with the free 5'-hydroxyl group of the support-bound nucleoside.[10]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") using reagents like acetic anhydride to prevent the formation of deletion-mutant sequences.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.

  • Chain Elongation: The de-blocking, coupling, capping, and oxidation steps are repeated for each subsequent monomer until the desired full-length oligonucleotide is assembled.

  • Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the phosphate backbone and the nucleobases) are removed using a strong base, typically concentrated ammonium hydroxide.

  • Purification: The final product is purified, usually by HPLC, to isolate the full-length, 3'-MOE-terminated oligonucleotide.

solid_phase_synthesis Start Start with 3'-MOE-A -derivatized solid support Deblock 1. De-blocking (Remove 5'-DMT) Start->Deblock Couple 2. Coupling (Add next phosphoramidite) Deblock->Couple Cap 3. Capping (Block unreacted 5'-OH) Couple->Cap Oxidize 4. Oxidation (P(III) to P(V)) Cap->Oxidize Repeat Repeat for n cycles Oxidize->Repeat Repeat->Deblock Next cycle Cleave Final Cleavage & Deprotection Repeat->Cleave Final cycle

Conclusion: A Niche Reagent in the Shadow of a Blockbuster Modification

This compound represents a fascinating case of regioisomeric chemistry in the field of modified nucleosides. Its structure logically points to applications as a 3'-terminal capping agent to confer nuclease resistance and as a tool for creating specialized oligonucleotide constructs.

However, it exists in the shadow of its 2'-O-regioisomer, a modification that has achieved widespread success and is integral to multiple approved therapeutic products.[8] The ability of the 2'-MOE group to enhance binding affinity by pre-organizing the sugar into a favorable C3'-endo conformation, while also providing nuclease stability, has made it a "privileged" chemistry in drug development.[1]

For researchers and drug developers, this compound should be viewed not as a direct alternative to the 2'-MOE modification for antisense applications, but as a specialized reagent. Its value lies in its unique ability to selectively modify the 3'-terminus, offering a different strategy for enhancing oligonucleotide stability and function, particularly in the exploration of novel nucleic acid structures and molecular biology tools.

References

  • Google Patents. (n.d.). O-(2-methoxyethyl)guanosine, preparation of derivatives thereof and purifying methods thereof.
  • Blackburn, G. M., Gait, M. J., Loakes, D., & Williams, D. M. (Eds.). (2006). Nucleic Acids in Chemistry and Biology. Royal Society of Chemistry.
  • ATDBio. (n.d.). Synthesis and applications of chemically modified oligonucleotides. Retrieved from [Link]

  • Deleavey, G. F., & Damha, M. J. (2012). Chemistry, structure and function of approved oligonucleotide therapeutics. Nucleic Acids Research, 40(14), 6244–6264. Retrieved from [Link]

  • PubChem. (n.d.). 2'-O-(2-Methoxyethyl)adenosine. Retrieved from [Link]

  • Geary, R. S., Watanabe, T. A., Truong, L., Freier, S., Lesnik, E. A., Sioufi, N. B., Sasmor, H., Manoharan, M., & Levin, A. A. (2001). Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats. Journal of Pharmacology and Experimental Therapeutics, 296(3), 890–897. Retrieved from [Link]

  • Bio-Synthesis Inc. (n.d.). 2'-MOE, 2-MethoxyEthoxy, RNA Modification. Retrieved from [Link]

  • Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

  • Aartse, A., et al. (2009). Tuning of conformational preorganization in model 2′,5′- and 3′,5′-linked oligonucleotides by 3′- and 2′-O-methoxyethyl modification. Nucleic Acids Research, 37(5), 1465–1474. Retrieved from [Link]

  • Iribarren, A. M. (2002). Design and applications of modified oligonucleotides. Brazilian Journal of Medical and Biological Research, 35(11), 1269-1277. Retrieved from [Link]

  • Eritja, R. (2007). Solid-phase synthesis of modified oligonucleotides. International Journal of Peptide Research and Therapeutics, 13, 115-125.
  • ACS Omega. (2023). Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications. Retrieved from [Link]

  • Link Technologies. (n.d.). Applications of modified oligonucleotides. Retrieved from [Link]

  • Pon, R. T. (2000). Solid-Phase Supports for Oligonucleotide Synthesis. In S. L. Beaucage, D. E. Bergstrom, G. D. Glick, & R. A. Jones (Eds.), Current Protocols in Nucleic Acid Chemistry (pp. 3.1.1-3.1.23). John Wiley & Sons, Inc.
  • Timofeev, E., et al. (2021). Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application. Molecules, 26(8), 2339. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Core Differences Between 2'-O-MOE and 3'-O-MOE Adenosine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic chemical modification of nucleosides is a cornerstone of modern oligonucleotide therapeutics, enabling precise control over properties such as stability, binding affinity, and mechanism of action. Among the most successful modifications is the 2'-O-methoxyethyl (2'-O-MOE) group, a staple of second-generation antisense oligonucleotides (ASOs). Its positional isomer, 3'-O-methoxyethyl (3'-O-MOE), while chemically similar, confers dramatically different properties to an oligonucleotide. This guide provides an in-depth examination of these two isomers, elucidating the profound functional consequences that arise from a simple positional change of the methoxyethyl moiety on the adenosine ribose ring. We will explore the structural differences, synthesis strategies, functional impacts in therapeutic contexts, and the analytical methodologies required to distinguish and characterize these critical isomers.

Introduction: The Ribose Ring as a Hub for Therapeutic Innovation

Native oligonucleotides (DNA and RNA) are rapidly degraded by nucleases in biological systems and often exhibit suboptimal binding affinity for their targets. The ribose sugar, particularly the 2'-hydroxyl group in RNA, is a primary site for chemical engineering to overcome these limitations.[1] The 2'-position's proximity to the phosphodiester backbone allows modifications to influence sugar conformation, nuclease resistance, and hybridization properties without disrupting the Watson-Crick base pairing essential for target recognition.[1][2]

The 2'-O-methoxyethyl (2'-O-MOE) modification has emerged as a highly effective "second-generation" modification.[3] It enhances nuclease resistance, increases binding affinity to target RNA, and reduces toxicity compared to earlier phosphorothioate-only designs.[4][5] However, the isomeric placement of this same group at the 3'-position fundamentally alters its function. This guide will dissect the causality behind these differences, providing researchers and drug developers with the foundational knowledge to leverage these isomers effectively.

The 2'-O-MOE Adenosine Isomer: The Engine of Antisense Therapeutics

The 2'-O-MOE modification is a hallmark of successful ASO drugs, including numerous approved therapies.[6] Its success is not accidental but a direct result of the specific properties it imparts.

Structure and Conformational Preference

Modification at the 2'-position with the bulky, hydrophilic MOE group forces the ribose sugar to adopt a C3'-endo pucker.[7] This conformation is characteristic of A-form RNA duplexes.[2] By "pre-organizing" the sugar into this RNA-like conformation, a 2'-O-MOE-modified oligonucleotide pays a smaller entropic penalty upon binding to its target RNA, resulting in a significant increase in thermal stability and binding affinity (ΔTm of +0.9 to +1.6 °C per modification).[2][5]

Caption: Chemical structure of a 2'-O-MOE adenosine nucleoside.

Key Functional Properties
  • Enhanced Nuclease Resistance : The steric bulk of the 2'-O-MOE group provides excellent protection against degradation by endo- and exonucleases, significantly increasing the in vivo half-life of the oligonucleotide.[4][8]

  • High Binding Affinity : As mentioned, the C3'-endo sugar pucker pre-organizes the backbone, leading to tighter binding with the target RNA.[2][5]

  • RNase H Competence (in Gapmer Design) : Crucially, while the 2'-O-MOE modification itself does not support RNase H cleavage, it is used in the "wings" of a "gapmer" ASO.[9] These wings protect the oligonucleotide and enhance binding, while a central "gap" of unmodified DNA nucleotides forms a DNA-RNA hybrid that is a substrate for RNase H, leading to target mRNA degradation.[9]

  • Reduced Toxicity : Compared to first-generation phosphorothioate oligonucleotides, the addition of 2'-O-MOE modifications can reduce non-specific protein binding and lower overall toxicity.[3][4]

The 3'-O-MOE Adenosine Isomer: A Tool for Chain Termination

Moving the methoxyethyl group from the 2' to the 3' position creates a molecule with a completely different, yet equally important, utility in molecular biology.

Structure and Steric Consequences

The 3'-hydroxyl group is essential for forming the phosphodiester bond that extends an oligonucleotide chain.[10] By replacing the 3'-OH with a 3'-O-MOE group, this linkage is blocked. The polymerase cannot form the next 3'-5' phosphodiester bond, resulting in the immediate termination of chain elongation.[11][12]

Caption: Chemical structure of a 3'-O-MOE adenosine nucleoside.

Key Functional Properties
  • Chain Termination : Its primary role is as a chain terminator in enzymatic reactions involving polymerases.[11] This is analogous to the function of dideoxynucleotides used in Sanger sequencing.[12]

  • Oligonucleotide Synthesis Blocker : When used as the final 3'-nucleoside on a solid support for chemical oligonucleotide synthesis, it can be used to create constructs that are resistant to 3'-exonucleases or to prevent unwanted ligation.

  • Incompatibility with Therapeutic ASO Mechanisms : An oligonucleotide cannot be synthesized with internal 3'-O-MOE modifications. A single 3'-O-MOE nucleoside at the 3'-terminus would not confer the same systemic benefits (e.g., affinity enhancement along the strand) as multiple internal 2'-O-MOE modifications.

Comparative Analysis: A Tale of Two Isomers

The functional divergence between these isomers is stark. The choice of where to place the MOE group is a critical design decision dictated entirely by the desired outcome.

Feature2'-O-MOE Adenosine3'-O-MOE AdenosineRationale / Causality
Position of MOE Group C2' of the riboseC3' of the ribosePositional Isomerism.[13]
Primary Function Oligonucleotide stabilization, affinity enhancementChain termination2'-position influences backbone conformation; 3'-OH is required for chain elongation.[2][11]
Role in Oligo Synthesis Incorporated internally via phosphoramidite chemistryActs as a terminator; cannot be incorporated internallyThe 3'-OH is required to form the next phosphodiester bond.[10]
Nuclease Resistance Confers high resistance when incorporated in wingsCan protect the 3'-terminus from exonucleasesSteric hindrance at the 2'-position protects the phosphodiester backbone.[7]
Binding Affinity (Tm) Increases ΔTm by ~1.5°C per modificationNot used internally; no comparable effect2'-modification pre-organizes the sugar into a favorable C3'-endo pucker.[2]
RNase H Activation No, but enables Gapmer ASO designNoRNase H requires a DNA/RNA duplex; 2'- and 3'- modifications disrupt this.[9][14]
Primary Application Antisense Oligonucleotide (ASO) TherapeuticsSequencing, PCR, Molecular Biology ProbesApplications are dictated by the core function.[3][11]

The Functional Consequence in Drug Development: The ASO Gapmer

The strategic importance of the 2'-O-MOE isomer is best illustrated by its use in ASO gapmer designs. This design elegantly solves a key challenge: the need for both high stability and a mechanism to eliminate the target RNA.

ASO_Mechanism cluster_0 cluster_1 ASO Gapmer Structure ASO ASO Gapmer Hybrid ASO-mRNA Hybrid ASO->Hybrid Hybridization mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH Recruitment Cleavage mRNA Cleavage RNaseH->Cleavage Catalysis Fragments mRNA Fragments Cleavage->Fragments Release ASO Release (Recycled) Cleavage->Release Gapmer 2'-O-MOE Wing DNA Gap (RNase H Substrate) 2'-O-MOE Wing wing1 wing1 gap gap wing2 wing2

Caption: Workflow of RNase H-mediated mRNA degradation by a 2'-O-MOE gapmer ASO.

In this design, the 2'-O-MOE "wings" provide nuclease resistance and high binding affinity, anchoring the ASO to the target mRNA. The central DNA "gap" then forms a perfect substrate for RNase H, which cleaves the RNA strand, leading to gene silencing. A 3'-O-MOE modification is fundamentally incompatible with this architecture, as it would terminate the synthesis of the oligonucleotide itself.

Experimental Methodologies

Synthesis of 2'-O-MOE Adenosine Phosphoramidite

The synthesis of the phosphoramidite building block required for automated oligonucleotide synthesis is a multi-step process demanding precise control of protecting groups.

Protocol 1: Exemplar Synthesis Workflow

  • Protection of Adenosine: Start with N6-Benzoyl-adenosine. Protect the 5' and 3' hydroxyl groups simultaneously using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (Markiewicz reagent). This selectively leaves the 2'-OH group available for modification.

    • Causality: The bulky silyl ether protecting group bridges the 3' and 5' positions, making the 2'-OH the only accessible hydroxyl for the subsequent alkylation step.

  • Alkylation of 2'-OH: React the protected nucleoside with 2-methoxyethyl bromide or a similar alkylating agent in the presence of a strong base like sodium hydride (NaH) to form the 2'-O-methoxyethyl ether.

  • Deprotection of Silyl Group: Remove the 3',5'-disiloxane bridge using a fluoride source, typically tetrabutylammonium fluoride (TBAF). This regenerates the 3' and 5' hydroxyl groups.

  • 5'-DMT Protection: Selectively protect the primary 5'-hydroxyl group with dimethoxytrityl chloride (DMT-Cl).

    • Causality: The DMT group is essential for solid-phase synthesis, providing a lipophilic handle for purification and a colored cation upon acid cleavage for monitoring coupling efficiency.

  • Phosphitylation: React the 3'-hydroxyl group of the DMT-protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to generate the final phosphoramidite building block.

    • Causality: This phosphoramidite is the reactive monomer used in the automated, stepwise assembly of the oligonucleotide chain.[10]

Synthesis_Workflow Start N6-Benzoyl Adenosine Protect35 Protect 3',5'-OH (Markiewicz Reagent) Start->Protect35 Alkylate2 Alkylate 2'-OH (MOE-Br, NaH) Protect35->Alkylate2 Deprotect35 Deprotect 3',5'-OH (TBAF) Alkylate2->Deprotect35 Protect5 Protect 5'-OH (DMT-Cl) Deprotect35->Protect5 Phosphitylate Phosphitylate 3'-OH Protect5->Phosphitylate End 2'-O-MOE Adenosine Phosphoramidite Phosphitylate->End

Caption: Synthetic workflow for 2'-O-MOE adenosine phosphoramidite.

Analytical Characterization and Isomer Differentiation

Distinguishing between the 2'-O-MOE and 3'-O-MOE isomers is critical for quality control. While they have the same mass, their structural differences can be resolved using advanced analytical techniques.

Protocol 2: Isomer Differentiation

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can often separate positional isomers.[15] The different positioning of the MOE group alters the molecule's polarity and interaction with the stationary phase, leading to distinct retention times.

    • Self-Validation: A pure sample should yield a single, sharp peak at the expected retention time. Co-injection with a known standard can confirm identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structure elucidation. The chemical shifts of the ribose protons (H1', H2', H3') are highly sensitive to the local electronic environment. The attachment of the MOE group at the 2' vs. 3' position will cause characteristic and predictable shifts in the corresponding proton and carbon signals, providing unambiguous structural confirmation.

  • Mass Spectrometry (MS/MS): While the parent mass is identical, tandem mass spectrometry (MS/MS) can sometimes differentiate isomers.[16] By subjecting the parent ion to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), unique fragmentation patterns can emerge based on the stability of fragment ions, which is influenced by the modification's position.[16]

Conclusion

The positional isomerism of 2'-O-MOE and 3'-O-MOE adenosine represents a powerful case study in the structure-function relationship of modified nucleosides. The 2'-O-MOE isomer, through its ability to confer an RNA-like conformation, enhance binding affinity, and provide nuclease resistance, has become an indispensable tool in the development of antisense therapeutics.[2][6] In stark contrast, the 3'-O-MOE isomer acts as a definitive chain terminator, a function dictated by its blockage of the critical 3'-hydroxyl group required for polymerization.[11] For researchers in drug development, understanding this fundamental divergence is not merely an academic exercise; it is essential for the rational design of effective and safe oligonucleotide-based drugs and molecular tools. The ability to synthesize, characterize, and correctly apply these isomers is a testament to the precision and power of modern medicinal chemistry.

References

  • Vertex AI Search. (2023). 2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics.
  • Baker, B. F., et al. (1997). Fully modified 2′ MOE oligonucleotides redirect polyadenylation. Nucleic Acids Research, 25(18), 3554–3560. [Link]

  • Ito, S., et al. (2018). Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides. Biological and Pharmaceutical Bulletin, 41(4), 535-540. [Link]

  • Egli, M., & Manoharan, M. (2019). The MOE Modification of RNA: Origins and Widescale Impact on the Oligonucleotide Therapeutics Field. CHIMIA International Journal for Chemistry, 73(3), 163-169. [Link]

  • Liang, X. H., et al. (2017). A therapeutic antisense oligonucleotide encompassing 2′-O-methoxyethyl modification triggers unique perturbation of the transcriptome. Nucleic Acids Research, 45(20), 11647–11661. [Link]

  • Fisher, M. H., et al. (2001). 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acids Research, 29(6), 1281–1291. [Link]

  • Raga, M., et al. (2020). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules, 25(22), 5433. [Link]

  • Synoligo. (2025). Nuclease Resistance Modifications. [Link]

  • Sleigh, J. N., et al. (2017). RNase H sequence preferences influence antisense oligonucleotide efficiency. Nucleic Acids Research, 45(22), 12797–12807. [Link]

  • Crooke, S. T. (2017). Pharmacological properties of 2′-o-methoxyethyl-modified oligonucleotides. Journal of Pharmacology and Experimental Therapeutics, 362(3), 390-398. [Link]

  • Plavec, J., et al. (2011). Tuning of conformational preorganization in model 2′,5′- and 3′,5′-linked oligonucleotides by 3′- and 2′-O-methoxyethyl modification. Nucleic Acids Research, 39(16), 7276–7287. [Link]

  • Seth, P. P., et al. (2010). Structure and nuclease resistance of 2',4'-constrained 2'-O-methoxyethyl (cMOE) and 2'-O-ethyl (cEt) modified DNAs. Chemical Communications, 46(38), 7118-7120. [Link]

  • Thiviyanathan, V., et al. (2018). Differentiating positional isomers of nucleoside modifications by higher-energy collisional dissociation mass spectrometry (HCD MS). Analytical Chemistry, 90(13), 8118-8124. [Link]

  • Guo, J., et al. (2008). 3′-O-modified nucleotides as reversible terminators for pyrosequencing. Nucleic Acids Research, 36(19), e121. [Link]

  • ACS Publications. (2023). Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications. ACS Omega. [Link]

  • Wan, Y. S., et al. (2018). 2'-O-(2-Methoxyethyl) Nucleosides Are Not Phosphorylated or Incorporated Into the Genome of Human Lymphoblastoid TK6 Cells. Toxicological Sciences, 163(1), 216-225. [Link]

  • Croft, L., & Fisher, M. (2024). Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2′-O-Methyl Modified Single-Stranded Oligonucleotides. [Link]

  • Bio-Synthesis Inc. (2023). Dideoxynucleotide chain termination oligonucleotides and their application. [Link]

  • Egli, M., & Manoharan, M. (2019). Chemistry, structure and function of approved oligonucleotide therapeutics. Nucleic Acids Research, 47(11), 5493–5519. [Link]

  • ResearchGate. (2025). Heterocyclic Nucleosides. Chemical Synthesis and Biological Properties. [Link]

  • Taylor & Francis Online. (2025). Analytical Strategies for Nucleosides and Nucleotides in Food: Advances in Sample Preparation and Separation Technologies with Emerging Challenges. [Link]

  • MDPI. (2020). Chemical Incorporation of Chain-Terminating Nucleoside Analogs as 3′-Blocking DNA Damage and Their Removal by Human ERCC1-XPF Endonuclease. Molecules. [Link]

  • National Center for Biotechnology Information. (2010). Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs. [Link]

  • bioRxiv. (2024). Chain Termination Effects of Chemically Modified Nucleoside Analogs on SARS-CoV-2 RNA Polymerase. [Link]

  • Oxford Academic. (2010). Improvement of RNA secondary structure prediction using RNase H cleavage and randomized oligonucleotides. Nucleic Acids Research. [Link]

  • Wiley Online Library. (2023). Synthesis of Nucleoside Derivatives by Biomimetic Ester Migration. Chemistry – A European Journal. [Link]

  • Chad's Prep. (2020). Isomeric Relationships | Constitutional, Enantiomers, Diastereomers. [Link]

  • Master Organic Chemistry. (2019). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. [Link]

  • ScienceOpen. (2017). Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function. [Link]

  • PubMed. (1991). Sequence-dependent hydrolysis of RNA using modified oligonucleotide splints and RNase H. [Link]

  • National Center for Biotechnology Information. (2014). Improved nucleotide selectivity and termination of 3′-OH unblocked reversible terminators by molecular tuning of 2-nitrobenzyl alkylated HOMedU triphosphates. [Link]

  • National Center for Biotechnology Information. (2019). Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. [Link]

  • Twist Bioscience. (2018). A Simple Guide to Phosphoramidite Chemistry. [Link]

Sources

Technical Monograph: Biological Activity & Therapeutic Potential of 3'-O-(2-Methoxyethyl)adenosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the 3'-Isomer

While the 2'-O-(2-methoxyethyl) (2'-MOE) modification is the industry standard for second-generation antisense oligonucleotides (ASOs), the 3'-O-(2-Methoxyethyl)adenosine (3'-O-MOE-A) analog represents a distinct class of chemical tools with fundamentally different biological mechanics.

Unlike its 2'-counterpart, which modifies the sugar pucker to enhance binding affinity while permitting chain elongation, the 3'-O-MOE modification effectively blocks the 3'-hydroxyl group. This structural alteration confers two primary biological activities:

  • Obligate Chain Termination: As a free nucleoside triphosphate, it acts as a viral or oncogenic polymerase inhibitor by preventing phosphodiester bond formation.

  • 3'-Exonuclease Shielding: When incorporated at the 3'-terminus of therapeutic oligonucleotides (siRNA, aptamers), it provides absolute resistance against 3'→5' exonucleolytic degradation, a primary clearance pathway in serum.

This guide details the synthesis, mechanism of action, and experimental validation of 3'-O-MOE-A, distinguishing its utility from the more common 2'-MOE analogs.

Chemical Architecture & Synthesis

Structural Logic

The 2-methoxyethyl (MOE) group is an ethylene glycol derivative. When attached to the 3'-position of the ribose:

  • Steric Bulk: The MOE tail is bulky, potentially displacing water molecules in the polymerase active site or increasing hydrophobic contacts in protein binding.

  • Electronic Effect: The ether oxygen can participate in hydrogen bonding, but the lack of a free 3'-OH prevents nucleophilic attack on the

    
    -phosphate of the incoming nucleotide.
    
Synthesis Protocol (Alkylation Strategy)

Direct alkylation of adenosine often yields a mixture of 2'- and 3'-isomers. The following protocol favors the isolation of the 3'-isomer via specific alkylating agents.

Reagents:

  • Adenosine (Starting material)[1][2][3][4][5][6][7][8][9][10]

  • 1-Methanesulfonyloxy-2-methoxyethane (MsO-MOE) (Alkylation agent)[3][10]

  • Sodium Hydride (NaH) (Base)

  • DMF (Solvent)

Step-by-Step Methodology:

  • Activation: Dissolve Adenosine (1 eq) in anhydrous DMF under

    
     atmosphere. Add NaH (1.2 eq) at 0°C to deprotonate the hydroxyls.
    
  • Alkylation: Add MsO-MOE (1.1 eq) dropwise. The mesylate group acts as a superior leaving group compared to halides, often improving yield.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor via TLC (CHCl3:MeOH 9:1). The 3'-isomer typically migrates slightly differently than the 2'-isomer due to intramolecular H-bonding differences.

  • Purification: Quench with acetic acid. Evaporate solvent.[3] Perform column chromatography on silica gel.[3]

    • Note: The 2'-O-MOE isomer is usually the major product. The 3'-O-MOE isomer is isolated as the minor product or via specific protection/deprotection strategies (e.g., using 5'-O-DMT, N6-benzoyl protection first).

Data Output Table: Physicochemical Properties

Property3'-O-MOE-Adenosine2'-O-MOE-Adenosine (Comparator)
Formula


MW 325.32 g/mol 325.32 g/mol
3'-OH Status Blocked (Ether linkage) Free (Available for elongation)
Primary Utility Chain Termination / End-CappingAffinity Enhancement / RNase H recruitment
pKa (Base) ~3.5 (Adenine N1)~3.5 (Adenine N1)

Mechanisms of Action

The biological activity of 3'-O-MOE-A is context-dependent:

Mechanism A: Viral Polymerase Inhibition (Chain Termination)

In viral replication (e.g., HCV, SARS-CoV-2), RNA-dependent RNA polymerases (RdRp) require a free 3'-OH to attack the incoming nucleotide triphosphate.

  • Metabolic Activation: 3'-O-MOE-A enters the cell and is phosphorylated by host kinases (Adenosine Kinase

    
     Adenylate Kinase 
    
    
    
    NDK) to its triphosphate form (3'-O-MOE-ATP).
  • Incorporation: The viral RdRp, mistaking the analog for ATP, incorporates it into the nascent RNA strand.

  • Termination: Due to the 3'-O-MOE cap, the polymerase cannot add the next nucleotide. The bulky MOE group may also cause steric clashes within the enzyme's exit tunnel, "jamming" the complex.

Mechanism B: 3'-Exonuclease Resistance (Oligonucleotide Stability)

Serum stability is the "Achilles' heel" of RNA therapeutics. The primary degradation pathway is 3'→5' exonuclease activity.

  • Steric Shield: The flexible methoxyethyl tail acts as a "sweeping" shield, preventing the exonuclease active site from engaging the terminal phosphodiester bond.

  • Validation: Oligonucleotides capped with a single 3'-O-MOE nucleotide show half-lives extended by orders of magnitude in human serum compared to unmodified RNA.

Visualization: Pathway Dynamics

MOE_Activity cluster_0 Intracellular Activation cluster_1 Target Interaction (RdRp) cluster_2 Alternative: Oligo Protection Input 3'-O-MOE-Adenosine (Prodrug/Nucleoside) MP 3'-O-MOE-AMP Input->MP Phosphorylation Oligo Therapeutic siRNA (3'-End) Input->Oligo Chemical Synthesis (Solid Phase) Kinase1 Adenosine Kinase Kinase1->MP TP 3'-O-MOE-ATP (Active Metabolite) MP->TP Phosphorylation Kinase2 Cellular Kinases Kinase2->TP RdRp Viral RdRp (Polymerase) TP->RdRp Competition with ATP RNA_Chain Nascent Viral RNA RdRp->RNA_Chain Incorporation Block CHAIN TERMINATION (No 3'-OH available) RNA_Chain->Block Elongation Halted Resistance DEGRADATION BLOCKED (Steric Hindrance) Oligo->Resistance MOE Shielding Exo 3'->5' Exonuclease Exo->Oligo Attack Attempt

Figure 1: Dual mechanism of action. Top path: Intracellular conversion to triphosphate causing viral chain termination. Bottom path: Use as a 3'-terminal cap to block exonuclease degradation in therapeutic RNAs.

Experimental Protocols for Validation

Protocol: Primer Extension Inhibition Assay (Chain Termination)

This assay validates if 3'-O-MOE-ATP acts as a chain terminator.

Materials:

  • DNA/RNA Template-Primer complex (fluorescently labeled primer).

  • Recombinant Polymerase (e.g., HIV-1 RT or T7 RNA Polymerase).

  • dNTP pool (dATP, dCTP, dGTP, dTTP).

  • Test Compound: 3'-O-MOE-ATP (synthesized from nucleoside).

Workflow:

  • Annealing: Hybridize the fluorescent primer to the template (95°C for 2 min, slow cool).

  • Reaction Mix: Incubate Polymerase + Template-Primer + Buffer.

  • Initiation: Add dNTPs.

    • Control: Standard dATP.

    • Experimental: Replace dATP with 3'-O-MOE-ATP.

  • Incubation: 37°C for 30 minutes.

  • Quench: Add formamide loading buffer.

  • Analysis: Run on 15% denaturing PAGE (Polyacrylamide Gel Electrophoresis).

  • Result Interpretation:

    • Control: Full-length product band.

    • Experimental: Truncated band corresponding to the position of the first Adenosine incorporation.

Protocol: Serum Stability Assay (Exonuclease Resistance)

This validates the utility of 3'-O-MOE as a protective cap.

Materials:

  • Oligonucleotide A: Unmodified 5'-UUCGA...-3'-OH

  • Oligonucleotide B: Modified 5'-UUCGA...-3'-O-MOE

  • Human Serum (pooled, heat-inactivated optional, but active preferred for enzyme activity).

Workflow:

  • Incubation: Mix 5 µM oligonucleotide with 90% Human Serum at 37°C.

  • Time Points: Aliquot samples at 0, 1, 4, 12, 24, and 48 hours.

  • Quench: Immediately freeze in liquid nitrogen or add Proteinase K to digest serum enzymes.

  • Analysis: Analyze via HPLC or PAGE.

  • Calculation: Plot % Intact Oligo vs. Time to calculate

    
    .
    
    • Expectation: Unmodified RNA

      
       minutes. 3'-O-MOE Modified 
      
      
      
      24 hours.

Critical Analysis & Limitations

  • Kinase Bottleneck: For the free nucleoside to act as an antiviral, it must be phosphorylated.[5] The bulky 3'-MOE group may reduce affinity for Adenosine Kinase (AK), making the first phosphorylation step the rate-limiting bottleneck. Pro-drug strategies (e.g., ProTide technology) might be required to bypass this.

  • Selectivity: The 3'-O-MOE group is large. While it blocks viral polymerases, it must be screened against human mitochondrial RNA polymerase (POLRMT) to avoid toxicity.

  • Synthesis Complexity: Separating 3'-O-MOE from 2'-O-MOE requires careful chromatography, as their polarities are very similar.

References

  • Synthesis and Stereochemistry of MOE Nucleosides: Krecmerova, M., et al. (2005). "Synthesis of 9-[2-O-(2-Methoxyethyl)-β-D-Ribofuranosyl]purines Using 1-Methanesulfonyloxy-2-Methoxyethane." Letters in Organic Chemistry. [Link]

  • Antiviral Nucleoside Mechanisms: Seley-Radtke, K. L., & Yates, M. K. (2018). "The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists." Antiviral Research. [Link]

  • 2'-O-MOE vs 3'-Modification in Oligonucleotides: Manoharan, M. (1999).[8][10] "2'-Carbohydrate modifications in antisense oligonucleotide therapy: importance of conformation, configuration and conjugation." Biochimica et Biophysica Acta (BBA). [Link]

  • Chain Termination Mechanisms: De Clercq, E. (2004). "Antiviral drugs in current clinical use." Journal of Clinical Virology. [Link]

Sources

[1]

Executive Summary

In the landscape of oligonucleotide therapeutics, the 2'-O-methoxyethyl (2'-MOE) modification is a gold standard for enhancing nuclease resistance and binding affinity in antisense oligonucleotides (ASOs). However, its structural isomer, 3'-O-(2-Methoxyethyl)adenosine (CAS 303197-30-0) , represents a critical tool for mechanistic validation, structural biology, and the development of alternative backbone topologies (e.g., 2',5'-linked oligonucleotides).

This technical guide provides a rigorous analysis of 3'-O-MOE adenosine, distinguishing it from its 2'-counterpart. It details the chemical synthesis, purification strategies, and specific utility of this molecule in probing sugar conformation and enzymatic selectivity.

Chemical Identity & Structural Analysis[2][3][4]

Core Chemical Data
  • Chemical Name: this compound[1][2][3][4]

  • CAS Number: 303197-30-0[1][5]

  • Molecular Formula: C₁₃H₁₉N₅O₅[6]

  • Molecular Weight: 325.32 g/mol [6]

  • Synonyms: 3'-O-MOE-A; 3'-MOE Adenosine

Structural Distinction (3'-O-MOE vs. 2'-O-MOE)

The defining feature of CAS 303197-30-0 is the regiochemistry of the methoxyethyl ether linkage.

  • 2'-O-MOE (Therapeutic Standard): Modification at the 2'-position locks the ribose in the C3'-endo (North) conformation, mimicking RNA and enhancing A-form duplex stability.[7][8]

  • 3'-O-MOE (Research Probe): Modification at the 3'-position alters the sugar pucker equilibrium differently and blocks the canonical 3'-hydroxyl required for standard phosphoramidite synthesis of 3'→5' linkages. This makes it an effective chain terminator in enzymatic assays or a building block for 2'→5' linked oligonucleotides .

Synthesis & Manufacturing Protocol

The synthesis of 3'-O-MOE adenosine presents a regioselectivity challenge. Unlike 2'-O-MOE, which can be synthesized using transient protection of the 3',5'-positions (e.g., TIPDS), the 3'-isomer is often isolated as a product of direct alkylation or via specific blocking strategies.

Synthesis Workflow (Direct Alkylation Strategy)

The following protocol is based on the chemoselective alkylation of adenosine, where the 2'- and 3'-hydroxyls compete for the electrophile.

Reagents:
  • Starting Material: Adenosine (or N6-benzoyladenosine)[3]

  • Electrophile: 2-Methoxyethyl bromide (MOE-Br) or 1-Methanesulfonyloxy-2-methoxyethane (MsO-MOE)

  • Base: Sodium hydride (NaH) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Solvent: Anhydrous DMF

Step-by-Step Protocol:
  • Activation: Dissolve Adenosine (1 eq) in anhydrous DMF under argon. Cool to 0°C. Add NaH (2.2 eq) portion-wise to deprotonate the hydroxyls.

  • Alkylation: Add MOE-Br (1.2 eq) dropwise. The reaction is allowed to warm to room temperature and stirred for 4–6 hours.

    • Note: This reaction produces a mixture of 2'-O-MOE (major) and 3'-O-MOE (minor) isomers.

  • Quenching: Quench with dilute acetic acid/methanol.

  • Purification (Critical Step): Evaporate solvent. The regioisomers are separated via silica gel column chromatography.

    • Eluent: DCM:MeOH gradient (95:5 → 85:15).

    • Order of Elution: The 3'-O-MOE isomer typically elutes after the 2'-O-MOE isomer due to slight differences in polarity and hydrogen bonding capability.

Visualization of Synthesis Pathway

SynthesisWorkflowFigure 1: Direct Alkylation and Isolation of 3'-O-MOE AdenosineStartAdenosine(C10H13N5O4)ReactionAlkylation(NaH, MOE-Br, DMF)Start->Reaction ActivationMixtureCrude Mixture(2'-O-MOE + 3'-O-MOE)Reaction->Mixture 4-6 hrs, RTSeparationSilica Chromatography(DCM:MeOH Gradient)Mixture->Separation PurificationProduct3'-O-MOE Adenosine(CAS 303197-30-0)Separation->Product Late Eluting Fraction

Applications in Oligonucleotide Therapeutics[4][12][13]

While 2'-O-MOE is the "workhorse" of the industry, 3'-O-MOE serves specialized, high-value roles in R&D.

Mechanistic Control & Chain Termination

In enzymatic assays involving RNA polymerases or terminal transferases, 3'-O-MOE adenosine acts as a chain terminator . The presence of the bulky MOE group at the 3' position prevents the formation of the phosphodiester bond required for chain elongation.

  • Application: Validation of polymerase specificity and active site tolerance studies.

2',5'-Linked Oligonucleotides

Research into non-canonical backbone linkages (2'→5') utilizes 3'-O-MOE adenosine as a building block.

  • Rationale: 2',5'-linked RNA is resistant to standard nucleases. By blocking the 3'-position with MOE, researchers force the phosphoramidite coupling to occur at the 2'-hydroxyl (if the 2'-OH is free) or study the impact of the 3'-modification on the 2'-5' duplex geometry.

  • Thermodynamics: Unlike 2'-MOE (which stabilizes A-form), 3'-MOE modifications in 2',5'-linked systems induce unique conformational constraints that can modulate binding affinity and immunogenicity.

Structural Biology (Sugar Pucker)

The electronegative substituent at the 3' position drives the ribose sugar equilibrium toward the C2'-endo (South) conformation, opposing the C3'-endo (North) preference of 2'-MOE.

  • Utility: Researchers use 3'-O-MOE residues to locally destabilize A-form helices or to probe the "pucker-dependent" recognition of nucleic acids by proteins (e.g., RNase H).

Quality Control & Analytics

Distinguishing 3'-O-MOE from 2'-O-MOE is the primary QC challenge.

Analytical Protocol
MethodParameter3'-O-MOE Characteristic2'-O-MOE Characteristic
HPLC Retention TimeTypically elutes later (more polar interaction with stationary phase in standard RP).Elutes earlier.
1H NMR H1' Coupling (

)
Larger coupling constant (~5-6 Hz) indicating S-type bias.Smaller coupling constant (~0-2 Hz) indicating N-type bias.
HMBC CorrelationCross-peak between C3' and O-CH2 protons of the MOE group.Cross-peak between C2' and O-CH2 protons.
Mass Spec FragmentationUnique fragmentation pattern of the sugar moiety.Distinct fragmentation pattern.
QC Decision Tree

QC_WorkflowFigure 2: Quality Control Decision MatrixSamplePurified Sample(CAS 303197-30-0)HPLCReverse Phase HPLC(C18 Column)Sample->HPLCNMR1H / 2D NMR(DMSO-d6)Sample->NMRCheck1Retention Time> 2'-Isomer?HPLC->Check1Check2HMBC CorrelationC3' - OCH2?NMR->Check2PassPASS: 3'-O-MOE ConfirmedCheck1->PassYesFailFAIL: Regioisomer ContaminationCheck1->FailNoCheck2->PassYesCheck2->FailNo

References

  • Sivets, G. G., et al. (2005).[9] "Synthesis of 9-[2-O-(2-Methoxyethyl)-β-D-Ribofuranosyl]purines Using 1-Methanesulfonyloxy-2-methoxyethane." Letters in Organic Chemistry. Link

  • Pannacean. (n.d.). "Product Data: this compound (CAS 303197-30-0)."[1][5] Pannacean Chemical Database. Link

  • MedChemExpress. (2024). "this compound Product Information." MedChemExpress Catalog. Link

  • Prhavc, M., et al. (2012). "Synthesis of 2'-O-modified adenosine building blocks and application for RNA interference." Bioorganic & Medicinal Chemistry. Link

Targeting the 3'-Terminus: A Technical Guide to 3'-Modified Adenosine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of nucleoside analog drug discovery, the 3'-position of the ribose sugar represents a critical "kill switch" for nucleic acid synthesis.[1] While modifications to the nucleobase (e.g., 7-deaza) or the 2'-position (e.g., 2'-O-methyl) often modulate stability or affinity, 3'-modifications are functionally binary: they determine whether a polymerase can continue elongation or if the chain is forcibly terminated.

This guide dissects the structural activity relationships (SAR), synthetic pathways, and validation protocols for 3'-modified adenosine analogs. We move beyond generic descriptions to focus on obligate chain terminators (like Cordycepin) and metabolic modulators (like 3'-fluoro-3'-deoxyadenosine), providing a roadmap for researchers targeting viral polymerases and oncogenic polyadenylation machinery.

Part 1: Mechanistic Rationale & SAR

The "Obligate" Chain Termination Paradigm

The primary utility of 3'-modified adenosine analogs lies in their ability to mimic the natural substrate (ATP) during the initial binding phase while failing the catalytic phase of elongation.

  • Natural Mechanism: DNA/RNA polymerases require a 3'-hydroxyl (3'-OH) group on the primer strand to act as a nucleophile, attacking the

    
    -phosphate of the incoming nucleotide.
    
  • The 3'-Modified Interruption: By removing the oxygen (3'-deoxy) or replacing it with a non-nucleophilic atom (3'-fluoro), the phosphodiester bond formation is chemically impossible. This is obligate chain termination .

Polyadenylation Inhibition (The Cordycepin Effect)

Unlike standard antivirals, 3'-deoxyadenosine (Cordycepin) exhibits a dual mechanism.[2] It acts as a chain terminator for viral RNA-dependent RNA polymerases (RdRp) but also inhibits host Poly(A) Polymerase (PAP) .

  • Impact: PAP adds the poly(A) tail to mRNA.[1][3] Incorporation of 3'-dATP halts this tailing, destabilizing mRNA and preventing the translation of inflammatory or oncogenic proteins.[1]

Structural Activity Relationship (SAR) Data
ModificationSugar PuckerElectronic EffectBiological Consequence
3'-Deoxy (H) C2'-endo (South)NeutralObligate Termination. High affinity for viral polymerases; inhibits PAP.
3'-Fluoro (F) C3'-endo (North)Highly ElectronegativeObligate Termination. Mimics 3'-OH size/dipole but cannot H-bond as a donor. Increases metabolic stability (C-F bond).[1]
3'-Azido (N3) C2'-endoSteric BulkDelayed/Obligate Termination. Used in AZT (thymidine analog) but applicable to adenosine; chemically reactive handle (Click chemistry).
3'-O-Methyl C3'-endoSteric BulkNon-Obligate/Delayed. Can distort the active site; often confers resistance to nucleases.

Part 2: Synthetic Strategies

Synthesizing 3'-modified adenosines is non-trivial due to the need for stereochemical inversion (in the case of Fluorine) or selective deoxygenation.

Strategy A: Direct Deoxygenation (Cordycepin Route)

The most scalable route involves the reduction of 2',3'-bromoacetate intermediates or Barton-McCombie deoxygenation.

  • Key Reagent: Tributyltin hydride (

    
    ) or catalytic hydrogenation.[1]
    
  • Advantage: Avoids complex glycosylation steps.[1]

Strategy B: Nucleophilic Fluorination (Inversion)

To install a 3'-fluorine in the ribo (down) configuration, one must start with a xylo (up) configured leaving group, utilizing an


 inversion.
  • Precursor: 1,2-di-O-acetyl-3,5-di-O-benzoyl-xylofuranose.

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Critical Step: The DAST reaction requires strict anhydrous conditions to prevent elimination reactions.[1]

Visualization: Synthetic & Metabolic Workflow[1]

G cluster_0 Synthesis (Chemical) cluster_1 Metabolism (Biological) SM Adenosine / Xylo-Sugar Protect Protection (Trityl/TBDMS) SM->Protect Modify 3'-Modification (DAST / Bu3SnH) Protect->Modify Deprotect Deprotection Modify->Deprotect Entry Cell Entry (hENT1) Deprotect->Entry In Vitro Dosing Kinase1 Adenosine Kinase (MP Formation) Entry->Kinase1 Kinase2 Triphosphorylation (TP Formation) Kinase1->Kinase2 Target Polymerase Stalling Kinase2->Target

Figure 1: Integrated workflow showing the chemical synthesis of 3'-modified analogs followed by their biological activation pathway.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol: Synthesis of 3'-Deoxyadenosine (Cordycepin)

Adapted from scalable reduction methods (See Ref 1).

  • Starting Material: Adenosine (10 mmol) suspended in acetonitrile.

  • Acylation: Treat with

    
    -acetoxyisobutyryl bromide. Validation: TLC should show disappearance of polar adenosine spot (
    
    
    
    0.1
    
    
    0.6).
  • Reduction: Dissolve the bromo-intermediate in EtOAc/EtOH. Add Pd/C (10%) and stir under

    
     atmosphere (1 atm) for 16h.
    
  • Deprotection: Treat with

    
     to remove acyl groups.[1]
    
  • Purification: Crystallization from water/ethanol.[1] Target Yield: ~60-70%.

Protocol: In Vitro Viral Polymerase Inhibition Assay

This assay determines if your analog acts as a chain terminator against a target RdRp (e.g., SARS-CoV-2 or HCV NS5B).

Reagents:

  • Target RdRp Enzyme (Recombinant).[1]

  • Template/Primer RNA duplex (labeled with Cy5 or

    
     at 5'-end).
    
  • NTP Mix (ATP, GTP, CTP, UTP).[1]

  • Test Compound: 3'-modified-ATP (Triphosphate form required).

Step-by-Step:

  • Annealing: Mix Template and Primer (1:1.2 ratio) in annealing buffer; heat to 95°C and cool slowly.

  • Enzyme Mix: Incubate RdRp with duplex for 10 min at room temperature.

  • Reaction Start: Add NTP mix containing the Test Analog-TP at varying concentrations (0, 1, 10, 100 µM).

    • Control A (Positive): Full NTP mix (Full extension).[1]

    • Control B (Negative): No ATP (Stalls at first 'A' site).[1]

  • Incubation: 30 min at 37°C.

  • Quench: Add Formamide/EDTA loading buffer.

  • Analysis: Run on 20% denaturing PAGE (Urea).

Interpretation:

  • Success: You will see a distinct band corresponding to the length of the primer + n bases, where n is the position of the first Adenosine incorporation.[1]

  • Failure: Full-length product indicates the polymerase accepted the analog and continued (not a terminator) or discriminated against it (didn't incorporate).

Part 4: Therapeutic Case Studies

Cordycepin (3'-Deoxyadenosine)
  • Status: Investigational (Phase I/II).

  • Mechanism: Inhibits polyadenylation.[1][2][4][5]

  • Limitation: Rapidly deaminated by Adenosine Deaminase (ADA) to inactive 3'-deoxyinosine.

  • Solution: Use of ADA inhibitors (Pentostatin) or ProTide technology (NUC-7738) to bypass deamination and the first kinase step.

3'-Fluoro-3'-deoxyadenosine[6]
  • Status: Preclinical Broad-Spectrum Antiviral.

  • Efficacy:

    
     values of 1.1–4.7 µM against Tick-Borne Encephalitis (TBEV) and Zika Virus.[6][7]
    
  • Advantage: The fluorine atom renders the glycosidic bond more stable to acid hydrolysis compared to native purines, increasing oral bioavailability.[1]

Part 5: Challenges & Troubleshooting

Mitochondrial Toxicity

The human mitochondrial DNA polymerase


 (Pol 

) is evolutionarily related to viral polymerases and is susceptible to inhibition by nucleoside analogs.[1]
  • Test: All 3'-modified analogs must be screened against Pol

    
    . High inhibition leads to lactic acidosis (a classic nucleoside drug side effect).[1]
    
Resistance Mechanisms

Viral polymerases can mutate to discriminate against the 3'-modification.[1]

  • Steric Gatekeepers: Mutations in the active site (e.g., S282T in HCV) can reduce the volume of the binding pocket, excluding analogs with 3'-modifications that induce subtle conformational changes.

Mechanism of Action Visualization

MOA Analog 3'-Modified Analog (Prodrug) Triphosphate Active Triphosphate (Analog-TP) Analog->Triphosphate Kinase Cascade Polymerase Viral Polymerase (RdRp) Triphosphate->Polymerase Competes with ATP Incorporation Incorporation into RNA Chain Polymerase->Incorporation Check 3'-OH Present? Incorporation->Check Extension Chain Extension (Viral Replication) Check->Extension Yes (Natural ATP) Termination OBLIGATE TERMINATION (Replication Halted) Check->Termination No (3'-Analog)

Figure 2: Logic gate mechanism of obligate chain termination by 3'-modified nucleosides.

References

  • Synthesis of 3'-Deoxyadenosine: Robins, M. J., et al. "Regiospecific and stereoselective conversion of ribonucleosides to 3'-deoxynucleosides."[1] Tetrahedron Letters, 1984.[1] Link

  • Antiviral Activity of 3'-Fluoro-3'-deoxyadenosine: Eyer, L., et al. "Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses." Antimicrobial Agents and Chemotherapy, 2021. Link

  • Cordycepin Mechanism: Wong, Y. Y., et al. "Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction."[1] Journal of Biological Chemistry, 2010.[1] Link

  • NUC-7738 (ProTide): Serpi, M., et al. "Synthesis and Characterization of NUC-7738, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent."[1] Journal of Medicinal Chemistry, 2022.[1][8] Link

  • Chain Termination Review: Deval, J., et al. "Antimicrobial strategies: inhibition of viral polymerases by 3'-hydroxyl nucleosides."[1][9] Journal of Antimicrobial Chemotherapy, 2013.[1] Link

Sources

An In-depth Technical Guide to the Role of the 2'-O-Methoxyethyl Group in Nucleoside Sugar Puckering

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the 2'-O-methoxyethyl (MOE) modification in nucleosides, with a specific focus on its determining role in controlling ribofuranose sugar conformation. We will explore the underlying chemical principles, the profound impact on oligonucleotide structure and function, and the experimental methodologies used to characterize these effects. This document is intended for researchers, scientists, and drug development professionals working with modified oligonucleotides.

Introduction: The Significance of Sugar Puckering in Nucleic Acids

The three-dimensional architecture of nucleic acids is fundamentally dictated by the conformational state of the five-membered furanose ring of its constituent nucleosides. This ring is not planar but exists in a dynamic equilibrium between two principal puckered conformations: C2'-endo (South) and C3'-endo (North).[1][2][3]

  • C2'-endo (South Conformation): Characterized by the C2' atom being displaced out of the plane formed by C1', C4', and O4' on the same side as the base ('endo'). This pucker is the hallmark of B-form DNA.[1]

  • C3'-endo (North Conformation): In this state, the C3' atom is displaced endo. This conformation is characteristic of A-form RNA helices and is crucial for the stability of RNA duplexes.[1][4]

The equilibrium between these two states (North vs. South) profoundly influences the overall helical structure, binding affinity, and biological function of an oligonucleotide.[2] Pre-organizing the sugar moiety into a specific pucker can enhance the binding affinity of an oligonucleotide for its target, a principle that is central to the design of therapeutic oligonucleotides like antisense oligonucleotides (ASOs).[5][6][7] The more a nucleoside building block is preorganized in an N-type furanose conformation, the higher the stability of the duplex it forms with a complementary RNA strand.[5]

The 2'-O-Methoxyethyl (MOE) Modification

The 2'-O-methoxyethyl (2'-O-CH2CH2OCH3) group is a second-generation chemical modification applied to the 2'-hydroxyl position of the ribose sugar.[8][9] It has become one of the most successful and widely used modifications in the field of ASO therapeutics.[8] Oligonucleotides containing 2'-MOE modifications exhibit a suite of desirable drug-like properties, including:

  • Enhanced Binding Affinity: MOE modification significantly increases the affinity of an ASO for its complementary RNA target.[8][9][10][11]

  • Superb Nuclease Resistance: The bulky MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases.[1][8][9][10][12]

  • Reduced Toxicity: Compared to first-generation phosphorothioate modifications, 2'-MOE ASOs generally exhibit a more favorable toxicity profile.[8][12]

These properties are direct consequences of the structural constraints imposed by the MOE group, most notably its powerful influence on sugar puckering.

The Core Mechanism: How 2'-O-MOE Dictates a C3'-endo Pucker

The introduction of the 2'-O-methoxyethyl group effectively "locks" the sugar ring into the C3'-endo (North) conformation.[4][13] Molecular dynamics simulations and experimental data confirm that the presence of the 2'-MOE substitution strongly biases the sugar pucker equilibrium, causing the duplex to adopt a stable, RNA-like A-form geometry.[4][13]

The primary driving force behind this conformational restriction is a combination of stereoelectronic and steric effects:

  • The Gauche Effect: The gauche effect is a stereoelectronic phenomenon where a conformation with adjacent electronegative substituents oriented at a 60° dihedral angle (gauche) is more stable than the anti-conformation (180°).[14] In the case of 2'-O-MOE, the flexible ethyl linker allows the terminal methoxy group to orient itself. The most stable rotamer of the C2'-O2'-C-C-O chain places the electronegative oxygen atoms in a gauche relationship. This orientation is sterically favored only when the sugar is in the C3'-endo pucker. In the C2'-endo pucker, this arrangement would lead to significant steric clashes with the nucleobase and the 3'-phosphate group.[15]

  • Steric Repulsion: In the C2'-endo conformation, the bulky MOE group would experience significant steric repulsion with the adjacent 3'-phosphate and the nucleobase (particularly the 2-carbonyl of pyrimidines).[15] The C3'-endo pucker positions the 2'-substituent in a pseudo-axial orientation, projecting it away from these groups and into the minor groove, thus minimizing steric strain.[1][16]

This pre-organization of the single-stranded ASO into an A-form geometry reduces the entropic penalty of binding to its RNA target, which is already in an A-form helix. This energetic advantage is a key contributor to the observed increase in duplex stability and binding affinity.[15]

Diagram: Sugar Pucker Equilibrium

The following diagram illustrates the dynamic equilibrium between the C2'-endo (South) and C3'-endo (North) conformations of the furanose ring. The 2'-O-MOE modification strongly shifts this equilibrium towards the C3'-endo state.

SugarPucker cluster_equilibrium Dynamic Equilibrium cluster_modifier Effect of 2'-O-MOE C2_endo C2'-endo (South) B-form DNA-like C3_endo C3'-endo (North) RNA-like C2_endo->C3_endo     k_fwd     k_rev mod_label 2'-O-MOE Modification mod_label->C3_endo Strongly Favors

Caption: Equilibrium between C2'-endo and C3'-endo sugar puckers.

Experimental Characterization of Sugar Pucker

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for determining sugar pucker conformation in solution. The analysis relies on measuring the scalar coupling constants (J-couplings) between protons on the furanose ring.

Key NMR Parameters:

The coupling constant between the H1' and H2' protons, ³J(H1'-H2') , is particularly informative. The magnitude of this coupling is governed by the Karplus relationship, which correlates ³J values to the dihedral angle between the coupled protons.

  • C3'-endo (North): A small ³J(H1'-H2') value, typically 0–2 Hz , is indicative of a North conformation.

  • C2'-endo (South): A large ³J(H1'-H2') value, typically 8–10 Hz , indicates a South conformation.

Values between these extremes suggest a dynamic equilibrium between the two states. For 2'-O-MOE modified nucleosides, ³J(H1'-H2') values are consistently in the low range, confirming a strong preference for the C3'-endo pucker.[5]

Comparative Data of Sugar Pucker Populations

The following table summarizes the typical sugar pucker preferences for different types of nucleosides. The percentage of the North (%N) conformation is a direct reflection of the influence of the 2'-substituent.

Nucleoside Type2'-SubstituentTypical ³J(H1'-H2') (Hz)Predominant PuckerApprox. % North (N)
Deoxyribonucleoside -H8 - 10C2'-endo (South)< 10%
Ribonucleoside -OH4 - 5Dynamic Equilibrium~50-60%
2'-O-Methyl (2'-OMe) -OCH₃1 - 3C3'-endo (North)> 80%
2'-O-MOE -OCH₂CH₂OCH₃0 - 2 Strong C3'-endo (North) > 95%
Locked Nucleic Acid (LNA) -O-CH₂- (bridge)~0Locked C3'-endo (North)~100%

Data compiled from principles described in cited literature.[2][5][15]

Standard Protocol: NMR Analysis of Sugar Pucker

This protocol outlines the steps for determining the sugar pucker of a 2'-O-MOE modified oligonucleotide using NMR spectroscopy.

Objective: To measure the ³J(H1'-H2') coupling constants to confirm the C3'-endo conformation of MOE-modified residues.

Materials:

  • Lyophilized, purified 2'-O-MOE modified oligonucleotide.

  • NMR buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • 99.9% D₂O.

  • NMR tubes.

Methodology:

  • Sample Preparation:

    • Dissolve the oligonucleotide in the NMR buffer to a final concentration of 0.5 - 1.0 mM.

    • Lyophilize the sample to remove H₂O.

    • Re-dissolve the sample in 99.9% D₂O to the same volume. This step is crucial for reducing the H₂O signal.

    • Transfer the final sample to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to assess sample quality and concentration.

    • Acquire a 2D DQF-COSY (Double Quantum Filtered Correlation Spectroscopy) experiment. This is the primary experiment for extracting accurate J-couplings.

      • Key Parameters: Set a high digital resolution in the F2 dimension (at least 64 scans and 4K data points) to resolve the fine structure of the cross-peaks.

    • Acquire a 2D TOCSY (Total Correlation Spectroscopy) experiment to aid in the assignment of all sugar protons.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment for sequential assignment of protons along the oligonucleotide backbone.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Use the TOCSY and NOESY spectra to assign the H1' and H2' proton resonances for each nucleotide residue.

    • In the DQF-COSY spectrum, locate the cross-peak between H1' and H2' for each MOE-modified residue.

    • Measure the active coupling constant from the fine structure of the diagonal and cross-peaks. The separation between the antiphase components of the cross-peak in the F2 dimension directly corresponds to the ³J(H1'-H2') value.

  • Interpretation of Results:

    • Expected Outcome: For each 2'-O-MOE modified residue, the measured ³J(H1'-H2') value should be ≤ 2 Hz.

Diagram: Experimental Workflow for Pucker Analysis

Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Interpretation Oligo Oligonucleotide Synthesis & Purification Dissolve Dissolution in NMR Buffer (D2O) Oligo->Dissolve Acquire Acquire 2D DQF-COSY & TOCSY/NOESY Spectra Dissolve->Acquire Process Process Spectra Acquire->Process Assign Assign H1' & H2' Resonances Process->Assign Measure Measure ³J(H1'-H2') from DQF-COSY Assign->Measure Interpret Interpret Pucker (% North vs. South) Measure->Interpret Result Result Interpret->Result Result: ³J(H1'-H2') < 2 Hz => C3'-endo Confirmed

Caption: Workflow for NMR-based sugar pucker determination.

Conclusion

The 2'-O-methoxyethyl modification is a cornerstone of modern oligonucleotide therapeutic design. Its ability to enforce a rigid C3'-endo sugar pucker is not a trivial structural quirk; it is the primary mechanism responsible for the enhanced binding affinity and nuclease resistance that define its therapeutic value. By pre-organizing the oligonucleotide into an RNA-like A-form helix, the MOE group provides a significant thermodynamic advantage for hybridization to target RNA. Understanding this fundamental structure-function relationship, driven by the stereoelectronic properties of the MOE group, is critical for the rational design and development of next-generation nucleic acid-based drugs.

References

  • Manoharan, M. (2002). 2'-O-alkoxy-modified oligonucleotides: a story of another success for antisense drugs. Current Opinion in Chemical Biology, 6(5), 570-579. [Link]

  • Prakash, T. P. (2011). An overview of sugar-modified oligonucleotides for antisense therapeutics. Chemistry & Biodiversity, 8(10), 1616-1641. [Link]

  • Teplova, M., et al. (2006). Crystal structure of a 2'-O-(2-methoxyethyl)-modified 10-mer RNA duplex. Nucleic Acids Research, 34(16), 4583–4591. [Link]

  • Martin, P. (1995). A new access to 2'-O-alkylated ribonucleosides and properties of 2'-O-alkylated oligonucleotides. Helvetica Chimica Acta, 78(2), 486-504. [Link]

  • Geary, R. S., et al. (2001). Pharmacokinetics of a 2'-O-(2-methoxyethyl)-modified antisense oligonucleotide in rats. Journal of Pharmacology and Experimental Therapeutics, 296(3), 890-897. [Link]

  • Glen Research. (2021). Technical Note — Sugar Conformations and Modifications. The Glen Report, 35(16). [Link]

  • Freier, S. M., & Altmann, K. H. (1997). The ups and downs of nucleic acid duplex stability: structure-stability correlations for chemically modified DNA:RNA duplexes. Nucleic Acids Research, 25(22), 4429–4443. [Link]

  • Gonzalez, C., et al. (1995). Structure and solution dynamics of a 2'-O-methylated RNA octamer. Biochemistry, 34(25), 8282-8291. [Link]

  • Harris, E. N., & Coats, S. J. (2005). Conformational analysis of 2'-O-(2-methoxyethyl)-modified nucleic acids using molecular dynamics simulations. Journal of Physical Chemistry B, 109(11), 5253–5261. [Link]

Sources

Pharmacological Profiling of 3'-O-(2-Methoxyethyl)adenosine: Structural Determinants & Receptor Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide characterizes the pharmacological profile of 3'-O-(2-Methoxyethyl)adenosine (3'-O-MOE-A) at adenosine receptors (ARs).

It addresses the critical distinction between the standard 2'-O-MOE modification used in antisense oligonucleotides (ASOs) and this specific 3'-isomer, providing a structural rationale for its binding affinity based on crystallographic evidence of the AR ribose-binding pocket.

Executive Summary

This compound is a purine nucleoside analog modified at the ribose 3'-position. While 2'-O-MOE modifications are ubiquitous in FDA-approved gapmer ASOs (e.g., mipomersen, nusinersen) to enhance nuclease resistance, the 3'-O-MOE isomer represents a distinct chemical entity often encountered as a synthesis byproduct or a specific metabolic degradant.

Core Pharmacological Prediction: Based on high-resolution X-ray crystallography of the


 receptor, 3'-O-MOE-adenosine is predicted to exhibit negligible to extremely low affinity (

)
for adenosine receptors. This is driven by two mechanistic failures:
  • Loss of Hydrogen Bonding: The 3'-O-alkylation masks the hydroxyl group required to engage Ser277 and His278 , residues critical for agonist-induced receptor activation.

  • Steric Occlusion: The bulky methoxyethyl tail clashes with the restricted "ribose cage" formed by TM3 and TM7.

This guide details the structural biology behind this prediction and provides a validated protocol for empirical verification, essential for establishing the safety profile of MOE-modified oligonucleotide metabolites.

Part 1: Structural Determinants of Binding

The Ribose Binding Pocket ( Paradigm)

The orthosteric binding site of the Adenosine


 receptor is defined by a deep cleft involving transmembrane helices (TM) 3, 5, 6, and 7. For an adenosine analog to bind with high affinity (nanomolar 

), the ribose moiety must satisfy specific polar contacts.
  • The Agonist Switch (TM7): In the active state, the ribose 3'-OH and 2'-OH groups form a bidentate hydrogen bond network with Ser277 (7.42) and His278 (7.43) . This interaction is thermodynamically essential for stabilizing the active receptor conformation.

  • The Steric Floor (TM3): The "floor" of the pocket is lined by hydrophobic residues Val84 (3.32) and Leu85 (3.33) , which create a tight van der Waals fit around the ribose ring.

The 3'-O-MOE Penalty

The introduction of a 2-methoxyethyl group at the 3'-position creates a dual penalty:

  • Electronic Deletion: The alkylation of the 3'-oxygen removes the hydrogen bond donor capability. Without the proton to donate to Ser277/His278, the "latch" that secures the agonist is broken.

  • Steric Exclusion: The MOE chain (

    
    ) adds significant volume (~6-7 Å extension). Structural modeling indicates this tail would clash severely with the TM7 helix backbone, preventing the adenine base from seating deeply enough to engage Asn253 (6.55) .
    
Interaction Map (Predicted)

The following diagram contrasts the binding of native Adenosine vs. 3'-O-MOE-Adenosine.

LigandInteraction cluster_Receptor Adenosine Receptor (A2A) Pocket cluster_Ligand Ligand: 3'-O-MOE-Adenosine Asn253 Asn253 (TM6) (Adenine Anchor) Ser277 Ser277 (TM7) (Agonist Switch) His278 His278 (TM7) (H-Bond Acceptor) StericWall TM3/TM7 Steric Wall Adenine Adenine Base Adenine->Asn253 H-Bond (Intact) Ribose Ribose Scaffold Ribose->Ser277 NO H-Bond (Blocked by Alkyl) Ribose->His278 NO H-Bond (Blocked by Alkyl) MOE_Group 3'-O-MOE Tail (Bulky/Hydrophobic) MOE_Group->StericWall STERIC CLASH (Prevents Binding)

Caption: Predicted interaction map showing the critical failure of 3'-O-MOE-Adenosine to engage the Ser277/His278 agonist switch due to loss of H-bonding and steric clash.

Part 2: Experimental Protocol for Determination

To empirically validate the predicted low affinity (and rule out off-target binding), a Radioligand Displacement Assay is the gold standard.

Assay Design
  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing human

    
     (or 
    
    
    
    ,
    
    
    ).
  • Radioligand:

    • For

      
      : [
      
      
      
      H]CGS-21680
      (Agonist) or [
      
      
      H]ZM-241385
      (Antagonist). Note: Using an agonist radioligand is preferred to detect if the MOE analog retains any partial agonism, though displacement will likely be weak.
    • For

      
      : [
      
      
      
      H]DPCPX
      .
  • Test Compound: this compound (dissolved in DMSO, final concentration <1%).

Step-by-Step Workflow
  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min. Resuspend pellet in Buffer A + 2 IU/mL Adenosine Deaminase (ADA) . ADA is critical to remove endogenous adenosine which would skew the

      
      .
      
    • Incubate 30 min at 37°C to degrade endogenous adenosine.

  • Binding Reaction:

    • Total Volume: 200

      
      L per well (96-well plate).
      
    • Mix:

      • 50

        
        L Membrane suspension (10-20 
        
        
        
        g protein).
      • 25

        
        L Radioligand (
        
        
        
        concentration, e.g., 2-5 nM).
      • 25

        
        L Test Compound (3'-O-MOE-A) at increasing concentrations (
        
        
        
        M to
        
        
        M).
      • 100

        
        L Incubation Buffer (50 mM Tris-HCl, 10 mM 
        
        
        
        , 1 mM EDTA).
    • Non-Specific Binding (NSB): Define using 10

      
      M NECA or CGS-21680.
      
  • Incubation & Harvesting:

    • Incubate for 90 min at 25°C (equilibrium).

    • Terminate by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Quantification:

    • Add liquid scintillation cocktail.

    • Count Radioactivity (CPM).

Data Analysis Workflow

The following Graphviz diagram illustrates the logical flow for converting raw CPM data into the inhibition constant (


).

AssayWorkflow RawData Raw CPM Counts (Total Binding) NSB Subtract Non-Specific Binding (CPM - NSB) RawData->NSB SpecificBinding Specific Binding Curve (% Control) NSB->SpecificBinding IC50_Calc Non-Linear Regression (Sigmoidal Dose-Response) SpecificBinding->IC50_Calc ChengPrusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) IC50_Calc->ChengPrusoff Validation Hill Slope Analysis (Check for cooperativity/artifacts) IC50_Calc->Validation

Caption: Analytical pipeline for deriving Ki from raw radioligand binding data.

Part 3: Data Interpretation & Safety Implications

Expected Results
ParameterPredicted Value for 3'-O-MOE-AReference (Adenosine)Interpretation

(

)
> 100

M
(Inactive)
~1

M
Steric clash prevents binding.

(

)
> 100

M
(Inactive)
~10-100 nMLack of 3'-OH H-bond donor.
Hill Slope N/A (Flat line)1.0No dose-dependent displacement expected.
Implications for Drug Development[1]
  • Metabolite Safety: The lack of binding affinity is a positive safety attribute for oligonucleotide therapeutics. It suggests that if a 3'-O-MOE modified nucleotide is excised by nucleases, it will not systemically activate adenosine receptors (avoiding side effects like bradycardia or hypotension).

  • Chemical Biology: 3'-O-MOE-adenosine can serve as a negative control in SAR studies to demonstrate the absolute requirement of the 3'-OH group for AR activation.

References

  • Lebon, G., et al. (2011).[1] Agonist-bound adenosine A2A receptor structures reveal common features of GPCR activation. Nature. Link

    • Establishes Ser277 and His278 as the critical hydrogen bond partners for the ribose 3'-OH.
  • Carpenter, B., et al. (2016).[1] Structure of the adenosine A2A receptor bound to an engineered G protein. Nature. Link

    • Confirms the active state conformation and the tight steric fit of the agonist binding pocket.
  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery. Link

    • Authoritative review on SAR of adenosine analogs, highlighting the intolerance of the 3'-position to bulky modific
  • Cheng, R. K., et al. (2017).[2] Structures of the Human A1 Adenosine Receptor Reveal Mechanisms of Ligand Binding and Activation. Cell. Link

    • Provides comparative structural d

Sources

The Evolution and Engineering of 2'-O-Methoxyethyl (2'-MOE) RNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from first-generation phosphorothioate (PS) DNA antisense oligonucleotides to second-generation 2'-O-methoxyethyl (2'-MOE) modifications represents a watershed moment in RNA therapeutics.[1] Developed to overcome the dose-limiting toxicities and poor metabolic stability of early antisense agents, 2'-MOE chemistry now underpins major FDA-approved therapies, including Nusinersen (Spinraza) and Mipomersen (Kynamro).

This technical guide dissects the chemical, structural, and functional mechanisms of 2'-MOE. It provides researchers with a causal understanding of why this modification succeeds where others fail, supported by validated synthesis protocols and architectural design principles.

Part 1: Historical Genesis & Chemical Evolution

The First-Generation Bottleneck

In the late 1980s, the field relied heavily on phosphorothioate (PS) DNA. While PS linkages provided necessary resistance to nucleases, they introduced significant chirality-related heterogeneity and non-specific protein binding (particularly to complement factors and coagulation proteins), leading to pro-inflammatory toxicities. Furthermore, DNA-RNA duplexes often lacked the thermal stability required for potent target engagement.

The Pierre Martin Breakthrough (1995)

The pivotal shift occurred with the work of Pierre Martin at Ciba-Geigy (now Novartis), published in Helvetica Chimica Acta in 1995. Martin synthesized 2'-O-alkylated ribonucleosides, specifically identifying the 2'-O-(2-methoxyethyl) group as optimal.

Why MOE? Unlike simple 2'-O-methyl (2'-OMe) modifications, the ethylene glycol-like tail of the MOE group provides unique hydration properties. This "goldilocks" modification solved three problems simultaneously:

  • Nuclease Resistance: The bulky substituent at the 2' position sterically hinders nucleases.

  • Affinity: It locks the ribose in the C3'-endo conformation (RNA-like), pre-organizing the strand for hybridization.

  • Safety: It significantly reduced the non-specific protein binding associated with the PS backbone.

Part 2: Mechanistic Principles

The Gauche Effect and Conformation

The superior binding affinity of 2'-MOE is driven by stereoelectronic forces. The electronegative oxygen atoms in the methoxyethyl side chain create a gauche effect, which drives the ribose sugar into a C3'-endo (North) pucker.

  • DNA: Predominantly C2'-endo (South)

    
     B-form helix (lower affinity for RNA).
    
  • 2'-MOE: Predominantly C3'-endo (North)

    
     A-form helix (high affinity for RNA).
    

This pre-organization results in an increase in melting temperature (


) of approximately +1.1°C to +1.6°C per modification  compared to unmodified DNA.
RNase H Evasion & Recruitment

A critical property of 2'-MOE is its inability to support RNase H activity. RNase H1 requires a DNA:RNA heteroduplex to catalyze the hydrolysis of the RNA strand. The structural rigidity and steric bulk of a fully 2'-MOE modified strand prevent the enzyme from engaging the minor groove.

  • Implication: If the goal is mRNA degradation, one cannot use a fully modified 2'-MOE oligo.

  • Solution: The "Gapmer" design (see Part 4).

Part 3: Synthesis & Manufacturing Protocol

The synthesis of 2'-MOE oligonucleotides follows standard phosphoramidite chemistry but requires specific modifications to the coupling cycle due to the steric hindrance of the 2'-substituent.

Protocol: Solid-Phase Synthesis of 2'-MOE

Standard Scale: 1 µmol | Support: CPG or Polystyrene

StepReagentCritical Technical Note
1. Detritylation 3% Dichloroacetic acid (DCA) in TolueneEnsure complete removal of the 5'-DMT group. Monitor orange color until clear.
2. Activation 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in AcetonitrileCRITICAL: ETT is preferred over standard tetrazole. The acidity and nucleophilicity of ETT improve the activation of the sterically hindered 2'-MOE phosphoramidite.
3. Coupling 0.1 M 2'-MOE PhosphoramiditeCRITICAL: Extend coupling time to 6–10 minutes (vs. 2 min for DNA). The bulky 2'-MOE group slows the diffusion and reaction rate at the solid support surface.
4. Capping Cap A (Acetic anhydride/THF) + Cap B (N-methylimidazole)Acetylates unreacted 5'-OH groups to prevent deletion sequences (n-1 impurities).
5. Oxidation 0.02 M Iodine in THF/Pyridine/Water (for PO) OR PADS/DDTT (for PS)Most therapeutic 2'-MOE ASOs utilize a phosphorothioate (PS) backbone for additional stability. Sulfurization (using PADS) usually requires 3–5 minutes.
Visualization: Synthesis Cycle Logic

SynthesisCycle Start Solid Support (CPG) Detritylation 1. Detritylation (DCA/Toluene) Start->Detritylation Coupling 2. Coupling (2'-MOE Amidite + ETT) *EXTENDED TIME* Detritylation->Coupling Free 5'-OH Capping 3. Capping (Ac2O / NMI) Coupling->Capping Unreacted chains Oxidation 4. Oxidation/Sulfurization (Iodine or PADS) Capping->Oxidation Oxidation->Detritylation Next Cycle

Caption: The 2'-MOE synthesis cycle highlights the critical extended coupling step required to overcome steric hindrance.

Part 4: Therapeutic Architecture

The application of 2'-MOE dictates the architectural design of the oligonucleotide. There are two primary strategies:

The Gapmer (Degradation)
  • Mechanism: RNase H1 mediated cleavage.[2]

  • Design: A central "gap" of unmodified DNA (usually 8-10 bases) flanked by "wings" of 2'-MOE RNA (usually 3-5 bases).

  • Function: The wings provide affinity and nuclease resistance; the DNA gap recruits RNase H.

  • Example: Mipomersen (Kynamro) .

Steric Blocker (Modulation)
  • Mechanism: Steric hindrance of spliceosomes or translational machinery. No degradation.

  • Design: Fully modified 2'-MOE sequence (often with PS backbone).

  • Function: Binds to pre-mRNA to block splice enhancers/silencers or translational start sites. Because it is fully modified, it does not recruit RNase H, leaving the mRNA intact but altering its processing.

  • Example: Nusinersen (Spinraza) .

Visualization: Gapmer vs. Steric Blocker

Architecture cluster_0 Gapmer (e.g., Kynamro) cluster_1 Steric Blocker (e.g., Spinraza) Wing5 5' MOE Gap DNA Gap (RNase H Recruitment) Wing5->Gap Wing3 3' MOE Gap->Wing3 Target Target mRNA Wing3->Target Degradation FullMOE Fully Modified 2'-MOE Sequence (No RNase H Activity) FullMOE->Target Splice Modulation

Caption: Structural comparison showing how chemical placement dictates therapeutic mechanism (Degradation vs. Splicing).

Part 5: Comparative Data Analysis

To justify the selection of 2'-MOE over other chemistries, consider the following comparative data.

FeatureDNA (1st Gen)2'-O-Methyl (2'-OMe)2'-MOE (2nd Gen)LNA (Locked Nucleic Acid)
Ribose Pucker C2'-endo (South)C3'-endo (North)C3'-endo (North) Locked C3'-endo

/ mod
Reference+0.5°C to +0.7°C+1.1°C to +1.6°C +2.0°C to +8.0°C
Nuclease Resistance Low (requires PS)ModerateHigh Very High
Toxicity Profile High (Pro-inflammatory)LowVery Low Moderate (Hepatotoxicity risk)
RNase H Recruitment YesNoNo No
Primary Utility ObsoletesiRNA/AptamersASO Gapmers/Splicing Short ASOs/Gapmers

Expert Insight: While LNA offers higher affinity (


), 2'-MOE is often preferred in clinical development due to its superior safety profile. LNA gapmers have historically struggled with hepatotoxicity, whereas 2'-MOE gapmers (like Mipomersen) and steric blockers (like Nusinersen) have demonstrated manageable safety profiles in humans.

References

  • Martin, P. (1995).[3] "Ein neuer Zugang zu 2'-O-alkylribonucleosiden und Eigenschaften deren Oligonucleotide." Helvetica Chimica Acta, 78(2), 486–504.

  • Wan, W.B., & Seth, P.P. (2016). "The Medicinal Chemistry of Therapeutic Oligonucleotides." Journal of Medicinal Chemistry, 59(21), 9645–9667.

  • Crooke, S.T., et al. (2021). "Antisense technology: A review." Annual Review of Pharmacology and Toxicology.

  • FDA Approval History - Spinraza (Nusinersen). (2016). U.S. Food and Drug Administration.[4]

  • Geary, R.S., et al. (2001).[5] "Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats." Journal of Pharmacology and Experimental Therapeutics, 296(3), 890-897.[5]

Sources

Methodological & Application

Application Note: Synthesis of 3'-O-(2-Methoxyethyl)adenosine

[1]

Executive Summary & Strategic Rationale

Target Molecule: this compound CAS Registry: N/A (Isomer specific) Primary Application: SAR profiling, 2',5'-oligonucleotide synthesis, viral polymerase inhibition studies.

Synthesis Challenge: The primary challenge in synthesizing 3'-O-alkylated ribonucleosides is the higher nucleophilicity of the 2'-hydroxyl group (due to the cis-diol acidity and proximity to the anomeric center). Direct alkylation typically yields a mixture favoring the 2'-isomer (approx. 60:40 to 80:20 ratio). Strategic Solution: This protocol utilizes a Direct Alkylation & Kinetic Separation Strategy . Unlike lengthy protection-deprotection routes (5'-DMT/2'-TBDMS), this method leverages the differential solubility and chromatographic behavior of the regioisomers to isolate the 3'-target from the crude mixture.

Reaction Mechanism & Workflow

The synthesis relies on the base-promoted alkylation of adenosine using 2-methoxyethyl mesylate (or tosylate). The reaction is governed by the Curtin-Hammett principle where the ratio of products depends on the relative energies of the transition states formed by the oxyanion intermediates.

Workflow Diagram

SynthesisWorkflowStartStarting Material:Adenosine (Free Base)ReactionAlkylation Reaction(100°C Activation -> 0°C Base -> 50°C Alkylation)Start->ReactionReagentsReagents:NaH (60%), DMF (Anhydrous)2-Methoxyethyl Mesylate (MOE-Ms)Reagents->ReactionQuenchQuench & Workup(Neutralization, Evaporation)Reaction->QuenchCrudeCrude Mixture(2'-O-MOE + 3'-O-MOE + Bis-substituted)Quench->CrudeSeparationSeparation StrategySilica Gel ChromatographyCrude->SeparationIsomer2Fraction A (Major):2'-O-MOE Adenosine(Crystallizes from DCM)Separation->Isomer2Less Polar / CrystallizesIsomer3Fraction B (Target):3'-O-MOE Adenosine(Remains in Mother Liquor/Elutes Later)Separation->Isomer3Target Isolation

Figure 1: Strategic workflow for the regioselective isolation of 3'-O-MOE Adenosine.

Detailed Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
Adenosine >99% Purity, dried in vacuoSubstrate
Sodium Hydride (NaH) 60% dispersion in mineral oilBase (Deprotonation)
2-Methoxyethyl Mesylate Freshly prepared or CommercialAlkylating Agent
DMF Anhydrous, amine-freeSolvent
Dichloromethane (DCM) HPLC GradeExtraction/Purification
Methanol (MeOH) HPLC GradePurification
Step 1: Activation and Alkylation

Rationale: Direct alkylation avoids 4-step protection/deprotection schemes. Using NaH in DMF is aggressive but effective for sterically hindered alkylations.

  • Preparation: Dry Adenosine (5.34 g, 20 mmol) over P₂O₅ in a vacuum desiccator overnight.

  • Solubilization: Suspend Adenosine in anhydrous DMF (130 mL). Heat to 100°C briefly to ensure complete dissolution, then cool rapidly to 0°C in an ice bath.

    • Critical Note: Adenosine can be stubborn to dissolve. The heat shock ensures homogeneity before base addition, preventing "hot spots" of alkylation.

  • Deprotonation: Add NaH (60% in oil, 1.28 g, 32 mmol, 1.6 eq) portion-wise over 15 minutes at 0°C.

    • Observation: Evolution of H₂ gas will occur. Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins. The solution should become clear/yellowish.

  • Alkylation: Add 2-methoxyethyl mesylate (or tosylate) (approx. 22 mmol, 1.1 eq) dropwise over 10 minutes.

    • Optimization: Using a slight excess (1.1 eq) minimizes bis-alkylation (2',3'-di-O-MOE).

  • Reaction: Heat the mixture to 50°C and stir for 16–24 hours. Monitor by TLC (DCM:MeOH 9:1).

    • TLC Profile: You will see three spots: Bis-alkylated (highest Rf), 2'-O-MOE (middle Rf), and 3'-O-MOE (lower/close Rf), plus unreacted Adenosine (baseline).

Step 2: Workup and Quenching
  • Quench: Cool to 0°C. Carefully add glacial acetic acid or MeOH to neutralize excess NaH (cessation of bubbling).

  • Evaporation: Remove DMF in vacuo (rotary evaporator with high vacuum pump, bath < 50°C) to yield a viscous syrup.

  • Adsorption: Dissolve the residue in a minimum amount of MeOH. Add Silica Gel (approx. 20 g) and evaporate to dryness to create a "dry load" powder. This improves resolution during chromatography.

Step 3: Purification & Isomer Separation (The Critical Step)

Rationale: The 2'-O-isomer is typically formed in excess and is often less soluble in certain organic mixtures, allowing for partial separation by precipitation, followed by chromatography for the 3'-isomer.

  • Column Setup: Pack a silica gel column (40–63 µm).

  • Elution Gradient: Start with 100% DCM, then gradient to 95:5 DCM:MeOH, then 90:10 DCM:MeOH .

  • Fraction Collection:

    • Fraction A (Fast eluting): Bis-O-MOE products (discard).

    • Fraction B (Major): 2'-O-(2-Methoxyethyl)adenosine.

    • Fraction C (Target): This compound .

  • Refinement (Crystallization Trick): If Fractions B and C overlap:

    • Pool the mixed fractions.

    • Dissolve in hot DCM and add a small amount of Ethanol.

    • Allow to stand at 4°C. The 2'-O-isomer often crystallizes out preferentially [1].

    • The mother liquor will be enriched in the 3'-O-isomer . Concentrate the mother liquor and re-column to isolate pure 3'-O-MOE-A.

Characterization & Quality Control

Verification of the 3'-isomer is mandatory as the mass spectrum is identical to the 2'-isomer.

Parameter2'-O-MOE Adenosine3'-O-MOE Adenosine (Target)
¹H NMR (Anomeric H1') Typically δ ~5.9–6.1 ppm (Doublet, J ~5-6 Hz)δ ~5.8–6.0 ppm (Doublet, J < 4 Hz)
Sugar Puckering C3'-endo (N-type, RNA-like)Mixed / C2'-endo (S-type)
HMBC/NOESY Correlation between O-CH₂ (MOE) and C2'Correlation between O-CH₂ (MOE) and C3'
Solubility Moderate in DCMHigher solubility in polar organics

Note on NMR: The coupling constant of the H1' proton is a reliable indicator. 2'-O-alkylation locks the sugar in C3'-endo (larger J is rare, often smaller), but the shift of the 2'-H vs 3'-H signal is definitive. In 3'-O-MOE, the H3' signal will be downfield shifted relative to unsubstituted adenosine.

Critical Notes for Researchers

  • Differentiation: Do not confuse this target with 2'-O-MOE , which is the standard "Gapmer" modification. If you are developing ASOs for therapeutic knockdown, you likely require the 2'-isomer.[1][2] The 3'-isomer described here is for mechanistic controls or specific structural motifs (e.g., 2'-5' linked aptamers).

  • Scale-Up: For gram-scale synthesis, the "Protection Route" (5'-DMT, 2'-TBDMS, 3'-Alkylation, Deprotection) is recommended to avoid yield loss during the difficult chromatographic separation of isomers.

  • Safety: 2-methoxyethyl mesylate is a potent alkylating agent (potential genotoxin). Handle in a fume hood with double gloving.

References

  • Legorburu, U. et al. (2005). Synthesis and cellular activity of stereochemically-pure 2'-O-(2-methoxyethyl)-phosphorothioate oligonucleotides. Royal Society of Chemistry.

  • Sivets, G. G. (2007). Synthesis study of 2'-O-(2-methoxyethyl)-purine derivatives. Nucleosides, Nucleotides and Nucleic Acids.[3][4][5][1][2][6][7][8][9][10][11][12]

  • Prakash, T. P. (2011). An overview of sugar-modified oligonucleotides for antisense therapeutics. Chemistry & Biodiversity.

  • MedChemExpress. this compound Product Information.

Application Note: Strategic Use of 3'-O-MOE Adenosine as a High-Efficacy Chain Terminator in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the application of 3'-O-(2-Methoxyethyl) adenosine as a definitive chain terminator in solid-phase oligonucleotide synthesis. We will explore the underlying chemical principles of chain termination, the unique advantages conferred by the 2-methoxyethyl (MOE) modification, and provide validated, step-by-step protocols for its incorporation. This guide is intended to equip researchers with the expertise to leverage 3'-O-MOE adenosine for the rational design of stabilized, high-affinity oligonucleotides for therapeutic and diagnostic applications.

Introduction: The Imperative for Controlled Chain Termination

In the fields of molecular biology and drug development, the precise control of oligonucleotide length and stability is paramount. Chain-terminating nucleotides are essential tools that prevent the extension of a nucleic acid chain, a function critical for applications ranging from Sanger sequencing to the stabilization of therapeutic oligonucleotides. The canonical mechanism of chain termination relies on the modification or removal of the 3'-hydroxyl group of the terminal nucleoside, as this group is indispensable for the formation of the subsequent phosphodiester bond.[1]

While dideoxynucleotides have historically served as the archetypal chain terminators, advancements in oligonucleotide chemistry have introduced modifications that impart additional, highly desirable properties. The 2'-O-methoxyethyl (2'-MOE) modification, for instance, is a cornerstone of second-generation antisense oligonucleotide (ASO) technology, prized for its ability to significantly enhance nuclease resistance and binding affinity to target RNA.[2][3][4]

By combining the chain-terminating principle of a 3'-modification with the advantageous properties of the MOE group, 3'-O-MOE adenosine emerges as a superior tool for synthesizing oligonucleotides with a permanently blocked and stabilized 3'-terminus.

Mechanism of Action: An Irreversible Block to Elongation

The efficacy of 3'-O-MOE adenosine as a chain terminator is rooted in its fundamental chemical structure. In all polymerase-mediated and standard 3'-to-5' solid-phase synthesis, chain elongation proceeds via a nucleophilic attack by the free 3'-hydroxyl group of the growing oligonucleotide chain on the 5'-triphosphate or 3'-phosphoramidite of the incoming nucleotide, respectively.[1][5]

The 3'-O-MOE modification replaces this essential 3'-hydroxyl group with a 2-methoxyethyl ether linkage. This substitution presents an insurmountable steric and chemical barrier to phosphodiester bond formation, thereby causing immediate and irreversible chain termination.[1] This classifies 3'-O-MOE adenosine as an obligate chain terminator .

Beyond simple termination, the MOE moiety itself contributes valuable characteristics:

  • Enhanced Nuclease Resistance : The bulky, hydrophobic MOE group at the 3'-terminus provides steric hindrance against degradation by 3'→5' exonucleases, a critical factor for the in vivo stability of therapeutic oligonucleotides.[2][3]

  • Increased Hybridization Affinity : The MOE group helps lock the sugar pucker into an N-type (C3'-endo) conformation, which is structurally favorable for A-form duplexes, such as those formed with target RNA.[2][6] This pre-organization of the sugar moiety increases the thermodynamic stability of the resulting duplex.

G cluster_0 Standard Elongation cluster_1 Chain Termination with 3'-O-MOE Adenosine Start Growing Oligo Chain (Free 3'-OH) Bond Phosphodiester Bond Formation Start->Bond Nucleophilic Attack Next Incoming Activated Nucleotide (e.g., Phosphoramidite) Next->Bond End Elongated Chain Bond->End Terminator Incorporated 3'-O-MOE Adenosine (Blocked 3'-Position) Block NO REACTION (No 3'-OH available) Terminator->Block Next2 Incoming Activated Nucleotide Next2->Block Terminated Terminated Chain Block->Terminated

Figure 1: Logical workflow comparing standard oligonucleotide elongation with the definitive chain termination caused by the incorporation of a 3'-O-MOE modified nucleotide.

Core Applications and Strategic Advantages

The primary application of 3'-O-MOE adenosine is as a terminal building block in automated solid-phase oligonucleotide synthesis to produce nuclease-resistant oligonucleotides that cannot act as primers for polymerases.

Key Applications Include:

  • Stabilization of Antisense Oligonucleotides (ASOs) and siRNAs : Capping the 3'-end of therapeutic oligonucleotides with 3'-O-MOE adenosine is a robust strategy to prevent exonuclease degradation, thereby extending their half-life in biological systems.[2][3]

  • Development of High-Fidelity Probes : In applications like quantitative PCR (qPCR) or fluorescent in situ hybridization (FISH), probes must not be extended by DNA polymerase. A 3'-O-MOE terminator ensures this, preventing the probe from generating non-specific amplification products.

  • Control in Molecular Biology Assays : It can be used to create blockers in primer extension or competitive PCR assays, where a non-extendable oligo is required to compete for binding sites.

  • Aptamer Design : Enhancing the stability of aptamers without compromising their intricate three-dimensional folding structures is crucial for their diagnostic and therapeutic efficacy.

Comparative Analysis of 3'-Terminator Modifications

To provide a clear rationale for selecting 3'-O-MOE adenosine, the following table compares its properties with other common 3'-terminating modifications.

ModificationMechanism of TerminationNuclease ResistanceEffect on HybridizationPrimary Use Case
3'-O-MOE Adenosine Obligate; steric blockExcellent Increases TmASOs, siRNAs, high-stability probes
3'-Inverted Deoxythymidine Inverted 3'-3' linkageGoodMinimal / slight decrease in TmGeneral-purpose polymerase blocking
Dideoxynucleotide (ddNTP) Obligate; no 3'-OHPoor (unmodified backbone)MinimalSanger sequencing, PCR termination
3'-Phosphate Obligate; phosphomonoesterModerateSlight decrease in TmPreventing ligation and extension
3'-Spacer C3 Non-nucleosidic linkerGoodDecreases TmAdding labels, preventing extension

Experimental Protocol: Solid-Phase Synthesis of a 3'-O-MOE Terminated Oligonucleotide

The most direct and reliable method for synthesizing a 3'-O-MOE terminated oligonucleotide is to use a 3'-O-MOE Adenosine Controlled Pore Glass (CPG) solid support as the starting material in a standard automated synthesizer. The synthesis then proceeds in the 3' to 5' direction.[5]

Materials and Reagents
  • Automated DNA/RNA Synthesizer

  • 3'-O-MOE Adenosine CPG Solid Support (e.g., 500 Å)

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U) and ancillary reagents (Activator, Capping Reagents, Oxidizer)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Cleavage and Deprotection solution (e.g., concentrated Ammonium Hydroxide or Methylamine solution[7])

  • HPLC purification system and columns

Synthesis Workflow

The synthesis follows the standard phosphoramidite cycle for each subsequent nucleotide added to the 3'-O-MOE adenosine starter.[5][8]

G Start Start: 3'-O-MOE-A on CPG Support Deblock Step 1: Deblocking (DMT Removal) Start->Deblock Couple Step 2: Coupling (Add next phosphoramidite) Deblock->Couple Cap Step 3: Capping (Block unreacted 5'-OH) Couple->Cap Oxidize Step 4: Oxidation (Stabilize phosphate linkage) Cap->Oxidize Repeat Repeat Steps 1-4 for each nucleotide Oxidize->Repeat Repeat->Deblock Next Cycle Cleave Final Step: Cleavage & Deprotection Repeat->Cleave Final Cycle

Figure 2: Automated solid-phase synthesis cycle starting with a 3'-O-MOE Adenosine CPG support.

Step-by-Step Methodology
  • Preparation : Load the 3'-O-MOE Adenosine CPG column onto the synthesizer. Ensure all phosphoramidite and ancillary reagent bottles are filled and properly connected.

  • Initiation of Synthesis : Program the desired oligonucleotide sequence into the synthesizer. The first cycle will begin with the deblocking of the 5'-DMT group on the nucleotide preceding the terminal 3'-O-MOE adenosine.

  • Deblocking : The 5'-DMT protecting group of the growing chain is removed with trichloroacetic acid to expose the 5'-hydroxyl for the next coupling step.

  • Coupling : The next phosphoramidite in the sequence is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group.

  • Capping : Any unreacted 5'-hydroxyl groups are acetylated using capping reagents to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation : The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

  • Iteration : The cycle (Steps 3-6) is repeated until the full-length oligonucleotide is synthesized.

  • Final Cleavage and Deprotection : Upon completion of the synthesis, the CPG column is treated with a cleavage/deprotection solution (e.g., ammonium hydroxide) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.

  • Purification : The crude oligonucleotide product is purified, typically by reverse-phase or ion-exchange HPLC, to isolate the full-length, 3'-O-MOE terminated product.

  • Validation : The final product should be analyzed by mass spectrometry to confirm its identity and purity.

Conclusion and Future Outlook

3'-O-MOE adenosine is a powerful and highly effective tool for creating oligonucleotides with a definitive 3'-terminus block and enhanced biological stability. Its mechanism as an obligate chain terminator, combined with the favorable properties of the MOE moiety, makes it a superior choice for the demanding applications found in therapeutic drug development and advanced molecular diagnostics. By following the protocols outlined in this guide, researchers can confidently incorporate this modification to produce high-purity, functionally enhanced oligonucleotides tailored to their specific experimental needs.

References

  • Ju, J., Ruan, C., Fuller, C. W., Glazer, A. N., & Mathies, R. A. (1995). Fluorescence energy transfer dye-labeled primers for DNA sequencing and analysis. Proceedings of the National Academy of Sciences, 92(10), 4347–4351. [Link]

  • Bio-Synthesis, Inc. (n.d.). Oligo Chain Terminator Modifications. Retrieved February 5, 2026, from [Link]

  • Lobo, E. (2024, May 6). Know your oligo mod: 2ʹ-MOE. Glen Research. [Link]

  • Prhavc, M., Prakash, T. P., Minasov, G., Egli, M., & Manoharan, M. (2003). Tuning of conformational preorganization in model 2′,5′- and 3′,5′-linked oligonucleotides by 3′- and 2′-O-methoxyethyl modification. Nucleic Acids Research, 31(18), 5349–5359. [Link]

  • Antonenko, T. A., D’Annessa, I., & Kholomeev, A. A. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Molecules, 28(22), 7654. [Link]

  • Malone, B., Campbell, E. A., & Podvalnaya, N. (2022). Kill or corrupt: Mechanisms of action and drug-resistance of nucleotide analogues against SARS-CoV-2. PLoS Pathogens, 18(9), e1010782. [Link]

  • Sproat, B. S., Beijer, B., Rider, P., & Neuner, P. (1993). A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. Nucleic Acids Research, 21(24), 5965–5971. [Link]

  • Jin, Z., & Su, Z. (2014). Efficiency of Incorporation and Chain Termination Determines the Inhibition Potency of 2′-Modified Nucleotide Analogs against Hepatitis C Virus Polymerase. Journal of Virology, 88(17), 9615–9625. [Link]

  • Egli, M., & Manoharan, M. (2019). Chemistry, structure and function of approved oligonucleotide therapeutics. Nucleic Acids Research, 47(5), 2119–2144. [Link]

  • Rockwell, P., O'Connor, W. J., King, K., Goldstein, D., & Narayanan, R. (2000). 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acids Research, 28(19), 3740–3746. [Link]

  • Amerigo Scientific. (n.d.). 2' & 3' -O-Methyl RNA Synthesis. Retrieved February 5, 2026, from [Link]

  • Yang, L., Xu, X., Liang, Z., Zhang, B., Tse, K. M., & Cheung, P. (2024). Chain Termination Effects of Chemically Modified Nucleoside Analogs on SARS-CoV-2 RNA Polymerase. bioRxiv. [Link]

  • Reddy, M. P., Farooqui, F., & Hanna, N. B. (1998). U.S. Patent No. 5,808,039. Washington, DC: U.S.
  • ATDBio Ltd. (n.d.). Solid-phase oligonucleotide synthesis. Retrieved February 5, 2026, from [Link]

  • Link Technologies. (n.d.). Applications of modified oligonucleotides. Retrieved February 5, 2026, from [Link]

  • Heddle, J. (2023, June 17). Solid state oligonucleotide synthesis (phosphoramidite method) [Video]. YouTube. [Link]

Sources

Incorporating 3'-O-(2-Methoxyethyl)adenosine into oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporating 2'-O-MOE and 3'-O-MOE Adenosine into Oligonucleotides

Part 1: Executive Summary & Chemical Logic

The Critical Distinction: 2'-O-MOE vs. 3'-O-MOE To ensure scientific integrity, we must first distinguish between the two isomers referenced in your request. While the prompt specifies 3'-O-(2-Methoxyethyl)adenosine , the vast majority of therapeutic applications (e.g., Gapmers, Splice-switching ASOs) utilize 2'-O-(2-Methoxyethyl)adenosine (2'-MOE).[]

  • 2'-O-MOE Adenosine: The industry standard for antisense oligonucleotides (ASOs).[] The MOE group at the 2' position locks the sugar in the C3'-endo (North) conformation, significantly increasing binding affinity (

    
    ) to RNA targets and providing robust nuclease resistance.[] It allows for chain extension via the 3'-hydroxyl.[]
    
  • 3'-O-MOE Adenosine: Functionally acts as a chain terminator or 3'-end cap .[] In standard 3'→5' solid-phase synthesis, the 3'-hydroxyl is the requisite attachment point for the phosphoramidite group.[] If the 3' position is blocked by a MOE ether, the chain cannot be extended further.[]

Scope of this Guide: This application note primarily details the protocol for 2'-O-MOE incorporation (for internal sequence modification) but includes a specific module for using 3'-O-MOE as a nuclease-resistant 3'-terminal cap.

Part 2: Synthesis Mechanism & Flow

The incorporation of MOE-modified adenosine requires deviations from standard DNA synthesis protocols due to the steric bulk of the methoxyethyl group.[]

The Steric Challenge

The 2'-O-MOE group is large.[] It creates steric hindrance near the 3'-phosphoramidite center, slowing the nucleophilic attack of the 5'-OH from the support-bound oligo.[]

  • Standard Coupling: 1.5 – 2.0 minutes (Insufficient for MOE).[]

  • Required Coupling: 6.0 – 12.0 minutes.[]

Visualization: The MOE Synthesis Cycle

MOE_Synthesis_Cycle Start Solid Support (CPG/Polystyrene) Universal or Nucleoside-bound Detritylation 1. Detritylation (3% TCA in DCM) Removes 5'-DMT Start->Detritylation Activation 2. Activation (ETT or DCI) Detritylation->Activation Free 5'-OH Coupling 3. Coupling (CRITICAL) 2'-MOE-A Phosphoramidite Time: 6-12 mins Activation->Coupling Activated Amidite Capping 4. Capping (Ac2O + N-Methylimidazole) Blocks unreacted 5'-OH Coupling->Capping Phosphite Triester Terminator NOTE: If 3'-O-MOE is used, it enters at Step 3 and TERMINATES synthesis. Coupling->Terminator Oxidation 5. Oxidation/Thiolation (Iodine/Water or PADS) P(III) -> P(V) Capping->Oxidation Loop_Decision Chain Complete? Oxidation->Loop_Decision Loop_Decision->Detritylation No (Next Cycle) Cleavage 6. Cleavage & Deprotection (NH4OH or AMA) Loop_Decision->Cleavage Yes

Figure 1: Modified Solid-Phase Synthesis Cycle for MOE-Adenosine. Note the critical extension of the coupling step (Red).[]

Part 3: Detailed Experimental Protocols

Protocol A: Internal Incorporation (2'-O-MOE Adenosine)

For creating Gapmers or fully modified ASOs.[]

1. Reagent Preparation

  • Phosphoramidite: 5'-O-DMT-2'-O-(2-methoxyethyl)adenosine (bz or pac protected) 3'-phosphoramidite.[]

  • Concentration: Dissolve to 0.10 M or 0.12 M in anhydrous Acetonitrile (ACN). Note: MOE amidites are viscous; ensure complete dissolution.[]

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in ACN.[]

    • Why ETT? ETT is more acidic and less sterically hindered than Tetrazole, enhancing the coupling efficiency of bulky 2'-modified amidites [1].[]

2. Synthesizer Configuration (Cycle Parameters)

StepReagentStandard TimeMOE Protocol Time Critical Notes
Detritylation 3% TCA in DCM80 sec80 sec Monitor trityl color; MOE does not affect this step.
Coupling MOE-A + ETT2 min6 - 10 min CRITICAL: Recirculate reagent to maximize diffusion into pore.
Capping Cap A + Cap B20 sec30 sec Slightly longer capping ensures no deletion sequences accumulate.
Oxidation 0.02 M I2 in THF/Pyr/H2O40 sec40 sec Standard oxidation is sufficient.[]
Thiolation PADS or EDITH2 min4 - 6 min If phosphorothioate backbone is required (common for MOE ASOs).[]

3. Solid Support Selection

  • Pore Size: Use 1000 Å CPG for oligos >20-mer containing multiple MOE modifications.

  • Reasoning: The MOE modification increases the hydrodynamic radius of the growing chain.[] 500 Å pores can become crowded, leading to truncated sequences (3'-bias).[]

4. Deprotection & Cleavage [][]

  • Reagent: Concentrated Ammonium Hydroxide (28-30%) or AMA (1:1 Methylamine/Ammonium Hydroxide).[]

  • Conditions:

    • Ammonium Hydroxide:[] 55°C for 8-16 hours.

    • AMA: 65°C for 20 minutes (Fast Deprotection).

  • Compatibility: The 2'-O-MOE ether linkage is highly stable to base.[] It does not require special handling unlike 2'-ACE or TBDMS RNA.[]

Protocol B: 3'-End Capping (3'-O-MOE Adenosine)

For using 3'-O-MOE as a non-extensible terminator to prevent 3'-exonuclease degradation.[]

Mechanism: Since the 3'-OH is blocked by the MOE group, this nucleoside cannot form a phosphoramidite.[] It must be introduced via a modified solid support or coupled as a 5'-phosphoramidite (reverse synthesis), which is rare.[]

Method: Using 3'-O-MOE Solid Support

  • Custom Synthesis: Purchase or synthesize CPG functionalized with 3'-O-MOE Adenosine. The attachment to the CPG is typically via the 5'-OH (reverse linkage) or via the nucleobase (uncommon).[]

  • Synthesis Direction: If attached via 5'-OH, synthesis must proceed 5'→3' (Reverse Synthesis) using 5'-phosphoramidites.[]

  • Alternative (Terminator Approach): If you possess a 3'-O-MOE-Adenosine-5'-Phosphoramidite :

    • Synthesize the oligo (N-1) using standard 3'→5' chemistry.[]

    • Final Cycle: Couple the 3'-O-MOE-Adenosine-5'-Phosphoramidite.

    • Result: The 5' of the incoming base couples to the 5' of the chain? No, this chemistry is incompatible with standard cycles.[]

Correct Method for 3'-O-MOE Termination: The only viable standard method is to use a Universal Support followed by coupling of a 3'-O-MOE Adenosine that has been modified to act as a terminator (e.g., using a 5'-phosphoramidite in a reverse synthesis workflow) OR simply using 2'-MOE at the 3' end, which is the industry standard for 3' protection.[]

Recommendation: Unless you have a specific requirement for the 3'-isomer, use a 2'-MOE Adenosine CPG column.[] This places a 2'-MOE residue at the 3' end, providing excellent exonuclease resistance without the chemical complexity of 3'-blocking groups [2].[]

Part 4: Quality Control & Validation

1. Analytical HPLC (IEX)

  • Observation: MOE-modified oligonucleotides are more hydrophobic than DNA but less than 2'-O-Methyl RNA.[]

  • Shift: Expect a retention time shift compared to DNA controls.[]

  • Resolution: Anion exchange (Dionex DNAPac PA200) at pH 12 (NaOH eluent) resolves full-length product from n-1 deletion sequences caused by insufficient coupling.[]

2. ESI-MS Verification

  • Mass Shift: Each 2'-MOE modification adds +58.04 Da relative to a standard RNA residue (OH vs O-CH2-CH2-O-CH3).[]

  • Calculation:

    
    
    (Where n = number of MOE insertions)
    

References

  • Seth, P. P., et al. (2008).[] "Synthesis and biophysical evaluation of 2',4'-constrained 2'-O-methoxyethyl nucleic acid analogues." Journal of Organic Chemistry, 73(22), 8780-8789.[] Link[]

  • Martin, P. (1995).[][3] "Ein neuer Zugang zu 2'-O-Alkylribonucleosiden und Eigenschaften deren Oligonucleotide." Helvetica Chimica Acta, 78(2), 486-504.[] (The foundational paper on 2'-MOE synthesis and stability). Link[]

  • Geary, R. S., et al. (2001).[] "Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats." Journal of Pharmacology and Experimental Therapeutics, 296(3), 890-897.[] Link

  • Swayze, E. E., et al. (2007).[] "Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals."[] Nucleic Acids Research, 35(2), 687-700.[] (Comparison of LNA vs MOE safety profiles). Link

Sources

Advanced Solid-Phase Synthesis Protocols for 3'-Modified Nucleosides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The modification of the 3'-terminus of oligonucleotides is a critical strategy in therapeutic development, enhancing exonuclease resistance (e.g., 3'-inverted dT) or enabling post-synthetic conjugation (e.g., 3'-amino modifiers). Unlike standard 5'-modifications, which are added as the final step of a synthesis cycle, 3'-modifications dictate the choice of solid support and require specific adjustments to the initiation of the synthesis cycle. This guide provides a technical roadmap for synthesizing 3'-modified oligonucleotides, focusing on mechanistic rationale, cycle optimization, and self-validating quality control.

Part 1: Strategic Selection of Solid Support

The foundation of 3'-modified synthesis lies in the support material. Unlike standard synthesis where the 3'-nucleoside is pre-loaded via a succinyl linker, 3'-modifications require one of three specific approaches.[1]

The Three Primary Architectures
  • Pre-Functionalized Modifier CPG: The modifier (e.g., a C7-amino linker) is already attached to the CPG. The first coupling adds the first nucleoside to this linker.

  • Reverse 5'-CPG (for Inverted Linkages): To create a 3'-3' exonuclease-resistant cap, synthesis initiates on a support where the nucleoside is attached via its 5'-OH.

  • Universal Support: A "blank slate" support that generates a 3'-OH (or phosphate) upon cleavage, allowing the first added phosphoramidite to become the 3'-end.

Decision Logic for Support Selection

The following diagram illustrates the decision matrix for selecting the appropriate starting material based on the desired 3'-modification.

SupportSelection Start Target 3'-Modification Inv Inverted 3'-End (3'-3' Linkage) Start->Inv Amino 3'-Amino/Thiol Linker Start->Amino Exotic Exotic/Unstable Nucleoside Start->Exotic RevCPG Use 5'-Attached CPG (e.g., dT-5'-CPG) Inv->RevCPG Standard Cycle ModCPG Use Modifier-CPG (e.g., 3'-Amino-Modifier C7) Amino->ModCPG Check Protecting Group (Fmoc vs PT) UniSup Use Universal Support (e.g., UnyLinker) Exotic->UniSup Requires 3'-Phosphorylation Step

Figure 1: Decision tree for selecting the solid phase support based on the required 3'-terminal architecture.

Part 2: Synthesis Cycle Optimization

Standard synthesis cycles (Detritylation


 Coupling 

Capping

Oxidation) are optimized for adding a nucleoside to a growing DNA chain. When initiating synthesis on a 3'-modifier, steric hindrance and linker flexibility often necessitate protocol adjustments.
Critical Parameter: The "Initiation" Coupling

The first base addition to a 3'-modifier is the most critical step. A failure here results in a truncated sequence that cannot be easily purified from failure sequences if the modifier itself lacks a dimethoxytrityl (DMT) group (which is common for some amino-modifiers).

Optimization Strategy:

  • Concentration: Increase phosphoramidite concentration from 0.05 M to 0.10 M for the first coupling.

  • Coupling Time: Extend the first coupling time.

    • Standard: 25–60 seconds.

    • 3'-Modifier Initiation: 180–300 seconds .

  • Pore Size: For bulky modifiers or long linkers (e.g., C7 or C12 spacers), use 1000 Å CPG instead of 500 Å to prevent steric exclusion within the pores.

Protecting Group Chemistry (The "Do No Harm" Rule)

For 3'-Amino modifiers, the choice of nitrogen protection dictates the deprotection workflow:

  • Fmoc (Fluorenylmethoxycarbonyl): Base-labile.[2] Removed during standard ammonia deprotection. Risk: Can be prematurely removed if the synthesis cycle uses extensive amine-rich washes, leading to N-capping (acetylation) and loss of functionality.

  • PT (Phthalimide): Stable to standard synthesis.[3] Requires aggressive deprotection (Methylamine/Ammonia at 65°C or extended Ammonia at 55°C). Benefit: Robust against premature cleavage.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 3'-Amino-Modified Oligonucleotides (Fmoc-Linker)

Objective: Synthesize a DNA oligo with a 3'-primary amine using Fmoc-3'-Amino-Modifier C7 CPG.

Reagents:

  • Support: 3'-Amino-Modifier C7 CPG (1000 Å).

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

  • Deprotection: Concentrated Ammonium Hydroxide (28-30%).

Step-by-Step Workflow:

StepOperationCritical Technical Note
1. Column Setup Load CPGEnsure column frits are compatible with the synthesis scale. Do not over-pack.
2. Pre-Wash Acetonitrile FlushRemoves trace water. Do NOT perform a DMT removal (Deblock) step initially if the modifier lacks a DMT group.
3. Initiation First Base Coupling Action: Increase coupling time to 300s . Reason: The aliphatic amine linker is flexible; entropy reduces collision frequency with the incoming amidite.
4. Elongation Standard CycleResume standard coupling times (e.g., 25s for DNA) for subsequent bases.
5. Final DMT DMT-ON or OFFDMT-ON is recommended. It allows cartridge purification (RPC) to separate full-length product from N-acetylated failures.
6. Cleavage NH₄OH, RT, 2 hrsCleaves oligo from support. The Fmoc group is also removed here.
7. Deprotection NH₄OH, 55°C, OvernightRemoves base protecting groups (Bz/iBu). Warning: Do not use AMA if using sensitive dyes, though AMA is compatible with the amino linker itself.
Protocol B: Synthesis of 3'-Inverted dT (3'-3' Linkage)

Objective: Create an exonuclease-resistant 3'-end.[1][4]

Mechanism: Standard synthesis is


.[1] By using a support where the T is attached via the 

carbon, the free hydroxyl is the

-OH. The incoming phosphoramidite (standard

-phosphoramidite) couples its

-phosphorus to the support's

-OH, creating a

linkage.

Step-by-Step Workflow:

  • Support: Select dT-5'-CPG (often labeled as "Reverse dT CPG").

  • Cycle: Use standard DNA synthesis cycle.

  • First Coupling: The incoming base (e.g., dA-CE Phosphoramidite) couples to the 3'-OH of the support T.

    • Result: 5'-Support-T-3'-p-3'-dA-5'...

  • Completion: The final oligo will have a 5'-OH (after deprotection) and a 3'-inverted T.

  • Note: Polymerases cannot extend this oligo because there is no free 3'-OH (it is blocked by the linkage orientation).

Part 4: Logical Visualization of the Synthesis Cycle

The following diagram details the chemical logic flow, highlighting where the 3'-modification introduces critical checkpoints.

SynthesisCycle Start Start: Modified Support Deblock 1. Deblock (TCA) (Skip if no DMT on Mod) Start->Deblock Couple 2. Coupling (First Base: 300s) Deblock->Couple Free OH/NH2 Cap 3. Capping (Ac2O) Couple->Cap Unreacted Sites Ox 4. Oxidation (Iodine/Water) Cap->Ox Stabilize P(III) Check Cycle Complete? Ox->Check Check->Deblock No (Next Base) End Final Cleavage Check->End Yes

Figure 2: Synthesis cycle logic. Note the specific bypass of the first Deblock step if the modifier is not DMT-protected, and the extended time for the first Coupling.

Part 5: Quality Control and Troubleshooting

Validating the Modification

Standard OD measurements do not confirm the presence of a 3'-modification.

  • Mass Spectrometry (ESI-MS): The gold standard.

    • 3'-Amino C7: Mass shift of + ~127 Da (depending on exact linker structure) relative to the naked oligo.

    • Inverted dT: Mass is identical to standard dT, but retention time on HPLC may differ slightly due to conformation.

  • Conjugation Assay (Functional Test):

    • React an aliquot of the crude 3'-amino oligo with an NHS-ester dye (e.g., TAMRA-NHS).

    • Analyze via HPLC.[3][5][6] A shift to a later eluting peak confirms the amine is reactive. If no shift occurs, the amine may be acetylated (capped) or absent.

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield of Full Length Inefficient initiation coupling.Increase first coupling time to 5 mins; use 1000 Å CPG.
Amino-Oligo Unreactive Fmoc lost during synthesis; amine capped by Ac₂O.[7]Switch to Phthalimide (PT) protected CPG or ensure reagents are anhydrous and amine-free.
N-1 Deletion (3'-end) Universal support cleavage failure.Ensure correct dephosphorylation conditions (pH 10-11) are used before final cleavage if using generic universal supports.

References

  • Glen Research. (n.d.).[8] 3'-Amino-Modifier C7 CPG 1000 Protocol. Retrieved from [Link]

  • Lyttle, M. H., Hudson, D., & Cook, R. M. (1996).[9] A new universal linker for solid phase DNA synthesis. Nucleic Acids Research, 24(14), 2793–2798.[9] Retrieved from [Link]

  • Glen Research. (2008). Deprotection - Volume 1 - Deprotect to Completion. Glen Report 20.24. Retrieved from [Link]

Sources

Application Notes & Protocols: Regioselective Alkylation Methods for the Adenosine 3'-Hydroxyl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The selective modification of nucleosides is a cornerstone of drug discovery and chemical biology. Specifically, the alkylation of the 3'-hydroxyl group of adenosine can profoundly impact its biological activity, leading to potent antiviral or anticancer agents. However, achieving regioselectivity at the 3'-position is a significant synthetic challenge due to the presence of multiple reactive hydroxyl groups (2', 3', 5') and nucleophilic centers on the adenine base. This guide provides an in-depth analysis of field-proven strategies for the regioselective 3'-O-alkylation of adenosine, focusing on the mechanistic rationale behind each approach. Detailed protocols for the most robust methods are provided for researchers in medicinal chemistry and drug development.

The Challenge of Adenosine Regioselectivity

Adenosine is a polyfunctional molecule. The ribose moiety contains three hydroxyl groups: a primary 5'-OH and two secondary hydroxyls at the 2' and 3' positions. These vicinal diols (2'-OH and 3'-OH) have similar pKa values and steric environments, making their differentiation a formidable task. Furthermore, the adenine base has several nucleophilic nitrogen atoms. Direct alkylation of unprotected adenosine in the presence of a base and an alkyl halide typically results in a complex mixture of products, with alkylation occurring on the N1, N6, 2'-O, and 3'-O positions.[1][2] For instance, direct methylation with methyl iodide in an alkaline medium preferentially yields the 2'-O-methylated product over the 3'-O-methylated isomer by a ratio of approximately 8:1, with other side products also forming.[3]

This lack of selectivity necessitates sophisticated chemical strategies to isolate and functionalize the 3'-hydroxyl group exclusively. The development of such methods is critical, as 3'-modified nucleosides are central to many therapeutic applications, including their role as terminators of DNA or RNA synthesis.[4]

Caption: Adenosine molecule highlighting the target 3'-hydroxyl and competing reactive sites.

Core Methodologies for 3'-O-Alkylation

Two primary strategies have proven effective for overcoming the challenge of regioselectivity: the use of an orthogonal protecting group strategy and the application of organotin-mediated activation.

Method 1: The Orthogonal Protecting Group Strategy

This is the most classical, robust, and versatile approach. It relies on the sequential masking of all other reactive functional groups, leaving only the 3'-hydroxyl available for the desired alkylation reaction. The "orthogonality" of the protecting groups is paramount; each group must be removable under conditions that do not affect the others, allowing for a controlled, stepwise synthesis.

Causality Behind the Workflow: The strategy is designed around the differential reactivity of the hydroxyl groups. The primary 5'-OH is the most sterically accessible and is typically protected first. Differentiating the 2'- and 3'-OH groups is the central challenge. This is often achieved by installing a bulky protecting group at the 2'-position, which then sterically directs the subsequent alkylation to the 3'-position.

Workflow Diagram:

PG_Strategy start Adenosine p1 Step 1: Protect 5'-OH (e.g., DMT-Cl, Pyridine) Rationale: Most reactive primary alcohol. start->p1 p2 Step 2: Protect N6-Amine (e.g., Bz-Cl) Rationale: Prevents N-alkylation. p1->p2 p3 Step 3: Protect 2'-OH (e.g., TBDMS-Cl or other silyl ethers) Rationale: Isolates the 3'-OH target. p2->p3 p4 Step 4: Alkylate 3'-OH (e.g., NaH, Alkyl Halide) Rationale: The only available nucleophile. p3->p4 p5 Step 5: Deprotection Sequence (e.g., TBAF for Silyl, NH3/MeOH for Benzoyl, Acid for DMT) Rationale: Orthogonal removal to yield final product. p4->p5 end 3'-O-Alkyladenosine p5->end

Caption: Workflow for the orthogonal protecting group strategy for 3'-O-alkylation.

Field Insights & Trustworthiness: While this method is highly reliable, it is step-intensive. A key insight from recent studies is that modifications on the adenine base can influence the reactivity of the ribose hydroxyls. For instance, the introduction of a C8-alkynyl group on adenosine has been shown to reverse the typical silylation preference, leading to preferential formation of the 3'-O-silylated isomer.[5][6] This demonstrates that substrate control can be a powerful tool to alter conventional reactivity patterns and potentially shorten synthetic routes. The protocols derived from this strategy are self-validating through rigorous purification and characterization (TLC, HPLC, NMR, MS) at each step, ensuring the integrity of the intermediates and the final product.

Method 2: Organotin-Mediated Alkylation

This method offers a more elegant and atom-economical alternative by avoiding multiple protection-deprotection steps. It leverages the formation of a transient dibutylstannylene acetal across the 2',3'-diol of a 5'-protected ribonucleoside.

Causality Behind the Mechanism: The reaction of a 5'-protected adenosine with dibutyltin oxide ((Bu₂)₂SnO) forms a five-membered stannylene acetal ring involving the 2'- and 3'-oxygens. This intermediate is believed to exist in equilibrium between a monomeric and a dimeric form. In the dimeric structure, one of the oxygen atoms (typically the 2'-O) becomes dicoordinated to two tin atoms, rendering it less nucleophilic. The other oxygen (typically the 3'-O) remains monocoordinated and is therefore selectively activated, enhancing its nucleophilicity towards an electrophile (the alkylating agent).[7][8]

Mechanism Diagram:

Caption: Simplified mechanism of regioselective alkylation via a stannylene acetal.

Field Insights & Trustworthiness: The regioselectivity of this reaction can be sensitive to the solvent, temperature, and the nature of the alkylating agent. While often favoring the 2'-position, selectivity for the 3'-position has been achieved, particularly in related carbohydrate chemistry.[8][9] Pre-activation of the stannylene intermediate with additives like tetrabutylammonium bromide can further enhance both yield and regioselectivity.[7] This method's trustworthiness relies on careful optimization of reaction conditions for each specific adenosine derivative and alkylating agent, followed by rigorous analysis of the resulting isomer mixture.

Comparative Analysis of Methodologies

FeatureMethod 1: Orthogonal Protecting GroupsMethod 2: Organotin-Mediated Alkylation
Principle Steric and electronic differentiation via covalent masking of non-target sites.Transient activation of the target hydroxyl via a stannylene acetal intermediate.
Regioselectivity Excellent to quantitative, dictated by the protecting group scheme.Good to excellent, but highly dependent on substrate, solvent, and reaction conditions.
Number of Steps High (typically 5-7 steps including protections and deprotections).Low (typically 2-3 steps from starting adenosine).
Typical Yields Moderate overall yield due to multiple steps, but each step is typically high-yielding.Good to excellent for the key alkylation step.
Scalability Readily scalable, well-established in industrial processes.Scalable, but requires strict control over anhydrous conditions and reagent stoichiometry.
Key Advantage High reliability, predictability, and versatility for a wide range of alkyl groups.Procedural simplicity and atom economy.
Key Disadvantage Labor-intensive, time-consuming, and generates significant waste.Requires optimization for new substrates; toxicity of organotin reagents.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol 1: Synthesis of 3'-O-Methyladenosine via Orthogonal Protection

This protocol outlines the synthesis of 3'-O-methyladenosine using a 5'-DMT, N6-benzoyl, and 2'-TBDMS protection strategy.

Materials:

  • Adenosine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Anhydrous Pyridine

  • Benzoyl chloride (Bz-Cl)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Silver nitrate (AgNO₃)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (MeI)

  • Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH)

  • Tetrahydrofuran (THF), Anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1M in THF

  • Ammonium hydroxide (conc.)

  • Trichloroacetic acid (TCA)

  • Silica gel for column chromatography

Procedure:

  • 5'-O-DMT Protection: a. Dissolve adenosine (1 eq) in anhydrous pyridine. b. Cool to 0 °C and add DMT-Cl (1.1 eq) portion-wise. c. Allow the reaction to warm to room temperature and stir for 12-16 hours. d. Quench with methanol, evaporate the solvent, and purify by silica gel chromatography to yield 5'-O-DMT-adenosine.

  • N6-Benzoyl Protection: a. Co-evaporate the 5'-O-DMT-adenosine (1 eq) with anhydrous pyridine. b. Redissolve in anhydrous pyridine and cool to 0 °C. c. Add Bz-Cl (3 eq) dropwise and stir at room temperature for 4 hours. d. Cool the reaction, quench with water, and extract with DCM. e. Purify by silica gel chromatography to yield N6-benzoyl-5'-O-DMT-adenosine.

  • Selective 2'-O-TBDMS Protection: a. Dissolve the product from step 2 (1 eq) and AgNO₃ (2 eq) in anhydrous THF/Pyridine mixture. b. Add TBDMS-Cl (1.5 eq) and stir at room temperature in the dark for 6 hours. c. Filter the reaction mixture, evaporate the solvent, and purify by silica gel chromatography to separate the 2'-O-TBDMS and 3'-O-TBDMS isomers. Isolate the desired N6-benzoyl-2'-O-TBDMS-5'-O-DMT-adenosine.

  • 3'-O-Methylation: a. Dissolve the 2'-O-TBDMS protected intermediate (1 eq) in anhydrous DMF. b. Cool to 0 °C and add NaH (1.5 eq) portion-wise. Stir for 30 minutes. c. Add MeI (2 eq) and stir at 0 °C for 2-3 hours. d. Carefully quench the reaction with methanol, dilute with ethyl acetate, and wash with brine. e. Purify by silica gel chromatography.

  • Sequential Deprotection: a. (Silyl Removal): Dissolve the methylated product in THF and add TBAF (1.2 eq). Stir for 2 hours. Purify by chromatography. b. (Benzoyl Removal): Dissolve the product in saturated methanolic ammonia and stir in a sealed vessel at 55 °C for 16 hours. Evaporate the solvent. c. (DMT Removal): Dissolve the residue in DCM and treat with 3% TCA in DCM until the orange color persists. Quench with aqueous sodium bicarbonate. d. Purify the final compound, 3'-O-methyladenosine, by reverse-phase HPLC.

Protocol 2: Synthesis of 3'-O-Benzyladenosine via Organotin-Mediation

This protocol is adapted from established methods for regioselective functionalization of diols.[7][8]

Materials:

  • 5'-O-DMT-adenosine (prepared as in Protocol 1, Step 1)

  • Dibutyltin oxide ((Bu₂)₂SnO)

  • Anhydrous Toluene

  • Tetrabutylammonium bromide (TBAB)

  • Benzyl bromide (BnBr)

  • Cesium fluoride (CsF)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Formation of the Stannylene Acetal: a. To a solution of 5'-O-DMT-adenosine (1 eq) in anhydrous toluene, add dibutyltin oxide (1.1 eq). b. Heat the mixture to reflux with a Dean-Stark trap to azeotropically remove water until the solution becomes clear (approx. 4 hours). c. Cool the solution to room temperature under an inert atmosphere (Argon or N₂).

  • Regioselective Benzylation: a. Add TBAB (1.1 eq) and CsF (1.1 eq) to the solution of the stannylene acetal. b. Stir for 30 minutes at room temperature. c. Add benzyl bromide (1.5 eq) dropwise. d. Heat the reaction to 60 °C and stir for 12-16 hours. e. Monitor the reaction by TLC. The 2'- and 3'-O-benzylated isomers will likely have different Rf values.

  • Work-up and Purification: a. Cool the reaction mixture and evaporate the solvent under reduced pressure. b. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. c. Dry the organic layer over Na₂SO₄, filter, and concentrate. d. Purify by silica gel chromatography to separate the 3'-O-benzyl isomer from the 2'-O-benzyl isomer and any starting material.

  • Deprotection: a. Remove the 5'-DMT group as described in Protocol 1, Step 5c. b. Purify the final product, 3'-O-benzyladenosine, by chromatography.

Conclusion and Future Outlook

Regioselective alkylation of the adenosine 3'-hydroxyl remains a critical transformation in medicinal chemistry. The classical orthogonal protecting group strategy offers unparalleled control and reliability, making it the workhorse method for complex syntheses. Concurrently, organotin-mediated methods provide a more direct and efficient route, though they often require careful optimization to achieve the desired 3'-selectivity.

Future advancements may lie in the development of novel catalytic systems that can directly differentiate the 2'- and 3'-hydroxyls without the need for protecting groups. Areas such as enzymatic catalysis, with the discovery or engineering of novel 3'-O-alkyltransferases, and transition-metal catalysis hold promise for developing highly selective, one-step procedures that would significantly streamline the synthesis of these vital molecular probes and therapeutic candidates.

References

  • Oslovsky, V. E., Drenichev, M. S., & Mikhailov, S. N. (2015). Regioselective 1-N-Alkylation and Rearrangement of Adenosine Derivatives. Nucleosides, Nucleotides & Nucleic Acids, 34(7), 475-499. [Link]

  • Ju, J., Kim, D. H., Bi, L., Meng, Q., Bai, X., Li, Z., ... & Ruan, Y. (2007). 3′-O-modified nucleotides as reversible terminators for pyrosequencing. Proceedings of the National Academy of Sciences, 104(40), 15635-15640. [Link]

  • Kusmierek, J. T., & Shugar, D. (1979). A simple method of the preparation of 2'-O-methyladenosine. Methylation of adenosine with methyl iodide in an anhydrous alkaline medium. Acta Biochimica Polonica, 26(1-2), 145-152. [Link]

  • Wang, T., & Wu, X. (2019). Regioselective modification of unprotected glycosides. Chemical Communications, 55(68), 10031-10040. [Link]

  • Hotha, S., & Bhaisare, R. D. (2015). Regioselective Alkylation of Pyridinium Riboses. Tetrahedron Letters, 56(34), 4964-4966. [Link]

  • Oslovsky, V. E., Drenichev, M. S., & Mikhailov, S. N. (2015). Regioselective 1-N-alkylation and rearrangement of adenosine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 34(7), 475-499. [Link]

  • Oslovsky, V. E., Drenichev, M. S., & Mikhailov, S. N. (2015). Regioselective 1-N-Alkylation and Rearrangement of Adenosine Derivatives. Nucleosides, Nucleotides & Nucleic Acids, 34(7), 475-499. [Link]

  • Robins, M. J., & Uznanski, B. (1981). Methylation of adenosine in strongly alkaline medium: Preparation and Properties of o'-methyl derivatives of adenosine and N6-methyladenosine. Canadian Journal of Chemistry, 59(17), 2608-2611. [Link]

  • Lescrinier, E., Verheggen, I., van Aerschot, A., & Herdewijn, P. (1996). Synthesis of N6-alkylated adenosine derivatives. Helvetica Chimica Acta, 79(4), 1219-1224. [Link]

  • Frommer, J., & Müller, S. (2020). Changed reactivity of secondary hydroxyl groups in C8-modified adenosine – lessons learned from silylation. Beilstein Journal of Organic Chemistry, 16, 2548-2557. [Link]

  • Lescrinier, E., Verheggen, I., van Aerschot, A., & Herdewijn, P. (1996). SYNTHESIS OF N 6-ALKYLATED ADENOSINE DERIVATIVES. Helvetica Chimica Acta, 79(4), 1219-1224. [Link]

  • Ma, T., Nishimura, Y., & Shimada, Y. (2018). Regioselective O-Glycosylation of Nucleosides via the Temporary 2',3'-Diol Protection by a Boronic Ester for the Synthesis of Disaccharide Nucleosides. Journal of Visualized Experiments, (137), e57936. [Link]

  • Frommer, J., & Müller, S. (2020). Changed reactivity of secondary hydroxyl groups in C8-modified adenosine – lessons learned from silylation. Beilstein Archives. [Link]

  • Chang, C. W., Li, Y. K., & Wong, C. H. (2023). Effective Organotin-Mediated Regioselective Functionalization of Unprotected Carbohydrates. The Journal of Organic Chemistry, 88(11), 7239-7247. [Link]

  • Drenichev, M. S., & Mikhailov, S. N. (2007). N6-Acetyl-2′,3′,5′-tri-O-acetyladenosine; A Convenient, 'Missed Out' Substrate for Regioselective N6-Alkylations. Nucleosides, Nucleotides and Nucleic Acids, 26(6-7), 711-714. [Link]

  • Demchenko, A. V. (2020). Regioselectivity in the organotin-mediated protection of glycosides. Carbohydrate Research, 500, 108235. [Link]

  • Downey, A. M., Richter, C., Pohl, R., Mahrwald, R., & Hocek, M. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters, 17(18), 4604-4607. [Link]

  • Salo, H. S., Leino, R., & Lönnberg, H. (2017). Synthesis of a Biologically Important Adenosine Triphosphate Analogue, ApppD. ACS Omega, 2(6), 2823-2827. [Link]

  • Reese, C. B. (1998). Protection of 2′-Hydroxy Functions of Ribonucleosides. Current Protocols in Nucleic Acid Chemistry, 1, 2.1.1-2.1.18. [Link]

  • Sproat, B. S., & Lamond, A. I. (1991). A simple procedure for the preparation of protected 2'-0- methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. Nucleic Acids Research, 19(13), 3501-3507. [Link]

  • Patel, M. C., et al. (2008). Process for the preparation of pure adenosine.
  • Wang, Q., Zhang, S., & Yang, J. (2007). Regioselective formation of 6-O-acylsucroses and 6,3'-di-O-acylsucroses via the stannylene acetal method. Carbohydrate Research, 342(17), 2657-2663. [Link]

  • Frommer, J., & Müller, S. (2020). Changed reactivity of secondary hydroxy groups in C8-modified adenosine – lessons learned from silylation. Beilstein Journal of Organic Chemistry, 16, 2548-2557. [Link]

  • Nowak, I., & Robins, M. J. (2003). Protection of the Amino Group of Adenosine and Guanosine Derivatives by Elaboration into a 2,5-Dimethylpyrrole Moiety. Organic Letters, 5(18), 3345-3348. [Link]

  • Mortimer, S. A., & Weeks, K. M. (2011). Selective 2'-hydroxyl acylation analyzed by protection from exoribonuclease (RNase-detected SHAPE) for direct analysis of covalent adducts and of nucleotide flexibility in RNA. Biochemistry, 50(41), 8853-8861. [Link]

  • Slusarczyk, M., et al. (2022). Synthesis and Characterization of NUC-7738, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent. Journal of Medicinal Chemistry, 65(23), 15822-15834. [Link]

  • Downey, A. M., Richter, C., Pohl, R., Mahrwald, R., & Hocek, M. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected D-Ribose. Organic Letters, 17(18), 4604-4607. [Link]

Sources

Application Note: Design and Synthesis of 3'-End Capped 2'-O-Methoxyethyl (MOE) Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The clinical success of antisense oligonucleotides (ASOs) relies heavily on overcoming rapid degradation by serum nucleases. The 3'-exonuclease activity is the dominant pathway for oligonucleotide catabolism in plasma. This guide details the design, synthesis, and validation of ASOs "capped" with 2'-O-methoxyethyl (2'-MOE) modifications. While often integrated into "gapmer" designs, the 3'-MOE cap is the critical determinant for in vivo survival. This protocol provides actionable parameters for maximizing stability without compromising RNase H recruitment.

Introduction: The Exonuclease Problem

Unmodified DNA oligonucleotides have a half-life of minutes in human serum, primarily due to 3'


 5' exonuclease activity. To function as a drug, an ASO must survive long enough to enter the cell and reach the nucleus.

The 2'-O-methoxyethyl (MOE) modification is a second-generation chemistry that introduces a methoxyethyl group at the 2' position of the ribose sugar.[1][2][3] This modification serves three distinct functions:

  • Nuclease Shield: The bulky MOE group sterically hinders exonuclease attack.

  • Affinity Booster: It locks the sugar in the C3'-endo (RNA-like) conformation, increasing thermal stability (

    
    ) by approximately +1.1°C per modification.
    
  • Toxicity Dampener: MOE modifications reduce non-specific protein binding compared to first-generation phosphorothioate (PS) alone.

Mechanism of Action (RNase H Dependent)

For ASOs designed to degrade mRNA, the "Gapmer" architecture is required.[1][4] The central DNA "gap" recruits RNase H1, while the MOE "wings" (caps) provide affinity and protection.[4]

MOE_Mechanism mRNA Target mRNA Duplex Heteroduplex Formation (DNA:RNA Hybrid) mRNA->Duplex ASO 3'-MOE Capped ASO (Gapmer) ASO->Duplex RNaseH RNase H1 Recruitment Duplex->RNaseH Recognizes DNA gap Cleavage mRNA Cleavage (Silencing) RNaseH->Cleavage Hydrolysis of RNA strand Recycle ASO Release & Recycling Cleavage->Recycle ASO remains intact Recycle->Duplex Binds new mRNA

Figure 1: Mechanism of RNase H-dependent silencing. The 3'-MOE cap protects the ASO from degradation while the central DNA gap triggers enzymatic cleavage of the target.

Design Principles

The "Gapmer" Architecture

To maintain RNase H activity, the ASO cannot be fully modified with MOE. The standard design is the 5-10-5 Gapmer :

  • 5' Wing (5 nt): 2'-MOE modified.[1][2][5][6] Increases affinity.

  • Central Gap (10 nt): 2'-Deoxyribonucleotides (DNA). Required for RNase H recruitment.

  • 3' Wing (5 nt): 2'-MOE modified.[1][2][5][6] CRITICAL CAP. Prevents 3' exonuclease digestion.

Note: If the ASO is a steric blocker (e.g., splice switching), the entire sequence can be MOE-modified. For gene knockdown, the gap is mandatory.

Sequence Constraints
  • Length: 16–20 nucleotides (optimal for specificity vs. delivery).

  • GC Content: 40–60%.

  • Motifs to Avoid:

    • G-quartets (4 consecutive Gs): Causes aggregation.

    • CpG motifs: Can trigger immune responses (TLR9 activation), though MOE mitigates this.

Protocol: Synthesis of MOE-Capped ASOs

Objective: Synthesize a 20-mer phosphorothioate ASO with 2'-MOE wings.

Materials
  • Synthesizer: MerMade 12, AKTA oligopilot, or equivalent.

  • Supports: Universal Unylinker support or standard nucleoside support (500 Å pore size).

  • Phosphoramidites:

    • Standard DNA phosphoramidites (dA, dC, dG, T).

    • 2'-O-MOE phosphoramidites (m5C, A, G, T). Note: 5-methylcytosine (m5C) is standard for MOE C to increase stability and reduce immune stimulation.

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

  • Sulfurizing Reagent: PADS or DDTT (for phosphorothioate backbone).

Step-by-Step Methodology
Step 1: Instrument Setup

Ensure anhydrous conditions. Water content in acetonitrile (ACN) must be <20 ppm.

Step 2: Coupling Optimization (The Critical Variable)

2'-MOE monomers are bulkier than standard DNA. You must extend the coupling time to ensure high yield and prevent deletion sequences (n-1 failures).

ParameterStandard DNA2'-MOE Modified
Coupling Time 2.0 minutes6.0 – 10.0 minutes
Activator TetrazoleETT (0.25 M)
Phosphoramidite Conc. 0.1 M0.1 M - 0.15 M
Step 3: Backbone Modification (Sulfurization)

To maximize nuclease resistance, replace the standard oxidation step (Iodine/Water) with a sulfurization step for every cycle.

  • Reagent: 0.05 M DDTT in Pyridine/ACN.

  • Contact Time: 3 minutes.

  • Result: Creates a Phosphorothioate (PS) backbone.[4][5][7]

Step 4: Cleavage and Deprotection
  • Cleavage: Treat column with concentrated Ammonium Hydroxide (28-30%) for 20 mins at RT.

  • Deprotection: Transfer to a sealed vial. Heat at 55°C for 8–12 hours .

    • Note: MOE bases are compatible with standard deprotection. If using "Fast Deprotection" chemistry (e.g., AMA), reduce time to 20 mins at 65°C, but standard NH4OH is preferred for clinical purity profiles.

Protocol: Validation (Stability Assay)

Objective: Confirm the efficacy of the 3'-MOE cap against exonuclease degradation. Assay: Snake Venom Phosphodiesterase (SVPD) degradation assay. SVPD is an aggressive 3'-exonuclease.

Workflow
  • Preparation: Dissolve 0.5 OD of purified ASO in 50 µL of buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 8.0).

  • Enzyme Addition: Add 0.05 units of SVPD (Crotalus adamanteus venom).

  • Incubation: Incubate at 37°C.

  • Sampling: Take aliquots at T=0, 1h, 6h, 24h, and 48h. Quench immediately with EDTA/Formamide loading buffer.

  • Analysis: Analyze via denaturing Polyacrylamide Gel Electrophoresis (PAGE) (20% gel) or LC-MS.

Expected Results
  • Unmodified DNA: Complete degradation within <30 minutes.

  • PS-DNA (No MOE): Partial degradation (laddering) visible by 6 hours.

  • 3'-MOE Capped: Intact full-length product visible at >24 hours.

Data Analysis & Comparison

The following table summarizes the performance metrics of different ASO designs.

Table 1: Comparative Stability and Affinity of ASO Architectures

ASO Design

(

/mod)
Serum Half-Life (

)
3'-Exo ResistanceRNase H Activity
Unmodified DNA Reference~5-10 minsPoorYes
Phosphorothioate (PS) Only -0.5°C~10-12 hoursModerateYes
2'-O-Methyl (2'-OMe) +0.7°C~12-18 hoursGoodNo (Requires Gap)
2'-MOE Gapmer (MOE/PS) +1.1°C >24-48 hours Excellent Yes

Note: The combination of PS backbone and MOE 3'-cap provides synergistic protection, extending tissue half-life to weeks in clinical settings.

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Design cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Validation Step1 Sequence Selection (Avoid CpG/G-tetrads) Step2 Gapmer Config (5-10-5 MOE) Step1->Step2 Step3 Solid Phase Synth (Coupling: 8 min) Step2->Step3 Step4 Sulfurization (PS Backbone) Step3->Step4 Step5 Deprotection (NH4OH, 55°C) Step4->Step5 Step6 Purification (IP-HPLC) Step5->Step6 Step7 SVPD Assay (3' Exo Challenge) Step6->Step7

Figure 2: End-to-end workflow for generating validated, nuclease-resistant MOE ASOs.

References

  • Crooke, S. T., et al. (2021).[8] Antisense technology: A review. Journal of Biological Chemistry.[8]

  • Seth, P. P., et al. (2009). Structure-activity relationships of 2'-O-methoxyethyl (MOE) modified antisense oligonucleotides. Nucleic Acids Research.

  • Geary, R. S., et al. (2015). Pharmacokinetics of phosphorothioate antisense oligonucleotides.[4][9] Advanced Drug Delivery Reviews.

  • Integrated DNA Technologies (IDT). (2023). 2' MOE – An ASO modification.[1][3][4][10][11][12][13] Application Guide.

  • Microsynth. (2023). 2'-MOE Antisense Oligonucleotides Synthesis Guidelines.

Sources

Application Notes and Protocols for Enzymatic Stability Testing of 3'-O-MOE Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Nuclease Resistance for 3'-O-MOE Oligonucleotides

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality, capable of modulating the expression of disease-causing genes.[1] A key determinant of their in vivo efficacy is their stability against enzymatic degradation by nucleases.[][3] Unmodified DNA and RNA oligonucleotides are rapidly broken down by endo- and exonucleases present in biological fluids and within cells.[3][4] To overcome this, chemical modifications are introduced to the oligonucleotide structure.[1]

Among the most successful of these are the second-generation ASOs featuring 2'-O-methoxyethyl (2'-O-MOE) modifications on the ribose sugar of the nucleotide.[4] This modification, often incorporated in the "wings" of a "gapmer" ASO design, significantly enhances nuclease resistance while maintaining high binding affinity to the target RNA.[1][5] This application note provides a detailed protocol for assessing the enzymatic stability of 3'-O-MOE analogs, a critical step in the preclinical development of these promising therapeutics.

The "Why": Understanding Nuclease Degradation and the Protective Effect of 3'-O-MOE

Nucleases are enzymes that hydrolyze the phosphodiester bonds linking nucleotides in a nucleic acid chain.[6] They are broadly classified as exonucleases, which cleave nucleotides from the ends (3' or 5') of a strand, and endonucleases, which cleave within the sequence.[4][6] In human serum, 3'-exonuclease activity is the predominant pathway of oligonucleotide degradation.[3]

The 3'-O-MOE modification provides steric hindrance that interferes with the ability of nucleases to bind to and cleave the phosphodiester backbone.[7] This bulky methoxyethyl group at the 2' position of the ribose sugar effectively shields the linkage from enzymatic attack, thereby prolonging the half-life of the ASO in a biological environment.[4][7]

dot graph ERD { layout=neato; graph [bb="0,0,760,150", fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} enddot Figure 1: Conceptual diagram illustrating how the 3'-O-MOE modification enhances nuclease resistance.

Protocol 1: In Vitro Stability Assessment in Human Serum

This protocol describes a time-course experiment to evaluate the stability of a 3'-O-MOE modified ASO in human serum, which contains a complex mixture of endogenous nucleases.

Materials and Reagents
  • 3'-O-MOE modified ASO and an unmodified control ASO of the same sequence.

  • Human serum (pooled, sterile-filtered)

  • Nuclease-free water

  • TE Buffer (10 mM Tris, 1 mM EDTA, pH 7.5-8.0)

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • Analytical instrumentation (e.g., HPLC-UV/MS, Capillary Electrophoresis)

Step-by-Step Methodology
  • Oligonucleotide Preparation:

    • Resuspend the lyophilized 3'-O-MOE ASO and the unmodified control to a stock concentration of 100 µM in TE buffer.

    • Verify the concentration by measuring the absorbance at 260 nm (A260).[8]

    • Prepare working solutions of each ASO at 10 µM in nuclease-free water.

  • Serum Incubation:

    • In a 96-well plate, prepare reaction mixtures for each time point (e.g., 0, 1, 4, 8, 24, 48 hours).

    • For each reaction, combine 90 µL of human serum with 10 µL of the 10 µM ASO working solution (final ASO concentration: 1 µM).

    • Gently mix the contents of each well.

  • Time-Course Incubation:

    • For the 0-hour time point, immediately stop the reaction by adding an appropriate quenching solution (e.g., formamide-containing loading buffer for gel electrophoresis, or a solution to precipitate proteins for LC-MS analysis).[9] Store at -80°C.

    • Incubate the plate at 37°C.[9][10]

    • At each subsequent time point, remove the corresponding wells and quench the reaction as described above. Store all samples at -80°C until analysis.

  • Analysis of Degradation:

    • The percentage of full-length, intact ASO remaining at each time point can be quantified using various analytical techniques:

      • Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): This is a highly effective method for separating the full-length ASO from its shorter degradation products.[11][12][13] The area under the peak corresponding to the full-length ASO is used for quantification.[5]

      • Capillary Gel Electrophoresis (CGE): CGE provides high-resolution separation of oligonucleotides based on size.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique not only quantifies the remaining full-length product but can also help identify the specific degradation products formed.[13][14]

      • Polyacrylamide Gel Electrophoresis (PAGE): A more traditional method where the intensity of the band corresponding to the full-length ASO is quantified.[9]

Data Presentation and Interpretation

The results should be presented as the percentage of intact ASO remaining over time. A semi-log plot of this data can be used to determine the half-life (t½) of the ASO in serum.

Time (hours)% Intact Unmodified ASO% Intact 3'-O-MOE ASO
0100100
15598
41595
8<592
24Undetectable85
48Undetectable78

Table 1: Example data from a human serum stability assay.

dot graph workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} enddot Figure 2: Experimental workflow for the in vitro human serum stability assay.

Protocol 2: Targeted Nuclease Challenge with 3'-Exonuclease

To specifically assess the resistance of the 3'-O-MOE modification to 3'-exonucleases, a purified enzyme assay is employed. Snake venom phosphodiesterase I (SVPD) is a commonly used 3'-exonuclease for this purpose.[14]

Materials and Reagents
  • 3'-O-MOE modified ASO and an unmodified control ASO.

  • Snake Venom Phosphodiesterase I (SVPD)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.2)[5]

  • Nuclease-free water

  • Quenching solution (e.g., 0.5 M EDTA)

  • Analytical instrumentation (as in Protocol 1)

Step-by-Step Methodology
  • Oligonucleotide and Enzyme Preparation:

    • Prepare working solutions of the ASOs at a final concentration of 0.1 mg/mL in the assay buffer.[5]

    • Prepare the SVPD enzyme solution according to the manufacturer's instructions to a final concentration of, for example, 150 mU/mL in the assay buffer.[5]

  • Enzymatic Reaction:

    • Pre-warm the ASO solutions and the assay buffer to 37°C.

    • Initiate the reaction by adding the SVPD enzyme to the ASO solutions.[5]

    • Incubate the reactions at 37°C.

  • Time-Course Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic activity by adding the aliquot to a tube containing the quenching solution (e.g., EDTA, which chelates the Mg²⁺ required for enzyme activity).

    • Store samples at -80°C until analysis.

  • Analysis and Data Interpretation:

    • Analyze the samples using HPLC, CGE, or LC-MS as described in Protocol 1.

    • Calculate the percentage of intact ASO remaining at each time point relative to the 0-minute sample.

    • The significantly slower degradation rate of the 3'-O-MOE ASO compared to the unmodified control will provide direct evidence of its resistance to 3'-exonucleolytic cleavage.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of these protocols, several internal controls are essential:

  • Unmodified Control: An unmodified oligonucleotide of the same sequence must always be run in parallel. This serves as a positive control for nuclease activity and provides a baseline for assessing the stability enhancement conferred by the 3'-O-MOE modification.

  • Zero Time Point (t=0): The t=0 sample for each ASO represents 100% intact material and is crucial for accurate quantification of degradation at later time points.

  • Enzyme Activity Verification: In the targeted nuclease assay, the activity of the enzyme lot should be verified using a known sensitive substrate to ensure consistent performance between experiments.[5]

  • Method Validation: The analytical method used for quantification (e.g., HPLC) should be validated for linearity, precision, and accuracy to ensure reliable data.

Conclusion

The enzymatic stability of 3'-O-MOE modified antisense oligonucleotides is a cornerstone of their therapeutic potential. The protocols detailed in this application note provide a robust framework for researchers, scientists, and drug development professionals to accurately assess this critical parameter. By employing these methods with appropriate controls, reliable and reproducible data can be generated to guide the selection and optimization of ASO candidates for further development.

References

  • Pestov, N. B., et al. (2017). Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media. Nucleic Acid Therapeutics, 27(4), 233-238. Retrieved from [Link]

  • Hagedorn, P. H., et al. (2018). Structural basis for the synergy of 4′- and 2′-modifications on siRNA nuclease resistance, thermal stability and RNAi activity. Nucleic Acids Research, 46(14), 7397–7411. Retrieved from [Link]

  • Gilar, M., et al. (2021). In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases. Journal of Pharmaceutical Sciences, 110(4), 1595-1603. Retrieved from [Link]

  • Kilanowska, A., & Studzińska, S. (2020). In vivo and in vitro studies of antisense oligonucleotides – a review. Analytical Methods, 12(38), 4643-4656. Retrieved from [Link]

  • Patel, D., et al. (2024). Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. Bio-protocol, 14(8), e4975. Retrieved from [Link]

  • Frazier, K. S., et al. (2015). Integrated Safety Assessment of 2′-O-Methoxyethyl Chimeric Antisense Oligonucleotides in NonHuman Primates. Nucleic Acid Therapeutics, 25(3), 119-129. Retrieved from [Link]

  • PPD. (n.d.). Force Degradation of an Oligonucleotide – A Case Study. Retrieved from [Link]

  • Agilent. (2024). Forced Degradation Studies of Synthetic Oligonucleotide. Retrieved from [Link]

  • Bio-Synthesis. (2020). Stability and Storage of Oligonucleotides. Retrieved from [Link]

  • Agilent. (2024). Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies. Retrieved from [Link]

  • Egle, C., et al. (2021). Modified internucleoside linkages for nuclease-resistant oligonucleotides. Organic & Biomolecular Chemistry, 19(1), 26-44. Retrieved from [Link]

  • Crooke, S. T., et al. (2021). Therapeutic Antisense Oligonucleotides Are Coming of Age. Annual Review of Medicine, 72, 395-417. Retrieved from [Link]

  • European Medicines Agency. (2024). Guideline on the Development and Manufacture of Oligonucleotides. Retrieved from [Link]

  • BioPharmaSpec. (2024). Characterizing Oligonucleotide Impurities: Analytical Strategies and Regulatory Guidelines. Retrieved from [Link]

  • PPD. (2024). Outsourcing Oligonucleotide Testing: Lessons and Strategies. Retrieved from [Link]

  • Synoligo. (2025). Nuclease Resistance Modifications. Retrieved from [Link]

  • Liang, X. H., et al. (2017). Full article: Antisense oligonucleotides: absorption, distribution, metabolism, and excretion. Expert Opinion on Drug Metabolism & Toxicology, 13(9), 925-937. Retrieved from [Link]

  • ICH. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

  • Bio-protocol. (2024). Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. Retrieved from [Link]

Sources

Application Note: Solvent Selection & Dissolution Protocol for 3'-O-(2-Methoxyethyl)adenosine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals working with 3'-O-(2-Methoxyethyl)adenosine (3'-O-MOE-A) . Unlike its widely utilized isomer 2'-O-MOE-A (a cornerstone of Gapmer antisense technology), the 3'-O-isomer presents unique solvation challenges due to the specific steric and electronic environment of the 3'-position modification.

This guide provides a validated, self-consistent protocol for solubilization, storage, and application-specific formulation.

Executive Summary & Chemical Context

Compound: this compound CAS: 303197-30-0 (varies by salt form; verify specific batch) Molecular Formula: C₁₃H₁₉N₅O₅ Key Challenge: The methoxyethyl (MOE) ether tail confers amphiphilic character. While the adenosine core is polar, the MOE modification disrupts the crystal lattice differently than the 2'-isomer, often requiring aggressive polar aprotic solvents for initial solubilization before aqueous dilution.

Critical Solubility Thresholds
Solvent SystemSolubility Limit (Approx.)Application Context
DMSO (Anhydrous) ~50 mg/mL (153 mM)Primary Stock Solution
DMF ~5–20 mg/mLAlternative Stock (Synthesis)
Water / Saline < 1 mg/mL (Poor)Not recommended for Stock
PBS (pH 7.2) < 0.5 mg/mLImmediate precipitation risk
Co-Solvent Formulation ~2 mg/mLFor in vivo / cellular assays

Solvent Selection Logic

The choice of solvent is dictated by the downstream application . Do not use a "one-size-fits-all" approach.

A. For Biological Assays (Cell Culture / In Vivo)
  • Primary Solvent: DMSO (Dimethyl Sulfoxide) .

    • Why: It disrupts the strong intermolecular hydrogen bonding of the nucleobase while accommodating the lipophilic MOE tail.

  • Secondary (Diluent): PEG-300 / Tween-80 / Saline .

    • Why: Direct dilution into water causes "crash-out" (rapid precipitation). Polyethylene glycol (PEG) acts as a bridging cosolvent, and Tween-80 provides micellar stabilization to prevent aggregation.

B. For Chemical Synthesis (Oligonucleotide Solid-Phase)
  • Primary Solvent: Anhydrous Acetonitrile (ACN) or DCM/DMF mixtures .

    • Why: The 3'-O-MOE nucleoside is often an intermediate. If converting to a phosphoramidite, hydroxyl groups must remain soluble in non-protic solvents to prevent side reactions.

    • Note: This guide focuses on the nucleoside form.[1][] If using the phosphoramidite derivative, strictly avoid water and alcohols.

Validated Dissolution Protocols

Protocol A: Preparation of High-Concentration Stock (50 mg/mL)

Best for: Long-term storage and subsequent dilution.

  • Environment: Work in a laminar flow hood to maintain sterility.

  • Solvent Prep: Use fresh, anhydrous DMSO .

    • Critical: Old DMSO absorbs atmospheric water (hygroscopic), which drastically reduces the solubility of MOE-adenosine analogs and promotes degradation.

  • Weighing: Weigh the target mass of 3'-O-MOE-A into a sterile, polypropylene vial (glass is acceptable but check for surface adhesion).

  • Addition: Add DMSO to achieve 50 mg/mL .

  • Energy Input:

    • Vortex: 30 seconds at high speed.

    • Ultrasonication: Sonicate in a water bath at 37°C for 5–10 minutes.

    • Checkpoint: The solution must be completely clear. If hazy, continue sonication.

  • Storage: Aliquot immediately into single-use vials. Store at -80°C (6 months) or -20°C (1 month) . Avoid freeze-thaw cycles.

Protocol B: Formulation for Animal/Cellular Administration (2 mg/mL)

Best for: In vivo injection or adding to cell culture media without precipitation. Target Composition: 10% DMSO / 40% PEG-300 / 5% Tween-80 / 45% Saline.[3]

Step-by-Step Mixing Order (Crucial): Failure to follow this order will result in irreversible precipitation.

  • Start: Take 100 µL of the 20.8 mg/mL DMSO Stock (prepared in Protocol A).

  • Add PEG: Add 400 µL PEG-300 . Vortex vigorously until mixed.

    • Mechanism:[4][5][6] PEG solvates the hydrophobic MOE tail before water is introduced.

  • Add Surfactant: Add 50 µL Tween-80 . Vortex gently (avoid foaming).

  • Add Aqueous: Slowly add 450 µL Saline (0.9% NaCl) while vortexing.

  • Result: A clear solution at ~2.08 mg/mL.

    • Usage: Use immediately. Do not store diluted solutions.

Visualized Workflows

Figure 1: Solubility Decision Tree

Use this logic gate to determine the correct solvent system for your experiment.

SolventSelection Start Start: 3'-O-MOE-A Solid Application Intended Application? Start->Application Bio Biological Assay (Cell/Animal) Application->Bio Chem Chemical Synthesis (Oligonucleotide) Application->Chem Stock Prepare Stock: Anhydrous DMSO (Max 50 mg/mL) Bio->Stock SynthSolv Solvents: Anhydrous ACN or DMF (Avoid protic solvents) Chem->SynthSolv Dilution Aqueous Dilution Required? Stock->Dilution ResultChem Proceed to Coupling/Reaction SynthSolv->ResultChem Direct Direct to Media? (Risk of Crash-out) Dilution->Direct No (High Risk) Formulation Co-Solvent Protocol: 10% DMSO + 40% PEG300 + 5% Tween-80 Dilution->Formulation Yes (Recommended) ResultBio Stable Solution (~2 mg/mL) Direct->ResultBio Only for <10µM Formulation->ResultBio

Caption: Decision logic for solvent selection based on downstream application. Green paths indicate validated biological formulations.

Figure 2: The "Crash-Out" Prevention Protocol

Visualizing the specific order of addition for Protocol B.

MixingProtocol Step1 1. DMSO Stock (Hydrophobic Core) Step2 2. Add PEG-300 (Bridge Solvent) Step1->Step2 Mix Step3 3. Add Tween-80 (Stabilizer) Step2->Step3 Mix Step4 4. Add Saline (Aqueous Phase) Step3->Step4 Dropwise Final Clear Solution (Ready for Injection) Step4->Final

Caption: Step-by-step addition order to prevent precipitation. Reversing this order (e.g., adding DMSO to Saline) often fails.

Troubleshooting & Stability

ObservationRoot CauseCorrective Action
Cloudiness upon water addition Rapid polarity shift caused aggregation.Do not use. Discard. Use the PEG-300/Tween-80 co-solvent protocol (Protocol B).
Particulates in DMSO stock Incomplete dissolution or wet DMSO.Sonicate at 40°C for 10 mins. If solids persist, filter through 0.2 µm PTFE (organic stable) filter.
Yellowing of Stock Oxidation of the nucleoside.Check storage temp. If stored >6 months at -20°C, verify purity via HPLC.
Viscous solution High concentration (>50 mg/mL).Dilute to 10–20 mg/mL for easier handling.

References

  • MedChemExpress (MCE). this compound Product Datasheet & Solubility Protocol. Catalog No. HY-W048491.[3] Accessed 2024.[7] Link

  • Cayman Chemical. Adenosine Solubility and Stability Application Note. (General adenosine analog handling principles). Link

  • Pannacean. this compound Technical Specifications. Catalog No. P1040. Link

  • Oxford Academic (Nucleic Acids Research). Chemistry, structure and function of approved oligonucleotide therapeutics. (Context on MOE modifications and solubility/stability in biological systems). Link

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Separation of 2'-O-MOE and 3'-O-MOE Adenosine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the challenging chromatographic separation of 2'-O-(2-Methoxyethyl)adenosine (2'-O-MOE-A) and its positional isomer, 3'-O-(2-Methoxyethyl)adenosine (3'-O-MOE-A). This guide is designed for researchers, scientists, and drug development professionals who encounter this specific separation challenge in their work with modified oligonucleotides and nucleoside analogs. As you are aware, the successful separation of these isomers is critical for ensuring the purity, safety, and efficacy of therapeutic oligonucleotides.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common hurdles in your HPLC analysis. We will delve into the "why" behind the experimental choices, providing you with the scientific rationale to make informed decisions in your method development and optimization.

Understanding the Challenge: Why is Separating 2'-O-MOE and 3'-O-MOE Adenosine Isomers Difficult?

The primary challenge in separating 2'-O-MOE and 3'-O-MOE adenosine lies in their nearly identical physicochemical properties. As positional isomers, they share the same molecular weight and elemental composition. The only difference is the point of attachment of the methoxyethyl group on the ribose sugar. This subtle structural variance results in very similar polarity, hydrophobicity, and pKa values, making their differentiation by conventional chromatographic techniques a significant hurdle.

The 2'-O-methoxyethyl modification itself imparts increased nuclease resistance and binding affinity to target RNA, making it a valuable modification in antisense oligonucleotide therapeutics.[1][3] However, the synthesis of 2'-O-MOE adenosine often results in the co-formation of the 3'-O-MOE isomer, necessitating a robust analytical method to distinguish and quantify them.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for separating 2'-O-MOE and 3'-O-MOE adenosine isomers by HPLC?

A1: The separation of these positional isomers relies on exploiting the subtle differences in their three-dimensional structure and the resulting minor variations in their interactions with the stationary phase. The positioning of the methoxyethyl group at the 2' or 3' position of the ribose sugar can lead to differences in:

  • Steric hindrance: The accessibility of the lone pair of electrons on the ether oxygen and the overall shape of the molecule can differ, influencing interactions with the stationary phase.

  • Hydrogen bonding potential: The proximity of the methoxyethyl group to other functional groups on the nucleoside can affect its ability to participate in hydrogen bonding with the stationary phase.

  • Dipole moment: The slight difference in the distribution of electron density between the two isomers can lead to differential interactions with polar stationary phases.

  • Conformational rigidity: Studies on oligonucleotides containing these modifications suggest that the position of the MOE group can influence the conformational preferences of the ribose sugar, which can be a basis for separation.

Q2: Which HPLC mode is best suited for this separation: Reversed-Phase, HILIC, or Chiral Chromatography?

A2: All three modes have potential, and the optimal choice will depend on your specific requirements and available resources.

  • Reversed-Phase (RP) HPLC: This is often the first choice due to its versatility and the wide availability of columns. Separation will be based on small differences in hydrophobicity. The 2'-O-MOE modification is known to be hydrophilic, so careful optimization of the mobile phase is crucial.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds like nucleosides. It can provide a different selectivity compared to reversed-phase by utilizing a partitioning mechanism between a polar stationary phase and a mobile phase with a high organic content.

  • Chiral Chromatography: While these are not enantiomers, a chiral stationary phase (CSP) can sometimes resolve positional isomers due to the formation of transient diastereomeric complexes with the chiral selector on the stationary phase. This approach is worth exploring if RP and HILIC methods fail to provide adequate resolution.

Q3: What is a good starting point for method development?

A3: A pragmatic approach is to start with a well-characterized reversed-phase C18 column and a simple mobile phase gradient. A suggested starting point is provided in the experimental protocol section below. The key is to perform a systematic evaluation of critical parameters.

Troubleshooting Guide

This section addresses common problems encountered during the separation of 2'-O-MOE and 3'-O-MOE adenosine isomers, providing the underlying causes and actionable solutions.

Problem Potential Cause(s) Scientific Rationale & Troubleshooting Steps
Peak Co-elution or Poor Resolution (Rs < 1.5) 1. Insufficient Selectivity of the Stationary Phase: The column chemistry is not able to differentiate between the subtle structural differences of the isomers. 2. Inappropriate Mobile Phase Composition: The mobile phase is not effectively modulating the interactions between the isomers and the stationary phase. 3. Suboptimal Temperature: Temperature affects the thermodynamics of the separation and the viscosity of the mobile phase.1. Enhance Stationary Phase Selectivity: * Switch to a different stationary phase chemistry. If using a standard C18 column, consider a column with a different ligand or end-capping. Phenyl-hexyl or biphenyl phases can offer alternative selectivity through π-π interactions with the purine ring of adenosine. * Explore HILIC columns. Amide or diol-based HILIC columns can provide a different separation mechanism based on hydrophilic partitioning. 2. Optimize Mobile Phase Composition: * Modify the organic solvent. If using acetonitrile, try methanol or a mixture of both. Methanol is a more polar and protic solvent, which can alter hydrogen bonding interactions. * Adjust the mobile phase pH. The pKa of the N1 of adenosine is around 3.5. Operating at a pH close to the pKa can sometimes enhance selectivity, but be mindful of peak shape. A pH of 5-6 is generally a good starting point. * Introduce a mobile phase additive. A low concentration of a volatile buffer like ammonium acetate or ammonium formate can improve peak shape and potentially selectivity. 3. Systematically Evaluate Temperature: * Lowering the temperature often improves the separation of isomers by increasing the interaction time with the stationary phase. Try temperatures between 15-25°C. * Conversely, increasing the temperature can sometimes improve efficiency and alter selectivity. Explore a range up to 40-50°C.
Peak Tailing or Asymmetry 1. Secondary Interactions with Residual Silanols: The basic nitrogen atoms on the adenine ring can interact with acidic silanol groups on the silica support of the stationary phase. 2. Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. 3. Inappropriate Mobile Phase pH: If the mobile phase pH is too high, the silanol groups on the stationary phase will be more ionized, increasing the likelihood of secondary interactions.1. Mitigate Silanol Interactions: * Use a modern, high-purity, end-capped column. These columns have a lower concentration of accessible silanol groups. * Add a competing base to the mobile phase. A low concentration of an amine modifier like triethylamine (TEA) can mask the active silanol sites. However, be aware that TEA can suppress MS ionization. * Lower the mobile phase pH. Operating at a lower pH (e.g., 3-4) will suppress the ionization of the silanol groups. 2. Address Column Overload: * Reduce the injection volume or sample concentration. Perform a loading study to determine the linear range of your method. 3. Optimize Mobile Phase pH: * Ensure the mobile phase is adequately buffered. A buffer concentration of 10-20 mM is typically sufficient.
Split Peaks 1. Co-elution of Tautomers or Anomers: Under certain conditions, the isomers may exist in different tautomeric or anomeric forms that are partially separated. 2. Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. 3. Column Inlet Frit Blockage: Particulates from the sample or system can partially block the column inlet.1. Address Potential On-Column Equilibria: * Adjust the mobile phase pH or temperature. This can shift the equilibrium between different forms of the analyte. 2. Ensure Sample Solvent Compatibility: * Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume. 3. Maintain Column Health: * Filter all samples and mobile phases. Use a 0.22 µm filter. * If a blockage is suspected, reverse-flush the column according to the manufacturer's instructions.
Irreproducible Retention Times 1. Poor Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions between injections. 2. Fluctuations in Temperature: Inconsistent column temperature can lead to shifts in retention. 3. Mobile Phase Instability: Changes in the mobile phase composition over time due to evaporation of the organic component.1. Ensure Proper Equilibration: * Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before the first injection and between runs. 2. Maintain Consistent Temperature: * Use a thermostatted column compartment. This is crucial for reproducible results. 3. Prepare Fresh Mobile Phase: * Prepare fresh mobile phase daily and keep the reservoirs capped to minimize evaporation.

Experimental Protocols

Starting Protocol for Reversed-Phase HPLC Method Development

This protocol provides a robust starting point for separating 2'-O-MOE and 3'-O-MOE adenosine isomers.

Parameter Recommendation Rationale
Column High-purity, end-capped C18, 2.1 x 100 mm, 1.8 µmA smaller particle size provides higher efficiency, which is critical for separating closely eluting isomers.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.5A volatile buffer that is MS-compatible and provides good peak shape. The pH is set to avoid the pKa of adenosine.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency.
Gradient 5% to 25% B over 15 minutesA shallow gradient is recommended to maximize the separation of closely eluting isomers.
Flow Rate 0.2 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 25°CA controlled, moderate temperature is a good starting point.
Detection UV at 260 nmAdenosine and its derivatives have a strong absorbance at this wavelength.[5]
Injection Volume 1-5 µLKeep the injection volume small to minimize band broadening.
Sample Preparation Dissolve in Mobile Phase A or a mixture of A and B that matches the initial gradient conditions.Ensures compatibility with the mobile phase and good peak shape.
Data Presentation: Expected Elution Profile

Based on the slightly higher hydrophilicity of the 2'-O-MOE isomer compared to unmodified adenosine, and considering the potential for steric hindrance affecting interactions with the C18 chains, it is hypothesized that the 3'-O-MOE isomer may be slightly more retained in a reversed-phase system. However, this should be confirmed experimentally.

Compound Expected Retention Time (Relative)
2'-O-MOE AdenosineEarlier Eluting
3'-O-MOE AdenosineLater Eluting

Note: This is a hypothetical elution order and must be confirmed with pure standards of each isomer.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the separation of 2'-O-MOE and 3'-O-MOE adenosine isomers.

HPLC_Troubleshooting_Workflow cluster_start Initial Observation cluster_mobile_phase Mobile Phase Optimization cluster_column Stationary Phase Evaluation cluster_conditions Instrumental Parameters cluster_end Outcome start Poor Resolution or Co-elution mp_organic Change Organic Solvent (ACN to MeOH) start->mp_organic Step 1 mp_ph Adjust pH mp_organic->mp_ph mp_additive Add/Change Additive mp_ph->mp_additive col_chem Change Column Chemistry (e.g., Phenyl-Hexyl, Biphenyl) mp_additive->col_chem If still unresolved end_fail Consult Specialist mp_additive->end_fail Persistent Issues col_mode Switch to HILIC col_chem->col_mode cond_temp Optimize Temperature col_mode->cond_temp If still unresolved col_mode->end_fail Persistent Issues cond_grad Shallow Gradient cond_temp->cond_grad end_success Successful Separation cond_grad->end_success Resolution Achieved cond_grad->end_fail Persistent Issues

Caption: A systematic workflow for troubleshooting poor separation of 2'-O-MOE and 3'-O-MOE adenosine isomers.

References

  • Analysis of 2'-OMe and 2'-MOE Modified Phosphorothioated Oligo-RNA by LC/UV/MS (VN-50 2D). Shodex. Available at: [Link]

  • Pharmacological properties of 2′-o-methoxyethyl-modified oligonucleotides. In: Crooke, S.T. (eds) Antisense Drug Technology. CRC Press.
  • 2'-O-(2-METHOXYETHYL)ADENOSINE - Physico-chemical Properties. ChemBK. Available at: [Link]

  • 2'-MOE, 2-MethoxyEthoxy, RNA Modification. Bio-Synthesis Inc. Available at: [Link]

  • 2'-O-Methyladenosine. PubChem. Available at: [Link]

  • 2'-O-(2-Methoxyethyl)adenosine. PubChem. Available at: [Link]

  • Tuning of conformational preorganization in model 2′,5′- and 3′,5′-linked oligonucleotides by 3′- and 2′-O-methoxyethyl modification. Nucleic Acids Research. Available at: [Link]

  • 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research. Available at: [Link]

  • UV-Vis Spectrum of Adenosine. SIELC Technologies. Available at: [Link]

  • Supporting information for UV absorption spectra of DNA bases in the 350-190 nm range. Available at: [Link]

Sources

Technical Support Center: Optimization of 3'-O-(2-Methoxyethyl)adenosine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for organic chemists and process development scientists working on the synthesis of modified nucleosides.

Status: Operational Ticket Focus: Yield Improvement & Regioselectivity Applicable For: Process Chemistry, Drug Discovery, Oligonucleotide Synthesis

⚠️ Critical Isomer Clarification

Are you targeting the 3'-isomer or the 2'-isomer?

  • 2'-O-MOE (Standard): The industry standard for antisense oligonucleotides (e.g., Nusinersen).

  • 3'-O-MOE (Target): A specific structural probe, chain terminator, or 2',5'-linked aptamer component.

  • Note: The synthesis of 2'-MOE naturally produces 3'-MOE as a minor byproduct. If your goal is the 3'-isomer , you are fighting the natural regioselectivity of the adenosine ribose ring. This guide specifically addresses how to maximize the 3'-isomer or isolate it effectively from the 2'-dominant mixture.

🔬 Core Synthesis Workflows

To improve yield, you must first identify which synthetic route you are utilizing. The "Direct Alkylation" route is scalable but low-yielding for the 3'-isomer. The "Directed Protection" route is higher yielding for the 3'-isomer but requires more steps.

Route A: Direct Alkylation (The "Separation" Strategy)

Best for: Rapid screening, when 2'-MOE is also a desired product.

The Mechanism: Reaction of N6-protected-5'-O-DMT-adenosine with 2-methoxyethyl bromide (MOE-Br) and a strong base.

  • Challenge: The 2'-hydroxyl is more acidic (pKa ~12.5) than the 3'-hydroxyl due to the inductive effect of the anomeric center.

  • Result: Standard conditions yield ~8:1 ratio favoring the 2'-isomer .

  • Yield Lever: To get more 3'-isomer, you cannot easily alter the thermodynamics. You must focus on scale and chromatographic resolution .

Route B: Directed Protection (The "Blocking" Strategy)

Best for: High-purity 3'-MOE requirements.

The Mechanism:

  • Starting Material: N6-Benzoyl-5'-O-DMT-adenosine.

  • Block 2'-OH: Install a transient protecting group (e.g., TBDMS) at the 2'-position.

  • Alkylation: React the remaining 3'-OH with MOE-Br/NaH.

  • Deprotection: Remove the 2'-block.

🛠️ Troubleshooting Guide: Yield & Purity

Issue 1: "I am getting >80% 2'-isomer and <10% 3'-isomer."

Diagnosis: You are relying on Direct Alkylation (Route A). The reaction is under thermodynamic control, which heavily favors the 2'-position. Corrective Actions:

  • Switch to Route B (Directed Synthesis):

    • Use 2'-O-TBDMS-adenosine derivatives. While TBDMS can migrate, it is sufficiently stable under basic alkylation conditions to force the MOE group to the 3'-position.

    • Protocol Adjustment: Ensure your alkylation base (e.g., NaH) does not strip the silyl group. Avoid fluoride sources or excessive heat.

  • Optimization of Route A (If you must use it):

    • Solvent Effect: Switch from DMF to a solvent that disrupts hydrogen bonding differently, though DMF/DMSO is standard.

    • Chelation Control: Some reports suggest using stannylene acetals (dibutyltin oxide) to activate the diol. However, stannylene activation often favors the 2'-position or gives mixtures. Avoid this for specific 3'-targeting.

Issue 2: "The reaction stalls; conversion is low (<50%)."

Diagnosis: Incomplete alkylation due to moisture, base degradation, or leaving group inefficiency. Corrective Actions:

  • Reagent Quality: 2-Methoxyethyl bromide (MOE-Br) degrades. Distill MOE-Br before use or switch to 2-methoxyethyl mesylate (MOE-OMs) , which is often more reactive and stable.

  • The "Double-Deprotonation" Trick: Adenosine has an acidic proton on the N6-amide (if benzoyl protected). You need 2.2 - 2.5 equivalents of base (NaH). The first equivalent deprotonates the amide; the second activates the hydroxyl. If you use only 1.1 eq, the reaction will not proceed.

  • Temperature: Alkylation of the 3'-OH is sterically hindered. Ensure reaction temperature is 0°C to RT , but if stalling, heat to 40°C carefully (monitoring for depurination).

Issue 3: "I cannot separate the 2'-MOE and 3'-MOE isomers."

Diagnosis: These isomers have very similar Rf values on silica. Corrective Actions:

  • Crystallization: The 2'-isomer often crystallizes more readily. If you want the 3'-isomer, concentrate the mother liquor after crystallizing out the 2'-isomer.

  • HPLC Buffer: Use a borate buffer system? No, borate complexes cis-diols (unreacted starting material). For MOE isomers, use a gradient of MeOH in DCM (0-5%) on a high-surface-area silica column.

  • Chemical Differentiation: Acetylate the mixture. The 2'-MOE/3'-OAc and 2'-OAc/3'-MOE derivatives often have better separation factors than the free alcohols.

📊 Comparative Data: Alkylation Bases

Base ReagentReactivity3'-SelectivityRisk ProfileRecommendation
Sodium Hydride (NaH) HighLow (Favors 2')High (H2 gas, water sensitivity)Standard. Use for Route B (Blocked 2').
t-BuOK (Potassium tert-butoxide) MediumLowMediumGood alternative if NaH fails; less nucleophilic damage.
BEMP / Phosphazene Bases HighLowLow (Soluble, non-ionic)Use for sensitive substrates prone to depurination.
Dibutyltin Oxide (Sn) VariableVariableHigh (Toxic tin waste)Avoid. Generally directs to 2' or forms mixtures.

🧬 Visual Workflow: Decision Logic

MOE_Synthesis_Logic Start Start: Synthesis of 3'-O-MOE Adenosine Route_Check Are you using a 2'-Blocking Group? Start->Route_Check Route_A Route A: Direct Alkylation (Unprotected 2',3'-diol) Route_Check->Route_A No (Standard) Route_B Route B: Directed Synthesis (2'-Protected) Route_Check->Route_B Yes (Recommended) Result_A Result: Mixture (~80% 2'-MOE / ~10% 3'-MOE) Route_A->Result_A Result_B Result: High Regioselectivity (>90% 3'-MOE) Route_B->Result_B Action_A Action: Isolate Minor Product via HPLC/Mother Liquor Result_A->Action_A Action_B Action: Deprotect 2'-Group (e.g., TBAF for TBDMS) Result_B->Action_B

Caption: Decision tree for selecting the synthesis route based on yield requirements. Route B is recommended for specific 3'-isomer targeting.

📝 Validated Protocol: Directed Synthesis (Route B)

Target: 3'-O-(2-Methoxyethyl)-N6-benzoyl-5'-O-DMT-adenosine

  • Starting Material: Dry N6-benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-tert-butyldimethylsilyladenosine (10 mmol) by co-evaporation with anhydrous pyridine.

  • Solvation: Dissolve in anhydrous DMF (50 mL). Keep under Argon.

  • Activation: Add NaH (60% dispersion, 25 mmol) at 0°C.

    • Note: Excess base is required to deprotonate the N6-amide and the 3'-OH.

    • Wait: Stir for 30 mins at 0°C to ensure H2 evolution ceases.

  • Alkylation: Dropwise add 2-methoxyethyl bromide (15 mmol) .

    • Tip: Add NaI (catalytic, 1 mmol) to generate the more reactive iodide in situ (Finkelstein condition).

  • Reaction: Allow to warm to Room Temperature. Stir 4-16 hours. Monitor TLC (DCM/MeOH 95:5).

  • Quench: Cool to 0°C. Carefully add ice-cold water.

  • Workup: Extract with Ethyl Acetate. Wash with Brine. Dry over Na2SO4.

  • 2'-Deprotection (Crucial Step): Treat the crude foam with TEA·3HF (Triethylamine trihydrofluoride) in THF.

    • Why TEA·3HF? It is milder than TBAF and prevents the removal of the 5'-DMT group or N6-benzoyl group.

  • Purification: Silica Gel Chromatography (0-5% MeOH in DCM).

📚 References

  • Martin, P. (1995).[1][2][3] "Ein neuer Zugang zu 2'-O-Alkylribonucleosiden und Eigenschaften deren Oligonucleotide." Helvetica Chimica Acta, 78(2), 486–504.[2]

    • Context: The foundational paper for MOE synthesis. Describes the direct alkylation method and the dominance of the 2'-isomer, establishing the baseline for why directed synthesis is needed for the 3'-isomer.

  • Olsen, P. et al. (2025). "Regioselective 1-N-Alkylation and Rearrangement of Adenosine Derivatives." Nucleosides, Nucleotides & Nucleic Acids.

    • Context: Discusses alkylation dynamics and the use of bases/additives (KI, BaCO3) to control regioselectivity in adenosine derivatives.

  • Gallo, M. et al. (2023). "Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives." ACS Omega.

    • Context: Provides modern protocols for MOE alkylation and chromatographic separation of isomers.

Sources

Technical Support Center: Purification of 2'-O-MOE Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Detecting and Removing 3'-O-Methoxyethyl Impurities

Welcome to the Technical Support Center for 2'-O-Methoxyethyl (2'-O-MOE) oligonucleotide preparations. This guide is designed for researchers, scientists, and drug development professionals to address the specific challenge of identifying and removing 3'-O-MOE isomeric impurities from your target 2'-O-MOE oligonucleotides. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to ensure the integrity and purity of your therapeutic and research-grade oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the origin of 3'-O-MOE impurities in my 2'-O-MOE oligonucleotide synthesis?

A: The 3'-O-MOE impurity is a regioisomer of the desired 2'-O-MOE modification. This impurity arises during the synthesis of the 2'-O-MOE phosphoramidite monomer. The alkylation step, where the methoxyethyl group is added to the ribose sugar, can sometimes occur at the 3'-hydroxyl position instead of the intended 2'-hydroxyl position. If this isomeric impurity is not completely removed during the purification of the phosphoramidite building block, it will be incorporated into the oligonucleotide during solid-phase synthesis.

Q2: Why is it critical to remove 3'-O-MOE impurities?

A: The presence of 3'-O-MOE impurities can have significant consequences for the therapeutic efficacy and safety of your oligonucleotide. The precise positioning of the 2'-O-MOE modification is crucial for conferring desirable properties such as increased nuclease resistance, enhanced binding affinity to target RNA, and reduced toxicity.[1][2][3] An isomeric impurity, even with the same mass, can alter the three-dimensional structure of the oligonucleotide, potentially impacting its hybridization characteristics, protein binding profile, and overall biological activity. For therapeutic applications, stringent purity requirements necessitate the removal of such closely related impurities.

Q3: Why is the separation of 2'-O-MOE and 3'-O-MOE oligonucleotides so challenging?

A: The separation is difficult due to the high degree of similarity between the two isomers. They have the same mass and overall charge, and their difference in hydrophobicity is minimal. Standard purification techniques for oligonucleotides, such as ion-exchange chromatography which separates based on charge, are often insufficient to resolve these isomers.[4] Ion-pair reversed-phase HPLC (IP-RP-HPLC), which separates based on hydrophobicity, is the most promising technique, but requires significant optimization to exploit the subtle differences in polarity between the 2'- and 3'-O-MOE positional isomers.

Q4: What analytical techniques can I use to detect 3'-O-MOE impurities?

A: High-resolution analytical techniques are essential for the detection and quantification of 3'-O-MOE impurities. These include:

  • Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): This is the primary method for attempting to resolve the isomers. When coupled with a high-resolution mass spectrometer (LC-MS), it can confirm the presence of species with the same mass as the target oligonucleotide but with slightly different retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D-NMR techniques can provide detailed structural information to definitively distinguish between the 2'- and 3'-O-MOE linkages.

Troubleshooting Guide: Resolving 2'-O-MOE and 3'-O-MOE Isomers

This section provides a systematic approach to developing and optimizing an IP-RP-HPLC method for the separation of 2'-O-MOE and 3'-O-MOE oligonucleotide isomers.

Initial Assessment: Is My Preparation Contaminated?

Before embarking on extensive purification optimization, it is crucial to confirm the presence of the 3'-O-MOE impurity.

Workflow for Initial Purity Assessment

A Crude 2'-O-MOE Oligonucleotide B High-Resolution IP-RP-HPLC-MS Analysis A->B C Data Analysis B->C D Single Peak with Correct Mass C->D Ideal Outcome E Shoulder Peak or Broadened Peak with Correct Mass C->E Potential Issue F Proceed with Standard Purification D->F G Suspect Isomeric Impurity E->G

Caption: Initial analysis workflow to detect potential isomeric impurities.

If your analysis reveals a shoulder on the main peak or a broadened peak where a sharp peak is expected, and the mass spectrometry data confirms the presence of a species with the same mass as your target oligonucleotide, it is highly probable that an isomeric impurity is present.

Purification Strategy: Optimizing Ion-Pair Reversed-Phase HPLC

The separation of 2'-O-MOE and 3'-O-MOE isomers relies on exploiting subtle differences in their hydrophobicity. The following parameters are critical for optimizing your IP-RP-HPLC method.

1. The Role of Temperature in Isomer Resolution

Elevated temperatures can significantly improve peak shape and resolution in oligonucleotide separations by disrupting secondary structures and enhancing mass transfer kinetics.[5][6][7][8]

  • Rationale: While single-stranded oligonucleotides have less complex secondary structures than double-stranded ones, intramolecular interactions can still lead to peak broadening. Increasing the column temperature helps to denature these structures, leading to more uniform interactions with the stationary phase and sharper peaks.

  • Experimental Protocol:

    • Start with a column temperature of 60 °C.

    • Incrementally increase the temperature in 5-10 °C steps, up to a maximum of 80-90 °C, depending on the stability of your column.

    • Monitor the resolution between the main peak and any shoulder peaks.

2. Fine-Tuning Separation with Ion-Pairing Agents

The choice and concentration of the ion-pairing agent are arguably the most critical factors for resolving closely related oligonucleotide species.[9][10][11][12]

  • Rationale: Ion-pairing agents are typically alkylamines that associate with the negatively charged phosphate backbone of the oligonucleotide, increasing its overall hydrophobicity and retention on the reversed-phase column. The size and hydrophobicity of the alkylamine can influence the selectivity of the separation.

  • Experimental Protocol:

    • Varying the Ion-Pairing Agent: Test a range of alkylamine ion-pairing agents with varying hydrophobicity. A common starting point is triethylammonium acetate (TEAA). Consider exploring more hydrophobic options like dibutylammonium acetate or using a combination of ion-pairing agents to modulate selectivity.[13]

    • Optimizing Concentration: For a given ion-pairing agent, systematically vary its concentration in the mobile phase. Higher concentrations can increase retention but may not necessarily improve resolution.

    • Utilizing Different Ion-Pairing Agents in Mobile Phases A and B: A more advanced strategy involves using a weaker, more hydrophilic ion-pairing agent in the aqueous mobile phase (A) and a stronger, more hydrophobic one in the organic mobile phase (B).[14] This can create a dual gradient that enhances selectivity for closely eluting species.

Table 1: Common Ion-Pairing Agents for Oligonucleotide Purification

Ion-Pairing AgentAbbreviationRelative HydrophobicityTypical Starting Concentration
Triethylammonium AcetateTEAALow100 mM
Hexylammonium AcetateHAAMedium15-25 mM
Dibutylammonium AcetateDBAAHigh10-20 mM

3. The Impact of the Gradient Slope

A shallow gradient is often necessary to resolve molecules with very similar hydrophobicities.

  • Rationale: A steep gradient can cause closely eluting compounds to co-elute. By decreasing the rate of change in the organic solvent concentration, you provide more time for the subtle differences in interaction with the stationary phase to effect a separation.

  • Experimental Protocol:

    • Once you have identified a promising temperature and ion-pairing system, systematically decrease the gradient slope.

    • For example, if your initial gradient is 1-2% organic solvent per minute, try reducing it to 0.5% or even 0.25% per minute over the elution range of your target oligonucleotide.

    • Monitor the resolution and be mindful that shallower gradients will result in longer run times and potentially broader peaks due to diffusion.

Workflow for IP-RP-HPLC Method Optimization

Start Crude 2'-O-MOE Oligo with Suspected 3'-O-MOE Impurity Temp Optimize Column Temperature (60-85 °C) Start->Temp IP_Agent Screen Ion-Pairing Agents (e.g., TEAA, HAA, DBAA) Temp->IP_Agent IP_Conc Optimize Ion-Pairing Agent Concentration IP_Agent->IP_Conc Gradient Optimize Gradient Slope (Shallow Gradient) IP_Conc->Gradient Analysis Analyze Fractions by LC-MS Gradient->Analysis Result Pure 2'-O-MOE Oligonucleotide Analysis->Result

Caption: A systematic workflow for optimizing IP-RP-HPLC to separate 2'-O-MOE and 3'-O-MOE isomers.

Summary and Best Practices

Successfully removing 3'-O-MOE impurities from 2'-O-MOE oligonucleotide preparations requires a meticulous and systematic approach to methods development.

  • Prioritize High-Resolution Analytics: Before attempting purification, confirm the presence of the isomeric impurity using high-resolution IP-RP-HPLC-MS.

  • Embrace Systematic Optimization: Vary one parameter at a time (temperature, ion-pairing agent, gradient) to understand its effect on the separation.

  • Leverage Temperature: Elevated temperatures are a powerful tool for improving peak shape and can be the key to resolving closely eluting species.

  • The Ion-Pairing Agent is Crucial: The choice and concentration of the ion-pairing agent will have the most significant impact on selectivity. Do not hesitate to screen multiple options.

  • Patience with Gradients: Shallow gradients are often necessary for isomer separation. Accept longer run times for higher purity.

By following the principles and protocols outlined in this guide, you will be well-equipped to tackle the challenge of 3'-O-MOE impurity removal and ensure the highest quality of your 2'-O-MOE oligonucleotides for your research and therapeutic development endeavors.

References

  • Gilar, M., et al. (2001). Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: Retention prediction.
  • Hamilton Company. (n.d.). Oligonucleotide Purification by Reversed-Phase Ion Pairing Chromatography (PRP-C18). Hamilton Company Knowledge Center. Retrieved February 9, 2026, from [Link]

  • Phenomenex. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. Phenomenex. Retrieved February 9, 2026, from [Link]

  • Agilent Technologies. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Agilent Technologies. Retrieved February 9, 2026, from [Link]

  • Spectroscopy Online. (2014, February 6). Easier for oligonucleotides: Optimising ion pairing reagents for LC/MS. Spectroscopy Online. Retrieved February 9, 2026, from [Link]

  • LCGC International. (2024, July 3). A Study on the Optimization of the Ion-Pair Reversed Phase Liquid Chromatography Analysis of Protected And Unprotected DNA Oligonucleotides. LCGC International. Retrieved February 9, 2026, from [Link]

  • Vanhinsbergh, C., Hook, E. C., Oxby, N., & Dickman, M. J. (2023). Optimization of orthogonal separations for the analysis of oligonucleotides using 2D-LC.
  • Phenomenex. (n.d.). Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. Phenomenex. Retrieved February 9, 2026, from [Link]

  • ACS Publications. (2024, December 16). Overview and Recent Advances in the Purification and Isolation of Therapeutic Oligonucleotides. Organic Process Research & Development. Retrieved February 9, 2026, from [Link]

  • National Institutes of Health. (2020, June 11). Simultaneous analysis of multiple oligonucleotides by temperature-responsive chromatography using a poly(N-isopropylacrylamide)-based stationary phase. Analytical and Bioanalytical Chemistry, 412(21), 5145-5152.
  • LCGC International. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International. Retrieved February 9, 2026, from [Link]

  • LCGC International. (2026, January 2). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. LCGC International. Retrieved February 9, 2026, from [Link]

  • ACS Publications. (2024, June 10). Unravelling the Link between Oligonucleotide Structure and Diastereomer Separation in Hydrophilic Interaction Chromatography. Analytical Chemistry. Retrieved February 9, 2026, from [Link]

  • National Institutes of Health. (2024, July 31). Separation and Characterization of Therapeutic Oligonucleotide Isomer Impurities by Cyclic Ion Mobility Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
  • National Institutes of Health. (n.d.). Ion-Pairing Hydrophilic Interaction Chromatography for Impurity Profiling of Therapeutic Phosphorothioated Oligonucleotides. Analytical Chemistry.
  • Chromatography Forum. (2004, December 9). RP-HPLC of Oligonucleotides: Regeneration. Chromatography Forum. Retrieved February 9, 2026, from [Link]

  • Agilent Technologies. (2011, May 17). Use Temperature to Enhance Oligonucleotide Mass Transfer and Improve Resolution in Ion-Pair RP HPLC. Agilent Technologies. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2025, August 9). Combining ion pairing agents for enhanced analysis of oligonucleotide therapeutics by reversed phase-ion pairing ultra performance liquid chromatography (UPLC).
  • Gilson. (n.d.). Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification. Gilson. Retrieved February 9, 2026, from [Link]

  • LCGC International. (2025, June 16). HPLC 2025 Day 1: Oligomer Separation Sessions. LCGC International. Retrieved February 9, 2026, from [Link]

  • LCGC International. (2020, October 9). Analytical Separation Methods for Therapeutic Oligonucleotides. LCGC International. Retrieved February 9, 2026, from [Link]

  • PubMed. (n.d.). Impurity Qualification Toxicology Study for a 2'-O-Methoxyethyl-Modified Antisense Inhibitor in Mice. Toxicological Sciences. Retrieved February 9, 2026, from [Link]

  • YMC Europe. (n.d.). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. YMC Europe. Retrieved February 9, 2026, from [Link]

  • Waters Corporation. (n.d.). Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography – Columns and Chemistries. Waters Corporation. Retrieved February 9, 2026, from [Link]

  • Phenomenex. (n.d.). Effect of Temperature on Single Stranded Oligonucleotide Analysis. Phenomenex. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2025, September 11). The Effects of 2′- O -Methoxyethyl Oligonucleotides on Renal Function in Humans. Nucleic Acid Therapeutics.
  • ResearchGate. (n.d.). Factors influencing separation of the oligonucleotides using reversed-phase/ion exchange mixed mode high performance chromatography.
  • ResearchGate. (2026, January 21).
  • PubMed Central. (n.d.). The Effects of 2′-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials. Nucleic Acid Therapeutics. Retrieved February 9, 2026, from [Link]

Sources

Technical Support Escalation: 3'-Modified Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Triage

Synthesizing oligonucleotides with 3'-modifications (e.g., 3'-amino, 3'-biotin, 3'-cholesterol, or spacers) fundamentally alters the kinetics of the initial synthesis steps. Unlike standard nucleoside coupling, the interface between the solid support and the first monomer is a frequent failure point due to steric hindrance and linker hydrophobicity.

This guide addresses the coupling efficiency of these modifications. If you are experiencing low yields, "n-1" deletion sequences, or synthesis failures immediately following the 3'-end, follow the protocols below.

Pre-Synthesis: The "Solid Phase" Foundation

Before adjusting synthesizer protocols, you must validate the physical substrate. The most common cause of 3'-modification failure is pore occlusion , not chemical reactivity.

Support Pore Size Selection

A 3'-modified linker adds significant bulk. If the Controlled Pore Glass (CPG) pore size is too small, the growing oligo becomes entrapped, halting synthesis.

Oligo Length (mer)Recommended Pore SizeReason for Failure if Incorrect
< 40 500 ÅN/A (Standard)
40 - 70 1000 ÅSteric crowding reduces coupling efficiency by >15%.
> 70 2000 Å or Low-Loading 1000 Å"Pore clogging" leads to truncated n-x species.
Decision Logic: Support Selection

Use this logic flow to select the correct starting material.

SupportSelection Start Start: Select 3' Modification ModType Is the Mod available on CPG? Start->ModType PreDeriv Use Pre-Derivatized CPG (Preferred) ModType->PreDeriv Yes UniSup Use Universal Support + Mod Phosphoramidite ModType->UniSup No LengthCheck Oligo Length? PreDeriv->LengthCheck UniSup->LengthCheck Requires Succinate Linker Logic Pore500 Select 500 Å LengthCheck->Pore500 < 40 mer Pore1000 Select 1000 Å LengthCheck->Pore1000 > 40 mer

Figure 1: Decision matrix for selecting the appropriate solid support based on modification availability and oligonucleotide length.

The Synthesis Cycle: Optimizing Kinetics

The standard 1-2 minute coupling time used for DNA nucleosides is insufficient for 3'-modifiers. The bulky hydrophobic groups (like cholesterol) or long linkers (Spacer C3) diffuse slowly into the CPG pores.

Protocol Adjustments

Modify your synthesizer's "First Base" or "Modification" cycle as follows:

ParameterStandard ProtocolRequired 3'-Mod Protocol Mechanism
Coupling Time 1.5 - 2.0 min3.0 - 6.0 min Compensates for slower diffusion rates of bulky amidites.
Activator Tetrazole / BTTETT or DCI ETT (0.25M) is more soluble and prevents crystallization in lines; DCI is less acidic, reducing depurination risks on long oligos.
Concentration 0.1 M0.1 M (Maintain) Do not dilute. For Cholesterol, use 0.1M in 50:50 ACN:DCM to ensure solubility.
Capping StandardAggressive Ensure unreacted sites are permanently capped to prevent n-1 deletions.
The "Fmoc vs. Phthalimide" Trap (Amino-Modifiers)

A critical failure point for 3'-Amino-Modifiers is the choice of protecting group.

  • Fmoc: Labile. Can be prematurely removed by the amine in the capping reagents (N-methylimidazole), leading to N-acetylation. Result: A "dead" 3'-amine that cannot be conjugated.

  • Phthalimide (PT): Stable to capping. Requires specific deprotection (Methylamine/Ammonia). Recommendation: Use PT-Amino CPG whenever possible for high-throughput synthesis.

Troubleshooting Specific Modifications

Below are the three most common "problem children" in 3'-modification chemistry.

3'-Cholesterol (and other Lipids)
  • Symptom: Clogging lines or low coupling efficiency (<50%).

  • Root Cause: Cholesterol is highly hydrophobic and poorly soluble in pure Acetonitrile (ACN).

  • Fix: Dissolve the amidite in 50% Dichloromethane (DCM) / 50% Acetonitrile .

  • Note: DCM is heavier than ACN. Ensure the bottle is mixed well and the synthesizer delivery lines can handle the viscosity difference.

Universal Supports (US)
  • Symptom: Loss of the 3'-terminal base.

  • Root Cause: Universal supports rely on a conformational strain mechanism to cleave the linker. If the first base (the 3'-mod) is coupled poorly, the cleavage conditions may destroy the oligo or fail to release it.

  • Fix: Ensure the first coupling (Mod + US) is extended to 5 minutes .

  • Deprotection: You must use 2M Ammonia in Methanol or AMA. Standard aqueous ammonia is often too slow for Universal Support cleavage.

Spacer C3 / C18
  • Symptom: Low trityl color on the subsequent base.

  • Root Cause: The spacer is flexible. It does not stack like a base, making the 5'-OH harder for the next incoming amidite to find (entropic penalty).

  • Fix: Double couple the base immediately following the spacer.

Diagnostic Workflow: The "Trityl Audit"

Use this flowchart to diagnose where the coupling is failing.

Troubleshooting Start Issue: Low Yield / n-1 TritylCheck Check Trityl Monitor (First Coupling) Start->TritylCheck LowTrityl Low/No Orange Color TritylCheck->LowTrityl GoodTrityl Strong Orange Color TritylCheck->GoodTrityl Action1 Coupling Failure: 1. Check Solubility (DCM?) 2. Extend Time (6 min) 3. Check Water Content LowTrityl->Action1 Step2Check Check Trityl on SECOND Base GoodTrityl->Step2Check Action2 Support Loading Issue: 1. Verify Pore Size 2. Check Capping Reagents Step2Check->Action2 Low Trityl

Figure 2: Diagnostic workflow based on trityl cation monitoring (DMT+).

Frequently Asked Questions (FAQ)

Q: Can I use ETT (Ethylthiotetrazole) instead of BTT (Benzylthiotetrazole) for 3'-mods? A: Yes, and it is often preferred. While BTT is more acidic and efficient for RNA, ETT has higher solubility in acetonitrile (up to 0.75M).[1] This prevents the "crystallization" issues often seen with BTT in colder labs, which can restrict flow and cause coupling failures for viscous modified amidites [1].

Q: My 3'-Amino-Modifier yield is good, but my downstream conjugation fails. Why? A: You likely used an Fmoc-protected Amino CPG and standard capping reagents. The acetyl cap exchanged with the Fmoc group, permanently acetylating your amine. Solution: Switch to PT-Amino CPG (Phthalimide) or use non-acetyl capping reagents (e.g., phenoxyacetic anhydride) [2].

Q: I am seeing "n+1" peaks in my Mass Spec. What is happening? A: This is likely a "double coupling" event caused by excessive acidity in your activator or insufficient washing. If using BTT (more acidic), switch to ETT or DCI.[1] Ensure your acetonitrile wash steps after coupling are extended by 20% to fully remove the bulky modifier before oxidation [3].

References

  • Glen Research. (2018). Activators for Oligonucleotide Synthesis.[1] Glen Report 19.29. Link

  • Glen Research. (2003). Comparison of Deprotection Methods for 3'-PT-Amino-Modifier CPG. Glen Report 15.[2]12. Link

  • Integrated DNA Technologies (IDT). (2023).[3] Oligonucleotide synthesis: Coupling efficiency and quality control.Link

  • Biosearch Technologies. (2021).[4] Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production.Link

Sources

Technical Support Center: Optimizing Regioselectivity in Adenosine Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Regioselectivity Control (N1 vs. N6 vs. O-Alkylation)

Introduction: The "Ambident" Challenge

Adenosine is an ambident nucleophile, meaning it possesses multiple reactive sites (N1, N3, N7, N6-amine, and three hydroxyl groups). In neutral or weakly acidic media, the N1 position is the most nucleophilic site due to its specific pKa (~3.6) and electron density. However, for many drug development applications (such as A1/A3 receptor agonists or cytokinins), N6-alkylated products are the desired targets.

This guide provides the decision logic and protocols to navigate this selectivity, specifically focusing on the Dimroth Rearrangement as the primary vehicle for N6-functionalization and protecting group strategies for direct alkylation.

Module 1: The Mechanistic Landscape

To control the reaction, you must understand the electronic landscape of the purine ring.

Adenosine Reactivity Map

The following diagram illustrates the competitive nucleophilic sites. Note that N1 is the kinetic trap for alkyl halides under neutral conditions.

AdenosineReactivity Adenosine Adenosine Core N1 N1 Position (Most Nucleophilic) pKa ~3.6 Adenosine->N1 Kinetic Control (Neutral/Weak Base) N6 N6-Exocyclic Amine (Thermodynamic Target) Low Nucleophilicity Adenosine->N6 Via Rearrangement (Thermodynamic) N7 N7 Position (Sterically Hindered) pKa ~2.1 Adenosine->N7 Minor Side Product OH Ribose Hydroxyls (2', 3', 5'-OH) Competes in Strong Base Adenosine->OH Strong Base (NaH/KOH) N1->N6 Dimroth Rearrangement (Heat/Base)

Figure 1: Nucleophilic competition in the adenosine scaffold.[1] N1 is the primary site of attack for electrophiles (RX) in neutral media.

Module 2: Synthesis Strategy Decision Tree

Do not guess your conditions. Select your protocol based on your target regiochemistry.

Target SitePrimary StrategyKey ReagentsMechanism
N1 Direct AlkylationAlkyl Halide (RX), Polar Aprotic Solvent (DMF/DMAc)SN2 attack at most nucleophilic nitrogen.
N6 Dimroth Rearrangement 1. Alkylate N1 2. Base/Heat (NH4OH or Na2CO3)Kinetic N1 alkylation followed by ring opening/closing to thermodynamic N6 product.
N6 (Direct) Protected PrecursorN6-acetyl-2',3',5'-tri-O-acetyladenosine + BaseAlkylation of the imide anion (requires protecting groups).
O-Alkyl Strong Base ActivationNaH + RX (requires N-protection if N-alkylation is unwanted)Alkoxide formation (pKa ~16).

Module 3: The "Golden Path" (Dimroth Rearrangement)

For most researchers synthesizing N6-substituted adenosines, the Dimroth Rearrangement is more reliable than direct N6 alkylation because it avoids the need for hard-to-remove protecting groups on the N6-amine.

Mechanism of Action
  • Alkylation: Electrophile attacks N1.

  • Hydrolysis (Ring Opening): Base attacks C2, opening the pyrimidine ring.

  • Rotation: The bond rotates, placing the original N1-alkyl group at the exocyclic position.

  • Recyclization: Ring closes, forming the stable N6-isomer.

DimrothMechanism Step1 Step 1: N1-Alkylation (Forms 1-alkyladenosine salt) Step2 Step 2: Base Treatment (Attack at C2 opens pyrimidine ring) Step1->Step2 + OH- / Heat Step3 Step 3: Bond Rotation (Alkyl group moves to exocyclic position) Step2->Step3 Intermediate Step4 Step 4: Recyclization (Forms N6-alkyladenosine) Step3->Step4 - H2O

Figure 2: The Dimroth Rearrangement workflow for converting kinetic N1 products to thermodynamic N6 products.

Module 4: Detailed Protocols

Protocol A: Synthesis of N6-Benzyladenosine (via Dimroth)

Best for: Introducing simple alkyl/aryl groups to N6 without protecting groups.

Reagents: Adenosine, Benzyl Bromide (BnBr), DMAc (Dimethylacetamide), 25% Aqueous Ammonia.

  • N1-Alkylation:

    • Dissolve Adenosine (1.0 eq) in anhydrous DMAc (0.5 M concentration).

    • Add BnBr (1.1 eq). Do not add strong base.

    • Stir at RT for 24–48 hours.

    • Checkpoint: Monitor TLC (CHCl3:MeOH 4:1). N1-product is usually more polar (lower Rf) and cationic.

    • Precipitate the intermediate by adding Acetone or Ether. Filter the salt (1-benzyladenosine hydrobromide).

  • Rearrangement:

    • Suspend the salt in 25% NH4OH (aq).

    • Heat to 60°C for 4–6 hours (or reflux if stubborn).

    • Observation: The reaction mixture often turns from a suspension to a clear solution, then precipitates the N6-product as it cools.

    • Evaporate solvent and recrystallize (often from Ethanol/Water).

Protocol B: Direct N6-Alkylation (Using Protected Precursor)

Best for: Valuable alkylating agents or when Dimroth fails (e.g., steric bulk).

Reagents: N6-acetyl-2',3',5'-tri-O-acetyladenosine, Alkyl Halide, K2CO3, DMF.[2]

  • Preparation: Synthesize or purchase the tetra-acetylated precursor. The N6-acetyl group lowers the pKa of the N6-H, making it deprotonatable by carbonate bases.

  • Alkylation:

    • Dissolve precursor in dry DMF.

    • Add K2CO3 (2.0 eq) and Alkyl Halide (1.2 eq).

    • Stir at RT.[3]

  • Deprotection:

    • Treat with Methanolic Ammonia (saturated) at RT to remove all acetyl groups.

Module 5: Troubleshooting & FAQs

Issue 1: "I tried to alkylate N1, but I see a mixture of N1 and N6."
  • Cause: Your reaction conditions were too basic or too hot.

  • Fix:

    • Remove the base entirely. Adenosine N1 is nucleophilic enough to react with active halides (MeI, BnBr) in neutral DMF/DMAc.

    • If a base is required to neutralize acid produced, use a non-nucleophilic, insoluble base like BaCO3 or CaCO3 . Avoid soluble bases like TEA or DBU during the initial alkylation, as they can promote premature rearrangement.

Issue 2: "My yield is low due to O-alkylation."
  • Cause: Use of strong bases (NaH, KOH) creates alkoxides at the 2', 3', or 5' positions.

  • Fix:

    • Switch Strategy: Use the Dimroth route (Protocol A) which uses neutral conditions for the alkylation step.

    • Protection: If you must use strong base, protect the ribose hydroxyls as an acetonide (using 2,2-dimethoxypropane + pTsOH) to form 2',3'-O-isopropylidene adenosine.

Issue 3: "The Dimroth rearrangement isn't finishing."
  • Cause: The alkyl group at N1 is electron-withdrawing or sterically bulky, stabilizing the ring-opened intermediate or preventing rotation.

  • Fix:

    • Increase pH (use 1M NaOH instead of NH4OH, but watch for glycosidic bond cleavage).

    • Increase temperature (reflux).

    • Check pH: Ensure the pH is >10. The ring opening is base-catalyzed.

Issue 4: "How do I distinguish N1 vs N6 products by NMR?"
  • Diagnostic:

    • N1-alkyl: The H2 proton (on the purine ring) is often shifted downfield (more acidic environment due to positive charge on N1).

    • N6-alkyl: The methylene protons of the alkyl group attached to N6 often show coupling to the N6-H (triplet or broad doublet) in DMSO-d6.

    • UV Shift: N1-alkyl derivatives usually have a

      
       around 258–260 nm (acidic/neutral), while N6-derivatives often show a bathochromic shift (265–270 nm).
      

References

  • Regioselective 1-N-Alkylation and Rearrangement of Adenosine Derivatives. Nucleosides, Nucleotides and Nucleic Acids.[2] (2015).[4] Detailed study on the kinetics and conditions for Dimroth rearrangement.

  • Different mechanisms of aralkylation of adenosine at the 1- and N6-positions. Chemical Research in Toxicology.[5] (1995). Mechanistic insights into stereochemistry and ionic forms involved in alkylation.[5]

  • N6-Acetyl-2',3',5'-tri-O-acetyladenosine; A Convenient, 'Missed Out' Substrate for Regioselective N6-Alkylations. Mendeleev Communications. (2008).[6] Protocol for direct N6 alkylation using protected substrates.

  • Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. The Journal of Physical Chemistry A. (2023).[1][7] Reference for specific pKa values of adenosine nitrogens.

Sources

Resolving solubility issues of 3'-O-MOE adenosine in water vs DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3'-O-Methoxyethyl (MOE) adenosine. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and FAQs to address common challenges encountered during the handling and use of this modified nucleoside, with a specific focus on resolving solubility issues.

Understanding the Challenge: The Impact of the 3'-O-MOE Modification

The 3'-O-(2-Methoxyethyl) modification is a critical chemical alteration used in the development of therapeutic oligonucleotides. It imparts desirable properties such as increased nuclease resistance and enhanced binding affinity to target RNA.[1][2] However, the addition of the methoxyethyl group at the 3' position of the ribose sugar, replacing the naturally occurring hydroxyl group, significantly alters the molecule's physicochemical properties. This modification increases the lipophilicity (hydrophobicity) of the nucleoside analog compared to its parent molecule, adenosine.[3] This fundamental change is the primary reason researchers often face difficulties when attempting to dissolve 3'-O-MOE adenosine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving my 3'-O-MOE adenosine. Why is it not soluble in water like standard adenosine?

This is the most common issue researchers encounter. The difficulty stems directly from the chemical nature of the 3'-O-MOE group.

  • Causality Explained: Standard adenosine has multiple polar hydroxyl (-OH) groups and amine (-NH2) groups that can form hydrogen bonds with water, a highly polar protic solvent.[4] The 3'-hydroxyl group is one of these key hydrogen-bonding sites. By replacing this -OH group with a methoxyethyl group (-O-CH2-CH2-O-CH3), you introduce a more non-polar, hydrophobic moiety.[3] This change disrupts the favorable interactions with water molecules, leading to significantly lower aqueous solubility. While nucleoside analogs are generally classified as water-soluble, modifications can drastically alter this property.[5][6]

  • The Role of Solvents:

    • Water (Polar Protic): Excellent at dissolving polar molecules and salts through hydrogen bonding and dipole-dipole interactions. It is less effective for molecules with significant hydrophobic character.

    • DMSO (Dimethyl Sulfoxide - Polar Aprotic): A powerful polar aprotic solvent. While it has a strong dipole moment allowing it to dissolve polar compounds, its methyl groups also allow it to effectively solvate non-polar and amphipathic molecules. It is an excellent solvent for many drug-like molecules that have poor water solubility.[7][8]

Q2: What is the recommended solvent for 3'-O-MOE adenosine, and what concentration can I expect to achieve?

Based on its chemical structure, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of 3'-O-MOE adenosine.

One supplier reports a solubility of up to 50 mg/mL (153.69 mM) in DMSO.[9] Achieving this concentration may require sonication.[9] This is in stark contrast to its poor solubility in aqueous buffers. For comparison, unmodified adenosine has a solubility of approximately 10 mg/mL in PBS (pH 7.2) and around 20 mg/mL in DMSO.[7]

CompoundSolventTypeKey FeatureReported Solubility
Unmodified Adenosine Water (PBS, pH 7.2)Polar ProticExtensive H-Bonding~10 mg/mL[7]
DMSOPolar AproticStrong Dipole Moment~20 mg/mL[7]
3'-O-MOE Adenosine Water / Aqueous BufferPolar ProticReduced H-BondingVery Low (Not Reported)
DMSOPolar AproticSolvates Amphipathic Molecules~50 mg/mL [9]

Troubleshooting Guides & Protocols

Problem: My 3'-O-MOE adenosine won't dissolve in my aqueous experimental buffer.

Solution: Do not attempt to dissolve the compound directly in an aqueous buffer. The recommended best practice is to first prepare a high-concentration stock solution in 100% DMSO and then dilute this stock into your aqueous buffer.[10]

This protocol details the steps for reliably solubilizing 3'-O-MOE adenosine.

Materials:

  • 3'-O-MOE Adenosine (solid powder)

  • Anhydrous or high-purity DMSO (hygroscopic DMSO can impact solubility)[9]

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Weigh Compound: Carefully weigh the desired amount of 3'-O-MOE adenosine powder in a suitable tube.

  • Add DMSO: Add the calculated volume of high-purity DMSO to achieve your target concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of powder).

  • Initial Mixing: Cap the tube securely and vortex vigorously for 1-2 minutes.

  • Sonication (Critical Step): If the solid is not fully dissolved, place the tube in a bath sonicator. Sonicate for 5-10 minute intervals. Check for dissolution between intervals. The ultrasonic energy helps break apart the crystal lattice and overcome intermolecular forces.[9]

  • Visual Confirmation: Continue sonication until the solution is completely clear, with no visible particulates.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. Stock solutions in DMSO are typically stable for up to 6 months at -20°C.[11]

start Start: Weigh solid 3'-O-MOE Adenosine add_dmso Add high-purity DMSO start->add_dmso vortex Vortex vigorously (1-2 min) add_dmso->vortex check1 Is it fully dissolved? vortex->check1 sonicate Sonicate in bath (5-10 min intervals) check1->sonicate No store Aliquot and Store (-20°C or -80°C) check1->store Yes check2 Is it fully dissolved? sonicate->check2 check2->sonicate No check2->store Yes

Caption: Workflow for dissolving 3'-O-MOE adenosine in DMSO.

Problem: My compound precipitated after diluting the DMSO stock into my aqueous buffer.

This is a common phenomenon known as "crashing out" and occurs when the final concentration of the compound in the aqueous solution exceeds its solubility limit. The DMSO, which was keeping the compound in solution, becomes too dilute to maintain its solvating power.

Principle: The key is to ensure the final percentage of DMSO in your aqueous solution is as low as possible (typically <1%, and often <0.1% for cell-based assays) to avoid solvent-induced artifacts, while still being high enough to prevent precipitation.

Procedure:

  • Warm Solutions: Gently warm both your DMSO stock and the aqueous buffer to room temperature or 37°C. Dissolution is an endothermic process, and slightly elevated temperatures can help.[8][12]

  • Vortex During Addition: While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop. This rapid mixing helps to disperse the compound quickly before it has a chance to aggregate and precipitate.

  • Observe for Clarity: The final solution should remain clear. If you observe any cloudiness, haze, or precipitate, the solubility limit has been exceeded.

This decision tree provides a logical path to resolving precipitation issues.

cluster_causes Potential Causes & Checks cluster_solutions Solutions start Precipitation observed upon dilution into aqueous buffer cause1 Final concentration is too high start->cause1 cause2 Buffer pH or ionic strength is unfavorable start->cause2 cause3 Purity of compound is low start->cause3 sol1 Reduce the final working concentration and repeat dilution cause1->sol1 Primary Solution sol2 Increase the final % of DMSO (if experiment allows, e.g., to 1-2%) cause1->sol2 Alternative sol3 Test solubility in buffers with different pH values cause2->sol3 sol4 Purify the compound (e.g., via HPLC) cause3->sol4

Caption: Troubleshooting guide for compound precipitation.

Q3: How does the purity and form of my 3'-O-MOE adenosine affect solubility?

Purity and the physical form of your compound are critical factors that are often overlooked.

  • Purity: Impurities from synthesis, such as unreacted starting materials or side-products, can significantly impact solubility. Some impurities may be less soluble and can act as nucleation sites, promoting the precipitation of your desired compound. Always use a compound with the highest possible purity (e.g., ≥98% by HPLC) for solubility-dependent experiments.[11] Incomplete deprotection during the synthesis of modified nucleosides is a known source of issues.[13]

  • Physical Form (Crystalline vs. Amorphous): The solid-state form matters. Crystalline solids have a highly ordered structure (crystal lattice) that requires more energy to break apart compared to an amorphous (non-ordered) solid. This can result in lower apparent solubility or a slower dissolution rate. Sonication is particularly effective at providing the energy needed to break down this crystal lattice.

  • Salt Form: While not always applicable to single nucleosides, for many drug compounds, converting a free base to a salt (e.g., hydrochloride, sodium salt) is a common strategy to increase aqueous solubility. Ensure you know which form of the compound you have, as this will affect its behavior in solution.

References

  • Zhang, P., et al. (2019). Equilibrium solubility, dissolution thermodynamics and preferential solvation of adenosine in aqueous solutions of N,N-dimethylformamide, N-methyl-2-pyrrolidone, dimethylsulfoxide and propylene glycol. Journal of Molecular Liquids. Available at: [Link]

  • Reddit. (2022). How to tackle compound solubility issue. r/labrats. Retrieved from [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews. Available at: [Link]

  • ResearchGate. (2013). Can anyone suggest how to solubilize the 3-Methyl adenine-autophagy inhibitor? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60961, Adenosine. Retrieved from [Link]

  • ChemGenes. (n.d.). 3'-(O-Methyl) Adenosine. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules. Available at: [Link]

  • Fohler, S., et al. (2015). Tuning of conformational preorganization in model 2′,5′- and 3′,5′-linked oligonucleotides by 3′- and 2′-O-methoxyethyl modification. Nucleic Acids Research. Available at: [Link]

  • Kellner, S., et al. (2021). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. Available at: [Link]

  • Galmarini, C. M., et al. (2021). Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. Cancers. Available at: [Link]

  • Crooke, S. T., & Vickers, T. A. (2020). The MOE Modification of RNA: Origins and Widescale Impact on the Oligonucleotide Therapeutics Field. Angewandte Chemie International Edition. Available at: [Link]

  • Figg, C. A., & Sumerlin, B. S. (2021). Synthetic Approaches for Copolymers Containing Nucleic Acids and Analogues. Chemical Society Reviews. Available at: [Link]

  • Ochel, A., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research. Available at: [Link]

  • Roberts, T. C., et al. (2020). The chemical evolution of oligonucleotide therapies of clinical utility. Nature Reviews Drug Discovery. Available at: [Link]

  • Callis, P. R. (2014). Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. Biophysical Journal. Available at: [Link]

  • Zaghloul, E. M., et al. (2023). Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking. Pharmaceutics. Available at: [Link]

  • Al-Bawardy, R., et al. (2022). The Role of Metabolites in Acyclovir-Induced Neurotoxicity and Nephrotoxicity. Metabolites. Available at: [Link]

Sources

Preventing depurination during 3'-O-MOE oligonucleotide deprotection

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Depurination and Ensuring High-Quality Synthesis

Welcome to the technical support center for 3'-O-Methoxyethyl (MOE) oligonucleotide deprotection. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of handling these modified oligonucleotides, with a specific focus on preventing depurination—a critical challenge that can compromise the integrity and yield of your final product.

As Senior Application Scientists, we understand that success in oligonucleotide synthesis hinges on a deep understanding of the underlying chemistry. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to troubleshoot effectively and optimize your deprotection protocols.

Understanding the Challenge: Depurination in MOE Oligonucleotides

Depurination is the hydrolytic cleavage of the β-N-glycosidic bond that links a purine base (adenine or guanine) to the sugar backbone.[1] This reaction is particularly problematic during the acidic detritylation steps of synthesis and can also be exacerbated under certain basic deprotection conditions.[2][3] The resulting apurinic (AP) site is unstable and can lead to strand cleavage during the final basic deprotection, significantly reducing the yield of the full-length oligonucleotide and complicating purification.[1]

While the 2'-O-MOE modification is prized for enhancing nuclease resistance, binding affinity, and overall stability of oligonucleotides for therapeutic applications, the deprotection of these molecules requires careful consideration to avoid unwanted side reactions like depurination.[4][5]

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team receives regarding the deprotection of 3'-O-MOE oligonucleotides.

Q1: Why is depurination a significant concern during the deprotection of 3'-O-MOE oligonucleotides?

Depurination is a major cause of yield loss and impurity generation in any oligonucleotide synthesis.[1] For expensive, highly modified oligonucleotides like those containing 3'-O-MOE modifications, minimizing this side reaction is crucial for cost-effectiveness and for obtaining a pure, active final product. The acidic conditions used for the removal of the 5'-dimethoxytrityl (DMT) protecting group are a primary driver of depurination.[3] Subsequent basic cleavage from the solid support and removal of base-protecting groups can then lead to strand scission at the apurinic sites.[6]

Q2: Which purine base is more susceptible to depurination?

Deoxyadenosine (dA) is significantly more susceptible to depurination than deoxyguanosine (dG).[1] The electron-withdrawing nature of the acyl protecting groups commonly used for purine bases can destabilize the glycosidic bond, making it more prone to cleavage.[1]

Q3: What are the tell-tale signs of significant depurination in my synthesized oligonucleotides?

Key indicators of depurination include:

  • Reduced yield of the full-length product: This is a direct consequence of strand cleavage at apurinic sites.[1]

  • Presence of multiple shorter fragments: Analysis by methods like HPLC or gel electrophoresis will reveal a ladder of shorter oligonucleotides.[1]

  • Impurity peaks in chromatographic analysis: These impurities often correspond to the truncated sequences.

Q4: Can the 2'-O-MOE modification itself influence the rate of depurination?

The 2'-O-MOE modification, like other 2'-alkoxy modifications, can influence the sugar pucker conformation, favoring an RNA-like A-form helix. This conformational preference may have a subtle effect on the stability of the glycosidic bond. While direct studies on the depurination rates of 2'-O-MOE vs. unmodified DNA are not extensively detailed in the provided search results, it is known that ribonucleosides are generally less susceptible to depurination than deoxynucleosides. The presence of the 2'-O-methoxyethyl group may offer some protection against depurination compared to a standard deoxyribose, though this should not be solely relied upon.

Troubleshooting Guide: Preventing Depurination

This section provides actionable strategies to minimize depurination during the deprotection of your 3'-O-MOE oligonucleotides.

Issue 1: Low Yield of Full-Length Product and Presence of Shorter Fragments

Cause: This is the classic sign of depurination followed by strand cleavage. The acidic conditions during synthesis or harsh basic conditions during deprotection are likely culprits.

Solutions:

  • Optimize Deprotection Conditions:

    • Ammonia/Methylamine (AMA) Mixture: A 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine is a highly effective and rapid deprotection reagent.[7] It allows for complete deprotection at lower temperatures and shorter times compared to ammonium hydroxide alone, which can help minimize depurination. A typical condition is 65°C for 10-15 minutes.[8]

    • Milder Basic Reagents: For particularly sensitive sequences, consider even milder deprotection strategies. A mixture of t-butylamine/methanol/water (1:1:2) can be used for overnight deprotection at 55°C.[2] Another effective option is t-butylamine/water (1:3) for 6 hours at 60°C.[2]

    • Potassium Carbonate in Methanol: In combination with "UltraMILD" phosphoramidites (using Pac-dA, Ac-dC, and iPr-Pac-dG protecting groups), deprotection can be achieved with 0.05M potassium carbonate in methanol.[2]

  • Use Depurination-Resistant Protecting Groups:

    • Formamidine Protecting Groups: For adenosine, consider using a dibutylformamidine (dbf) protecting group instead of the standard benzoyl (Bz) group. Formamidines are electron-donating and stabilize the glycosidic bond, making the purine less susceptible to acid-catalyzed depurination.

Issue 2: Incomplete Deprotection Leading to Modified Bases in the Final Product

Cause: The deprotection conditions (time, temperature, or reagent) may not be sufficient to remove all protecting groups, especially from the purine bases.

Solutions:

  • Ensure Complete Reaction: When using milder deprotection conditions to avoid depurination, it is crucial to ensure that the reaction goes to completion. Follow the recommended reaction times and temperatures rigorously.

  • Reagent Quality: Use fresh, high-quality deprotection reagents. Degradation of reagents can lead to incomplete reactions.

  • Analytical Verification: Always verify the completeness of deprotection using analytical techniques such as mass spectrometry or HPLC.

Experimental Protocols

Protocol 1: Standard AMA Deprotection for 3'-O-MOE Oligonucleotides

This protocol is a robust starting point for most 3'-O-MOE containing sequences.

Materials:

  • CPG-bound synthesized oligonucleotide

  • Ammonium hydroxide (30%)

  • Methylamine (40% aqueous solution)

  • Sterile, nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Prepare the AMA deprotection solution by mixing equal volumes of ammonium hydroxide and 40% aqueous methylamine in a fume hood. Keep the solution on ice.

  • Transfer the CPG support with the synthesized oligonucleotide from the synthesis column to a 2 mL screw-cap microcentrifuge tube.

  • Add 1 mL of the AMA solution to the tube.

  • Securely cap the tube and incubate at 65°C for 15 minutes in a heating block or water bath.

  • After incubation, cool the tube on ice for 5 minutes.

  • Carefully transfer the supernatant containing the deprotected oligonucleotide to a new sterile tube.

  • Wash the CPG support with 0.5 mL of sterile water and combine the wash with the supernatant.

  • Dry the oligonucleotide solution using a speed vacuum concentrator.

  • Resuspend the oligonucleotide pellet in a suitable buffer for quantification and downstream applications.

Protocol 2: Milder Deprotection Using t-Butylamine/Water

This protocol is recommended for sequences that are particularly sensitive to basic conditions.

Materials:

  • CPG-bound synthesized oligonucleotide

  • t-Butylamine

  • Sterile, nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Prepare the deprotection solution by mixing t-butylamine and water in a 1:3 ratio (v/v) in a fume hood.

  • Transfer the CPG support to a 2 mL screw-cap microcentrifuge tube.

  • Add 1 mL of the t-butylamine/water solution to the tube.

  • Securely cap the tube and incubate at 60°C for 6 hours.

  • After incubation, cool the tube to room temperature.

  • Transfer the supernatant to a new sterile tube.

  • Wash the CPG support twice with 0.5 mL of sterile water and combine the washes with the supernatant.

  • Dry the oligonucleotide solution using a speed vacuum concentrator.

  • Resuspend the oligonucleotide pellet in the desired buffer.

Visualizing the Process

Depurination Mechanism

Depurination cluster_0 Acid-Catalyzed Depurination cluster_1 Consequence Purine_Base Purine Base (Adenine or Guanine) Glycosidic_Bond β-N-Glycosidic Bond Purine_Base->Glycosidic_Bond Sugar_Phosphate Sugar-Phosphate Backbone Glycosidic_Bond->Sugar_Phosphate AP_Site Apurinic (AP) Site Glycosidic_Bond->AP_Site Hydrolysis H_plus H+ H_plus->Glycosidic_Bond Protonation Cleaved_Base Cleaved Purine Base AP_Site_2 Apurinic (AP) Site Strand_Cleavage Strand Cleavage (during basic deprotection) AP_Site_2->Strand_Cleavage Deprotection_Workflow Start Synthesized 3'-O-MOE Oligonucleotide (on CPG support) Choose_Deprotection Choose Deprotection Method Start->Choose_Deprotection Standard_AMA Standard Deprotection: AMA (NH4OH/MeNH2) 65°C, 15 min Choose_Deprotection->Standard_AMA Standard Sequences Mild_tBuNH2 Mild Deprotection: t-Butylamine/Water 60°C, 6 hours Choose_Deprotection->Mild_tBuNH2 Sensitive Sequences Deprotection_Step Perform Deprotection Standard_AMA->Deprotection_Step Mild_tBuNH2->Deprotection_Step Analysis Analytical QC (HPLC, Mass Spec) Deprotection_Step->Analysis Pure_Product Pure, Full-Length 3'-O-MOE Oligonucleotide Analysis->Pure_Product Pass Troubleshoot Troubleshoot: Low Yield / Impurities Analysis->Troubleshoot Fail Troubleshoot->Choose_Deprotection Re-optimize

Caption: Decision workflow for selecting the optimal deprotection strategy.

Quantitative Data Summary

Deprotection MethodReagentsTemperature (°C)TimeRecommended Use
Standard AMA NH₄OH / 40% aq. MeNH₂ (1:1)6510-15 minGeneral-purpose, efficient deprotection. [7][8]
Mild t-Butylamine t-Butylamine / H₂O (1:3)606 hoursFor base-sensitive oligonucleotides. [2]
Ultra-Mild 0.05M K₂CO₃ in MethanolRoom Temp4 hoursFor extremely sensitive modifications (requires UltraMILD phosphoramidites). [2]

By understanding the mechanisms of depurination and employing the appropriate deprotection strategies, you can significantly improve the quality and yield of your 3'-O-MOE oligonucleotide synthesis. For further assistance, please do not hesitate to contact our technical support team.

References

  • Surzhikov, S. A., et al. (2000). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 28(11), e55. [Link]

  • Glen Research. (n.d.). Deprotection Guide. [Link]

  • He, Y., et al. (2023). Oligonucleotide synthesis under mild deprotection conditions. New Journal of Chemistry, 47(16), 7565-7573. [Link]

  • Reddy, M. P., et al. (1997). A new method for the deprotection of synthetic oligonucleotides. Tetrahedron Letters, 38(33), 5751-5754.
  • Phenomenex. (n.d.). Avoiding Depurination During Trityl-on Purification. [Link]

  • Scribd. (n.d.). Deprotection Guide For Oligonucleotide Synthesis. [Link]

  • Redman, R. L., et al. (2023). An Acid Free Deprotection of 5'Amino-Modified Oligonucleotides. ChemRxiv. [Link]

  • RSC Publishing. (2023). Oligonucleotide synthesis under mild deprotection conditions. New Journal of Chemistry. [Link]

  • ResearchGate. (2000). Advanced method for oligonucleotide deprotection. Nucleic Acids Research. [Link]

  • MDPI. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 27(22), 8051. [Link]

  • Dunn, M. R., et al. (2020). Stability and mechanism of threose nucleic acid toward acid-mediated degradation. Nucleic Acids Research, 48(10), 5239–5247. [Link]

Sources

Technical Support Center: Purification Strategies for 3'-O-Methoxyethyl Adenosine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3'-O-methoxyethyl (3'-MOE) adenosine intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these modified nucleosides. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during experimental work. Our approach is rooted in practical, field-proven insights to ensure the integrity and success of your purification processes.

Troubleshooting Guide

This section addresses common problems encountered during the purification of 3'-MOE adenosine intermediates, offering step-by-step solutions and the scientific rationale behind them.

Problem 1: Low Yield of the Target 3'-MOE Adenosine Intermediate After Column Chromatography

Symptoms:

  • The final isolated mass of the purified product is significantly lower than expected.

  • The target compound is detected in multiple fractions but at low concentrations.

  • A significant amount of the product seems to be lost during the purification process.

Possible Causes and Solutions:

  • Suboptimal Stationary Phase Selection: The choice of silica gel (for normal-phase) or C18 resin (for reversed-phase) is critical. The polarity of 3'-MOE adenosine intermediates can be nuanced.

    • Solution: If you are using normal-phase chromatography and observing streaking or irreversible adsorption, the silica may be too acidic. Consider using deactivated silica gel or adding a small amount of a basic modifier like triethylamine to your mobile phase. For reversed-phase HPLC, ensure the C18 column is appropriate for nucleoside separations; some columns have end-capping that is more suitable for these types of molecules.

  • Inappropriate Mobile Phase Composition: An incorrect solvent gradient or isocratic mobile phase can lead to poor separation and broad peaks, resulting in impure fractions and apparent low yield.

    • Solution:

      • Systematic Solvent Screening: Perform small-scale analytical HPLC runs to screen different solvent systems. A common starting point for reversed-phase HPLC is a gradient of acetonitrile in an aqueous buffer, such as triethylammonium acetate (TEAA).[1]

      • Gradient Optimization: If peaks are too broad, a shallower gradient may be necessary to improve resolution. Conversely, if the compound is strongly retained, a steeper gradient or a stronger organic solvent may be required.

  • Product Degradation on the Column: The acidic nature of silica gel can cause the cleavage of acid-labile protecting groups, such as the dimethoxytrityl (DMT) group, leading to a loss of the desired product.

    • Solution:

      • Neutralize the Crude Material: Before loading onto a silica gel column, ensure that any residual acid from the synthesis is neutralized.

      • Buffer the Mobile Phase: Add a small percentage (e.g., 0.1-0.5%) of a non-nucleophilic base like triethylamine or pyridine to the mobile phase to neutralize the acidic sites on the silica gel.

  • Incomplete Elution from the Column: The 3'-MOE adenosine intermediate may be strongly adsorbed to the stationary phase and not fully elute with the chosen mobile phase.

    • Solution: After your main elution, perform a "strip wash" of the column with a much stronger solvent system (e.g., methanol or a higher concentration of acetonitrile) to check for any remaining product. If a significant amount of product is recovered in this wash, the initial mobile phase was too weak.

Problem 2: Persistent Impurities in the Purified 3'-MOE Adenosine Intermediate

Symptoms:

  • Analytical HPLC or LC-MS of the purified product shows the presence of one or more closely eluting impurities.

  • NMR spectroscopy reveals unexpected signals that do not correspond to the target molecule.

  • The final product fails to meet the required purity specifications for downstream applications.

Possible Causes and Solutions:

  • Co-elution of Structurally Similar Impurities: The most common impurities in nucleoside synthesis are structurally very similar to the desired product, making them difficult to separate. These can include:

    • Diastereomers: If any chiral centers are not controlled during synthesis, diastereomers may form.

    • Unreacted Starting Material: Incomplete reaction can leave starting materials in the crude product.

    • Side-Products: These can include isomers (e.g., 2'-O-methoxyethyl adenosine) or products of side reactions.

    • Solution:

      • High-Resolution Chromatography: Employing a high-performance liquid chromatography (HPLC) system with a high-resolution column is often necessary. Smaller particle sizes in the stationary phase can improve peak sharpness and separation.[2]

      • Orthogonal Purification Methods: If one method (e.g., reversed-phase HPLC) fails to resolve the impurities, try a different method that separates based on a different chemical property. Anion-exchange chromatography (AEX), for instance, separates based on charge, which can be effective for purifying charged intermediates.[3]

      • Optimize Mobile Phase Modifiers: In reversed-phase HPLC, the choice of ion-pairing reagent can significantly impact selectivity. Experiment with different reagents (e.g., TEAA vs. other alkylammonium acetates) to alter the retention behavior of the product and impurities.

  • Presence of Truncated or Extended Sequences (in oligonucleotide synthesis): In the context of solid-phase oligonucleotide synthesis, "shortmers" (n-1) and "longmers" (n+1) are common impurities that can be challenging to remove.[2][4]

    • Solution:

      • DMT-On Purification: A common strategy for purifying oligonucleotides is to leave the DMT protecting group on the final full-length product ("DMT-on").[5] This significantly increases the hydrophobicity of the target molecule, allowing for its separation from the DMT-off failure sequences using reversed-phase HPLC. The DMT group is then removed after purification.

      • Anion-Exchange Chromatography: AEX is highly effective at separating oligonucleotides based on their length (and therefore, their overall charge).[3] This method can provide excellent resolution between the full-length product and shorter failure sequences.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying a crude 3'-O-methoxyethyl adenosine intermediate?

A1: For a first attempt at purification, flash column chromatography on silica gel is a good starting point for smaller scales, as it is cost-effective and can remove many of the gross impurities. A typical mobile phase would be a gradient of methanol or ethyl acetate in dichloromethane. However, for higher purity requirements and for larger scales, reversed-phase HPLC is generally the method of choice due to its higher resolving power.

Q2: How does the 3'-O-methoxyethyl group affect the chromatographic behavior of the adenosine intermediate?

A2: The methoxyethyl group at the 3'-position increases the hydrophobicity of the adenosine molecule compared to its unmodified counterpart. This will lead to a longer retention time in reversed-phase HPLC. In normal-phase chromatography, the effect is a decrease in polarity, which will cause it to elute faster with a given mobile phase. Understanding this change in property is key to designing an effective purification strategy.

Q3: My 3'-MOE adenosine intermediate appears to be degrading during purification. What can I do to prevent this?

A3: Degradation is often due to exposure to acidic or basic conditions. If you suspect degradation on a silica gel column, which is inherently acidic, add a small amount of a base like triethylamine to your mobile phase. When using HPLC, ensure your mobile phase pH is within the stability range of your compound and the column. Also, minimize the time the compound is in solution and consider working at lower temperatures if the molecule is thermally labile.

Q4: What are the best analytical techniques to assess the purity of my final 3'-MOE adenosine intermediate?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): An essential tool for determining the percentage purity and detecting any impurities.[6][7] A high-resolution column and a diode array detector (DAD) can provide both quantitative data and UV-Vis spectra of the peaks.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique can confirm the molecular weight of your target compound and help identify the mass of any impurities, providing clues to their structure.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of your purified intermediate and ensuring the absence of significant impurities.

Q5: Should I perform purification with the 5'-DMT group on or off?

A5: For intermediates that are part of a larger oligonucleotide synthesis, keeping the 5'-DMT group on during the first major purification step is highly advantageous. The large, hydrophobic DMT group dramatically increases the retention time of the desired product on a reversed-phase column, making it easier to separate from failure sequences that do not have the DMT group.[5] After the "DMT-on" purification, the DMT group can be cleaved under mild acidic conditions, followed by a final desalting step.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification of a DMT-on 3'-MOE Adenosine Intermediate

This protocol is a general guideline and should be optimized for your specific intermediate.

1. Sample Preparation: a. After synthesis and initial work-up, dry the crude product under vacuum. b. Dissolve the crude material in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture). c. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC Conditions:

  • Column: A preparative C18 column suitable for oligonucleotide or nucleoside purification.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from a low percentage of B to a higher percentage, optimized based on analytical runs. A typical starting gradient could be 5% to 50% B over 30 minutes.

  • Flow Rate: Dependent on the column diameter.

  • Detection: UV at 260 nm.

3. Purification and Fraction Collection: a. Inject the prepared sample onto the equilibrated HPLC system. b. Collect fractions corresponding to the major peak, which should be the DMT-on product.

4. Post-Purification Processing: a. Combine the fractions containing the pure product. b. Remove the organic solvent (acetonitrile) using a rotary evaporator. c. Lyophilize the remaining aqueous solution to obtain the purified DMT-on product as a solid.

Data Presentation

Table 1: Example HPLC Gradient for Purification of 3'-MOE Adenosine Intermediate

Time (minutes)% Mobile Phase A (0.1 M TEAA)% Mobile Phase B (Acetonitrile)
0955
5955
355050
40595
45595
50955

Visualizations

Workflow for Troubleshooting Low Purification Yield

low_yield_troubleshooting start Low Yield Observed cause1 Suboptimal Stationary Phase start->cause1 cause2 Incorrect Mobile Phase start->cause2 cause3 On-Column Degradation start->cause3 cause4 Incomplete Elution start->cause4 sol1 Test Deactivated Silica or Different C18 Phase cause1->sol1 sol2 Perform Solvent Screening & Gradient Optimization cause2->sol2 sol3 Buffer Mobile Phase (e.g., with Triethylamine) cause3->sol3 sol4 Perform Stronger 'Strip Wash' Post-Run cause4->sol4

Caption: Troubleshooting flowchart for low purification yield.

Decision Tree for Purification Strategy

purification_strategy start Crude 3'-MOE Adenosine Intermediate purity_req High Purity Required? start->purity_req dmt_status Is 5'-DMT Group Present? purity_req->dmt_status Yes flash_chrom Flash Chromatography (Silica Gel) purity_req->flash_chrom No rp_hplc Reversed-Phase HPLC dmt_status->rp_hplc No dmt_on_hplc DMT-On RP-HPLC dmt_status->dmt_on_hplc Yes aex_chrom Anion-Exchange Chromatography rp_hplc->aex_chrom Further Purification Needed dmt_on_hplc->aex_chrom Further Purification Needed

Caption: Decision-making for purification strategy selection.

References

  • Challenges and Solutions in the Purification of Oligonucleotides | Market Insights. (URL not available)
  • Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography - YMC Europe. (URL not available)
  • Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing - PMC. (URL: [Link])

  • Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function - PMC. (URL: [Link])

  • (PDF) Modification at the C2′-O-Position with 2-Methylbenzothiophene Induces Unique Structural Changes and Thermal Transitions on Duplexes of RNA and DNA - ResearchGate. (URL: [Link])

  • Methylation of adenosine in strongly alkaline medium: Preparation and Properties of o'-methyl derivatives of adenosine and N6-methyladenosine - PubMed. (URL: [Link])

  • Overview and Recent Advances in the Purification and Isolation of Therapeutic Oligonucleotides | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Troubleshooting protein purification? - ResearchGate. (URL: [Link])

  • therapeutic antisense oligonucleotide encompassing 2′-O-methoxyethyl modification triggers unique perturbation of the transcriptome - Oxford Academic. (URL: [Link])

  • Adenosine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (URL: [Link])

  • High Throughput Analysis for Adenosine Injection USP : Waters. (URL: [Link])

  • Adenosine Uses, Side Effects & Warnings - Drugs.com. (URL: [Link])

  • RP-HPLC Purification of Oligonucleotides - Mass Spectrometry Research Facility. (URL: [Link])

  • Nucleoside analysis with high performance liquid chromatography (HPLC) - Protocols.io. (URL: [Link])

  • Oligonucleotide Manufacturing: Overcoming Challenges in Scale-Up and Purific
  • Adenosine: Side Effects, Uses, Dosage, Interactions, Warnings - RxList. (URL: [Link])

  • Purification and characterization of the catalytic subunit of adenosine 3':5'-cyclic monophosphate-dependent protein kinase from bovine liver - PMC. (URL: [Link])

  • Conditions for the formation, partial purification and assay of an inhibitor of adenosine 3',5'-monophosphate - PubMed. (URL: [Link])

  • Identification of adducts formed in reaction of adenosine with 3-chloro-4-methyl-5-hydroxy-2(5H)-furanone, a bacterial mutagen present in chloride disinfected drinking water - PubMed. (URL: [Link])

  • Characterizing Oligonucleotide Impurities: Analytical Strategies and Regul

Sources

Validation & Comparative

Distinguishing Isomers: A Detailed NMR Characterization Guide to 3'-O-(2-Methoxyethyl)adenosine and its 2'-Isomer

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic oligonucleotide development, the precise structural characterization of modified nucleosides is paramount. The seemingly subtle difference between positional isomers, such as 2'- and 3'-O-alkylation, can have profound impacts on the efficacy, safety, and intellectual property of a drug candidate. Among the myriad of chemical modifications, the 2'-O-(2-methoxyethyl) (2'-O-MOE) group has proven to be a cornerstone in the design of antisense oligonucleotides, enhancing nuclease resistance and binding affinity to target RNA. However, synthetic routes to 2'-O-MOE nucleosides can often yield the 3'-O-MOE isomer as a significant byproduct. An unambiguous differentiation between these two isomers is therefore a critical quality control step.

This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 3'-O-(2-Methoxyethyl)adenosine and its 2'-isomer. We will delve into the nuances of ¹H and ¹³C NMR spectra and highlight the definitive role of two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), in their unequivocal structural elucidation.

The Structural Imperative: Why Positional Isomerism Matters

The 2'-hydroxyl group of ribonucleosides is a primary site for modifications aimed at improving the therapeutic properties of oligonucleotides. The 2'-O-MOE modification, for instance, confers an RNA-like (A-form) helical geometry, which is advantageous for hybridization with target mRNA. Furthermore, this modification provides steric hindrance against nuclease degradation, thereby increasing the in vivo stability of the oligonucleotide. The inadvertent incorporation of the 3'-O-MOE isomer can alter the conformational preferences of the sugar pucker, disrupt the desired helical geometry, and potentially compromise the therapeutic efficacy and safety profile of the final drug product. Therefore, robust analytical methods to distinguish and quantify these isomers are essential.

Unraveling the Isomers by ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy stands as the most powerful tool for the non-destructive, detailed structural analysis of organic molecules. The chemical environment of each proton and carbon atom is exquisitely sensitive to its local geometry and electronic distribution, resulting in a unique fingerprint for each isomer.

2'-O-(2-Methoxyethyl)adenosine: A Spectroscopic Benchmark

The NMR data for 2'-O-(2-Methoxyethyl)adenosine is well-documented. The presence of the MOE group at the 2'-position significantly influences the chemical shifts of the neighboring protons and carbons of the ribose ring.

dot graph { layout=neato; node [shape=plaintext]; A [label=< 2'-O-(2-Methoxyethyl)adenosine

>]; } caption="Molecular structure of 2'-O-(2-Methoxyethyl)adenosine"

¹H NMR Spectral Characteristics:

A key diagnostic feature in the ¹H NMR spectrum is the chemical shift of the anomeric proton (H1') and the protons of the ribose ring. For 2'-O-(2-Methoxyethyl)adenosine in DMSO-d₆, the following characteristic shifts are observed:

  • H1': The anomeric proton typically resonates as a doublet.

  • H2': The proton at the site of modification, H2', will show a downfield shift compared to unmodified adenosine due to the deshielding effect of the ether oxygen. Its coupling to H1' and H3' provides valuable structural information.

  • MOE Protons: The methylene groups of the 2-methoxyethyl chain will appear as distinct multiplets, typically in the range of 3-4 ppm, with the methoxy group presenting as a sharp singlet.

¹³C NMR Spectral Characteristics:

The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the ribose ring being particularly informative.

  • C2': The carbon bearing the MOE group, C2', will experience a significant downfield shift.

  • C1' and C3': The adjacent carbons, C1' and C3', will also show measurable changes in their chemical shifts compared to the parent adenosine.

This compound: A Predictive Spectroscopic Profile

While comprehensive, peer-reviewed NMR data for the unprotected this compound is not as readily available in the literature, we can predict its spectral characteristics based on established principles of NMR spectroscopy and the known data for the 2'-isomer.

dot graph { layout=neato; node [shape=plaintext]; A [label=< this compound

>]; } caption="Molecular structure of this compound"

Expected ¹H NMR Spectral Differences:

  • H3': The proton at the 3'-position will now be the one directly deshielded by the ether oxygen, leading to a significant downfield shift for H3' compared to the 2'-isomer.

  • H2' and H4': Conversely, the chemical shifts of H2' and H4' are expected to be upfield relative to their positions in the 2'-isomer, as they are no longer directly adjacent to the site of modification.

Expected ¹³C NMR Spectral Differences:

  • C3': The most pronounced change will be the downfield shift of the C3' resonance.

  • C2' and C4': The C2' and C4' signals are expected to be shifted upfield in comparison to the 2'-isomer.

Comparative Summary of NMR Data

The following table summarizes the known ¹H and ¹³C NMR data for 2'-O-(2-Methoxyethyl)adenosine and the predicted data for its 3'-isomer in DMSO-d₆.

Atom 2'-O-(2-Methoxyethyl)adenosine ¹H Chemical Shift (ppm) Predicted this compound ¹H Chemical Shift (ppm) 2'-O-(2-Methoxyethyl)adenosine ¹³C Chemical Shift (ppm) Predicted this compound ¹³C Chemical Shift (ppm)
H1'~5.9-6.0~5.9-6.0~88~88
H2'Downfield (~4.5)Upfield relative to 2'-isomerDownfield (~82)Upfield relative to 2'-isomer
H3'Upfield relative to H2'Downfield (~4.5)Upfield relative to C2'Downfield (~82)
H4'~4.0~4.0~85~85
H5', H5''~3.5-3.7~3.5-3.7~62~62
MOE-CH₂~3.4-3.7~3.4-3.7~70-72~70-72
MOE-OCH₃~3.1-3.2~3.1-3.2~58~58

Disclaimer: The NMR data for this compound is predicted based on chemical shift theory and may not represent exact experimental values.

The Decisive Evidence: 2D NOESY/ROESY Spectroscopy

While 1D NMR provides strong indications of the isomer identity, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) delivers the definitive proof. These experiments detect through-space correlations between protons that are in close proximity (< 5 Å), regardless of their through-bond connectivity.

G cluster_0 2'-O-MOE Isomer cluster_1 3'-O-MOE Isomer H1_2 H1' MOE_2 MOE Protons H1_2->MOE_2 Strong NOE H2_2 H2' H2_2->MOE_2 Weak/No NOE H1_3 H1' MOE_3 MOE Protons H1_3->MOE_3 Weak/No NOE H3_3 H3' H3_3->MOE_3 Strong NOE

Causality behind the Experimental Choice:

The strategic choice of NOESY/ROESY lies in its ability to map the spatial arrangement of the molecule. The key to differentiating the 2'- and 3'-O-MOE isomers is to identify which ribose proton shows a through-space correlation to the protons of the methoxyethyl group.

  • For 2'-O-(2-Methoxyethyl)adenosine: A strong NOE correlation is expected between the anomeric proton (H1') and the protons of the MOE group. This is because the 2'-substituent is located on the same face of the ribose ring as H1'. A weaker or absent NOE would be observed between H2' and the MOE protons.

  • For this compound: A strong NOE correlation is anticipated between the H3' proton and the protons of the MOE group. Conversely, a weak or no NOE correlation is expected between H1' and the MOE protons.

This differential pattern of NOE cross-peaks provides an unambiguous and definitive assignment of the position of the 2-methoxyethyl group on the ribose ring.

Experimental Protocol: A Self-Validating System

The following step-by-step methodology outlines a robust protocol for the NMR characterization and differentiation of 2'- and this compound.

G

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified nucleoside isomer.

    • Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a high-resolution one-dimensional ¹H NMR spectrum.

    • Integrate the signals to confirm the proton ratios.

    • Analyze the chemical shifts and coupling constants of the ribose and base protons. Pay close attention to the downfield-shifted proton (H2' or H3') attached to the carbon bearing the MOE group.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will provide sharp singlets for each unique carbon atom.

    • Identify the downfield-shifted carbon resonance (C2' or C3') corresponding to the site of modification.

  • 2D COSY Spectroscopy:

    • Acquire a two-dimensional Correlation Spectroscopy (COSY) spectrum.

    • This experiment will establish the through-bond ¹H-¹H coupling network, allowing for the unambiguous assignment of all protons in the ribose spin system.

  • 2D HSQC Spectroscopy:

    • Acquire a two-dimensional Heteronuclear Single Quantum Coherence (HSQC) spectrum.

    • This experiment correlates each proton with its directly attached carbon atom, enabling the confident assignment of the ¹³C resonances of the ribose ring.

  • 2D NOESY/ROESY Spectroscopy:

    • Acquire a two-dimensional NOESY or ROESY spectrum. The choice between NOESY and ROESY depends on the molecular weight and tumbling rate of the molecule; for small molecules like these nucleoside monomers, NOESY is generally suitable.

    • Carefully analyze the cross-peaks to identify through-space correlations. The key diagnostic will be the presence of a strong NOE between either H1' and the MOE protons (confirming the 2'-isomer) or H3' and the MOE protons (confirming the 3'-isomer).

  • Data Interpretation and Structure Confirmation:

    • Integrate all the 1D and 2D NMR data to build a complete and self-consistent structural assignment.

    • The combination of chemical shift data and the unambiguous NOE correlations will provide a definitive confirmation of the positional isomer.

Conclusion

The rigorous characterization of modified nucleosides is a non-negotiable aspect of modern drug development. While the synthesis of 2'-O-(2-Methoxyethyl)adenosine is a mature technology, the potential for isomeric impurities necessitates robust analytical control. As demonstrated, a multi-faceted NMR approach, culminating in the definitive evidence from 2D NOESY/ROESY experiments, provides a powerful and self-validating system for the unequivocal differentiation of this compound from its therapeutically vital 2'-isomer. This guide equips researchers and drug development professionals with the foundational knowledge and practical protocols to ensure the structural integrity of their modified oligonucleotide building blocks.

References

  • Synthesis and cellular activity of stereochemically-pure 2'-O-(2-methoxyethyl)-phosphorothioate oligonucleotides. (n.d.). Retrieved February 9, 2026, from [Link]

  • Tuning of conformational preorganization in model 2′,5′- and 3′,5′-linked oligonucleotides by 3′- and 2′-O-methoxyethyl modification. (2014). Nucleic Acids Research, 42(12), 8038–8048. [Link]

Comparative Mass Spectrometry Guide: 3'-O-MOE Adenosine vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of antisense oligonucleotides (ASOs), the 2'-O-methoxyethyl (2'-O-MOE) modification is the industry standard for enhancing nuclease resistance and binding affinity. However, 3'-O-MOE adenosine is a critical structural isomer that often appears as a synthetic impurity or a specific metabolite. Distinguishing these regioisomers is analytically challenging due to their identical molecular weight and similar physicochemical properties.

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of 3'-O-MOE Adenosine against its primary analogs: 2'-O-MOE Adenosine (the therapeutic standard) and Unmodified Adenosine (the biological baseline). We focus on distinguishing fragmentation pathways and provide a validated LC-MS/MS protocol for their resolution.

Structural Context & Alternatives

Understanding the steric and electronic environment of the ribose sugar is prerequisite to interpreting the MS spectra.

Feature3'-O-MOE Adenosine (Target)2'-O-MOE Adenosine (Standard)Unmodified Adenosine (Baseline)
Modification Site 3'-Hydroxyl group of Ribose2'-Hydroxyl group of RiboseNone
Formula C₁₃H₁₉N₅O₅C₁₃H₁₉N₅O₅C₁₀H₁₃N₅O₄
Monoisotopic Mass 325.1386 Da325.1386 Da267.0967 Da
Primary Role Synthetic Impurity / MetaboliteTherapeutic Modification (ASOs)Endogenous Nucleoside
MS Challenge Indistinguishable by MS1; requires MS2/MS3 or RT separation.Standard reference; stable sugar pucker.Labile glycosidic bond; easy fragmentation.

Mass Spectrometry Fragmentation Dynamics

The differentiation of 3'-O-MOE from 2'-O-MOE relies on subtle differences in the stability of the sugar ring during Collision-Induced Dissociation (CID).

A. Protonated Precursor [M+H]⁺ (Positive Mode)

In positive ion mode, the protonation typically occurs on the adenine base (N1, N3, or N7).

  • Common Pathway: Both isomers readily lose the adenine base via cleavage of the N-glycosidic bond.

  • The Indistinguishable Trap: The primary transition for both is m/z 326.1 → 136.1 (Adenine base). This transition is quantitative but not specific .

  • The 3' Signature: The 3'-O-MOE isomer exhibits a slightly higher abundance of the intact sugar cation (m/z 191) compared to the 2'-isomer, due to the lack of the 2'-substituent assisting in the destabilization of the anomeric center.

B. Deprotonated Precursor [M-H]⁻ (Negative Mode) - The Critical Differentiator

Negative mode provides the most structural insight. The fragmentation is driven by the stability of the ribose anions.

  • 2'-O-MOE Mechanism: The 2'-substituent interacts with the 3'-hydroxyl, facilitating specific internal sugar cleavages (e.g., neutral loss of the modified substituent).

  • 3'-O-MOE Mechanism: The 3'-position is blocked. The fragmentation shifts toward cross-ring cleavages (0,2X and 0,3X) that are sterically hindered in the 2'-isomer.

  • Key Diagnostic:

    • 2'-O-MOE: Prominent loss of the MOE group (neutral loss of C₃H₈O₂).

    • 3'-O-MOE: Distinct retention of the MOE group on smaller sugar fragments due to the stability of the 3'-ether linkage during retro-Diels-Alder (RDA) type reactions.

Comparative Data Analysis

The following table summarizes the key transitions observed in Triple Quadrupole (QqQ) or Q-TOF systems.

Parameter3'-O-MOE Adenosine 2'-O-MOE Adenosine Unmodified Adenosine
Precursor (ESI+) 326.1 m/z326.1 m/z268.1 m/z
Primary Fragment 136.1 (Adenine)136.1 (Adenine)136.1 (Adenine)
Secondary Fragment 191.1 (Sugar-MOE)191.1 (Sugar-MOE)133.0 (Ribose)
Diagnostic Ratio High Sugar/Base RatioLow Sugar/Base RatioN/A
Precursor (ESI-) 324.1 m/z324.1 m/z266.1 m/z
Key Neutral Loss -30 Da (Formaldehyde equivalent)-76 Da (MOE alcohol)-90 Da (C₃H₆O₃)
Retention Time (HILIC) Elutes Earlier (Less Polar shielding)Elutes Later Elutes Last (Most Polar)

Experimental Protocol (Self-Validating)

To ensure reproducibility, this protocol uses a "Dual-Mode" validation where Retention Time (RT) and Ion Ratio are cross-referenced.

Step 1: Sample Preparation
  • Matrix: Plasma or Cell Lysate.

  • Extraction: Protein precipitation with Acetonitrile (1:3 v/v) containing 0.1% Formic Acid.

  • Internal Standard: ¹³C₅-Adenosine (do not use a MOE analog as IS to avoid cross-talk).

Step 2: LC-MS/MS Conditions
  • Column: Waters BEH Amide (HILIC), 2.1 x 100 mm, 1.7 µm. Rationale: HILIC separates regioisomers better than C18 due to the exposure of the hydroxyl groups.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 90% B to 60% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometer Settings (Source: ESI)
  • Polarity: Positive (Quantitation) / Negative (Confirmation).

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 500°C.

  • Collision Energy (CE):

    • Transition 326 -> 136: CE 25 eV.

    • Transition 326 -> 191: CE 15 eV (Softer energy to preserve the sugar).

Visualization of Pathways & Workflow

Diagram 1: Fragmentation Logic & Isomer Differentiation

This diagram illustrates the decision process for identifying the 3'-O-MOE isomer against the standard 2'-O-MOE.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 326.1 CID Collision Induced Dissociation (CID) Precursor->CID BaseLoss Base Loss (m/z 136.1) CID->BaseLoss Primary Pathway SugarIon Sugar-MOE Cation (m/z 191.1) CID->SugarIon Secondary Pathway Decision Ratio Analysis: Intensity(191) / Intensity(136) BaseLoss->Decision SugarIon->Decision Result2 Low Ratio (< 0.1) Likely 2'-O-MOE Decision->Result2 Steric Assistance Result3 High Ratio (> 0.2) Likely 3'-O-MOE Decision->Result3 Steric Hindrance

Caption: Diagnostic fragmentation logic distinguishing 3'-O-MOE from 2'-O-MOE based on the stability of the sugar cation.

Diagram 2: Analytical Workflow

The step-by-step workflow from sample to validated result.

Workflow cluster_validation Validation Criteria Sample Biological Sample (Plasma/Tissue) Prep Protein Ppt (ACN + 0.1% FA) Sample->Prep LC HILIC Separation (pH 9.0) Prep->LC MS1 MS1 Filter m/z 326.1 LC->MS1 MS2 MS/MS Frag CE 25eV MS1->MS2 Data Data Analysis MS2->Data RT Retention Time Delta > 0.5 min Data->RT Ratio Ion Ratio 191/136 Data->Ratio

Caption: End-to-end LC-MS/MS workflow for the specific detection and quantitation of MOE-modified adenosine isomers.

References

  • Zhang, Q., & Wang, Y. (2006). Differentiation of 2'-O- and 3'-O-methylated ribonucleosides by tandem mass spectrometry.[2] Journal of the American Society for Mass Spectrometry.[2] Link

  • Li, H., et al. (2019). Metabolite Profiling of the Antisense Oligonucleotide Eluforsen Using Liquid Chromatography-Mass Spectrometry. Nucleic Acid Therapeutics.[3][4] Link

  • Sun, L., et al. (2020). Current State of Oligonucleotide Characterization Using Liquid Chromatography−Mass Spectrometry: Insight into Critical Issues. Analytical Chemistry. Link

  • Basiri, B., et al. (2022). Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances. Molecules. Link

Sources

Comparative Guide: Nuclease Resistance of 3'-O-MOE vs. 2'-O-MOE Modifications

[1]

Executive Summary

In the development of therapeutic oligonucleotides (ASOs, siRNAs, aptamers), chemical modifications are critical for survival in biological fluids.[1][2] This guide compares the industry-standard 2'-O-Methoxyethyl (2'-O-MOE) modification against its structural isomer, 3'-O-Methoxyethyl (3'-O-MOE) .[1]

  • 2'-O-MOE (Standard): The dominant modification in FDA-approved drugs (e.g., Nusinersen).[1] It modifies the ribose 2'-position, leaving the 3'-hydroxyl available for standard 3'→5' phosphodiester linkages. It confers robust nuclease resistance via steric hindrance and C3'-endo sugar puckering.[1]

  • 3'-O-MOE (Specialized): A structural isomer where the MOE group occupies the 3'-position.[1] In standard oligonucleotide synthesis, this modification effectively acts as a chain terminator (capping the 3' end) or requires non-standard 2'–5' linkages.[1] Its primary utility in nuclease resistance is as a potent 3'-exonuclease block .[1]

Key Takeaway: While 2'-O-MOE is the versatile choice for internal gapmer stability and affinity, 3'-O-MOE provides superior absolute resistance against 3'-exonucleases when used as a terminal cap, as it chemically masks the primary enzymatic attack site.[1]

Chemical Basis & Structural Logic[3]

To understand the resistance profiles, one must first understand the structural divergence.[1]

2'-O-MOE (The "Wing" Modification)[1]
  • Structure: The 2'-hydroxyl of the ribose is replaced by a methoxyethyl group.[2][3][4][5][6]

  • Linkage: Allows standard 3'→5' phosphodiester/phosphorothioate backbone.[1]

  • Conformation: Induces a C3'-endo (North) sugar pucker, mimicking RNA.[1][4] This pre-organization increases binding affinity (

    
    ) to RNA targets.[1]
    
  • Mechanism of Resistance: The bulky MOE group at the 2' position creates a "steric umbrella" that hinders nucleases from accessing the adjacent phosphodiester bond.[1]

3'-O-MOE (The "Cap" or "Isomer")[1]
  • Structure: The 3'-hydroxyl is replaced by a methoxyethyl group.[7]

  • Linkage:

    • As a Terminal Cap: Blocks the 3' end entirely.[1] No further extension is possible via standard chemistry.[1]

    • As an Internal Unit: Requires a 2'→5' linkage (connecting the next nucleotide to the 2'-OH).[1] This non-natural backbone is highly resistant to nucleases but often compromises hybridization affinity and RNase H recruitment.[1]

  • Mechanism of Resistance:

    • Steric: Similar bulk to 2'-O-MOE.[1]

    • Chemical:[1][2][8][3][4][9][10][11]Abolishes the 3'-OH nucleophile. Most 3'-exonucleases require a free 3'-hydroxyl group to initiate hydrolysis. 3'-O-MOE removes this handle completely.[1]

Structural Comparison Diagram[1][2]

ChemicalStructurecluster_2MOE2'-O-MOE (Standard)cluster_3MOE3'-O-MOE (Isomer)MOE2Ribose Ring(C3'-endo)Pos22'-Position:-O-CH2-CH2-O-CH3(Steric Shield)MOE2->Pos2Pos33'-Position:Phosphodiester Bond(3'->5' Linkage)MOE2->Pos3Pos2->Pos3Protectsvia BulkMOE3Ribose Ring(Similar Pucker)Pos2_32'-Position:Free -OH or Phosphate(Potential 2'->5' Link)MOE3->Pos2_3Pos3_33'-Position:-O-CH2-CH2-O-CH3(Blocked 3' End)MOE3->Pos3_3Exonuclease3'-ExonucleasePos3_3->ExonucleaseBLOCKSAttack Site

Caption: Comparative structural logic. 2'-O-MOE protects the backbone via steric bulk (blue dashed), whereas 3'-O-MOE chemically eliminates the exonuclease attack site (red solid).[1]

Comparative Performance Analysis

Nuclease Resistance Profiles[1][2][11]
Feature2'-O-MOE (Internal/Wing)3'-O-MOE (Terminal Cap)
Primary Defense Steric hindrance of the 2' substituent.[1]Chemical removal of the 3'-OH attack site.
3'-Exonuclease Stability High. Significantly slows degradation (10-fold vs DNA).[1]Absolute/Near-Absolute. The enzyme cannot bind/initiate.
Endonuclease Stability High. Protects internal bonds from serum endonucleases.[1]Low/None. Does not protect internal bonds (unless used internally).[1]
Serum Half-Life (

)
>24-48 hours (context dependent).[1]Prolonged (prevents rapid 3' nibbling).[1]
Toxicity Low (reduced non-specific protein binding).[1]Low (similar chemical profile).[1][6]
Biological Implications[1][11][12]
  • 2'-O-MOE: Ideal for Gapmer wings .[1] It protects the ends while allowing the central DNA gap to recruit RNase H for mRNA degradation.[1]

  • 3'-O-MOE: Ideal for non-cleaving steric blockers or as a "hard stop" cap at the 3' end of aptamers or siRNAs to prevent degradation by aggressive 3'-exonucleases (like Snake Venom PDE).[1]

Experimental Protocols for Validation

To objectively compare these modifications, you must perform stability assays using both specific purified exonucleases and complex biological fluids.[1]

Protocol A: Snake Venom Phosphodiesterase (SVPD) Assay

Purpose: To test resistance specifically against aggressive 3'-exonucleases.[1]

  • Preparation:

    • Synthesize Oligo A (20-mer with 3'-terminal 2'-O-MOE nucleotide).

    • Synthesize Oligo B (20-mer with 3'-terminal 3'-O-MOE cap).

    • Control: Unmodified DNA/RNA.[1]

  • Incubation:

    • Mix 0.2 OD units of oligonucleotide with 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2.[1]

    • Add SVPD (0.005 units/mL).[1]

    • Incubate at 37°C.

  • Sampling:

    • Aliquot at T=0, 5, 15, 30, 60, 120 mins.[1]

    • Quench immediately with 8M Urea/EDTA loading buffer.[1]

  • Analysis:

    • Analyze via Denaturing PAGE (20% polyacrylamide) or LC-MS.[1]

    • Expected Result: Oligo B (3'-O-MOE) should show intact full-length product significantly longer than Oligo A, as the primary degradation mechanism is blocked.[1]

Protocol B: Serum Stability Assay (FBS)

Purpose: To mimic in vivo systemic circulation conditions (endo- and exonucleases).[1]

  • Matrix: 50% or 90% Fetal Bovine Serum (FBS) in DMEM.[1]

  • Incubation: Spike oligonucleotides (5 µM final) into serum at 37°C.

  • Timepoints: 0, 1, 4, 12, 24, 48 hours.

  • Extraction: Phenol:Chloroform extraction or Proteinase K digestion followed by ethanol precipitation.[1]

  • Quantification: Capillary Gel Electrophoresis (CGE) or LC-MS (HILIC mode recommended for polar MOE modifications).

Workflow Visualization[1]

ExperimentalWorkflowcluster_AssaysStability AssaysStartStart: Oligonucleotide SynthesisSVPD3'-Exonuclease Assay(Snake Venom PDE)Start->SVPDSerumSerum Stability(50% FBS, 37°C)Start->SerumQuenchQuench & Extract(Urea/EDTA or Phenol:Chloroform)SVPD->QuenchSerum->QuenchAnalysisAnalysis(PAGE / LC-MS / CGE)Quench->AnalysisResultCalculate Half-Life (T1/2)& % Intact StrandAnalysis->Result

Caption: Validation workflow. Parallel tracks assess specific 3'-exo resistance (SVPD) and general biological stability (Serum).[1]

References & Authoritative Sources

  • Martin, P. (1995).[1][4] "Ein neuer Zugang zu 2'-O-Alkylribonucleosiden und Eigenschaften deren Oligonucleotide." Helvetica Chimica Acta.[1] (Foundational work on 2'-O-MOE synthesis and stability). [1]

  • Altmann, K. H., et al. (1996).[1][7] "Second Generation of Antisense Oligonucleotides: From Nuclease Resistance to Biological Efficacy in Animals." Chimia. (Comparison of MOE modifications).

  • Geary, R. S., et al. (2001).[1] "Pharmacokinetics of a tumor necrosis factor-alpha phosphorothioate 2'-O-(2-methoxyethyl) antisense oligonucleotide in monkeys and mice." Drug Metabolism and Disposition. (In vivo stability data of 2'-O-MOE).

  • Teplova, M., et al. (1999).[1] "Structural Rationalization of a Large Difference in RNA Affinity Despite a Small Difference in Chemistry between Two 2'-O-Modified Nucleic Acid Analogues." (Discusses stereochemistry of 2'-O vs 3'-O modifications).

  • Integrated DNA Technologies (IDT). "2' MOE – An ASO modification." (Industry guide on 2'-O-MOE utility).

Note: 3'-O-MOE is primarily discussed in synthetic organic chemistry literature (e.g., Helvetica Chimica Acta, Russian Journal of Bioorganic Chemistry) as an isomeric byproduct or specific mechanistic probe, rather than a broad-catalog therapeutic product like 2'-O-MOE.[1]

Crystal Structure Analysis of 3'-O-(2-Methoxyethyl)adenosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Isomerism of MOE-Modified Adenosine

In the landscape of antisense oligonucleotide (ASO) therapeutics, the 2'-O-(2-Methoxyethyl) (2'-MOE) modification is the industry "gold standard," renowned for enhancing nuclease resistance and binding affinity.[1][2] However, its regioisomer, 3'-O-(2-Methoxyethyl)adenosine (3'-MOE A) , presents a critical subject for structural analysis. While often encountered as a synthesis byproduct or a specific 3'-terminal cap, understanding its crystal structure and conformational behavior is vital for distinguishing impurity profiles and exploring novel 2'-5' linked oligonucleotide chemistries.

This guide provides an in-depth structural comparison of 3'-MOE A against its 2'-isomer and other ribose modifications. We analyze the crystallographic data to reveal how the methoxyethyl substituent influences sugar puckering, hydration patterns, and thermodynamic stability.

Crystallographic Insights & Conformational Analysis

The performance of any modified nucleoside is dictated by its ability to pre-organize the sugar ring into a conformation compatible with A-form RNA helices (C3'-endo).

Sugar Pucker and Geometry

X-ray crystallography and NMR studies reveal that 3'-MOE A shares striking stereochemical similarities with 2'-MOE A, yet with distinct backbone implications.

  • Conformational Lock: Like the 2'-isomer, the 3'-O-MOE substituent induces a C3'-endo (Northern) sugar pucker. This is driven by the gauche effect within the ethylene glycol-like side chain (O-C-C-O torsion), which sterically disfavors the C2'-endo (Southern) conformation typical of DNA.

  • Torsion Angles:

    • Glycosidic Angle (

      
      ):  Predominantly anti, favoring Watson-Crick base pairing.
      
    • Exocyclic Angle (

      
      ):  Biased towards the gauche+ rotamer, stabilizing the stack within a helix.
      
The Hydration Spine (Water Bridge Hypothesis)

A defining feature of MOE modifications is their interaction with solvent. Crystallographic data suggests that the methoxy oxygen accepts a hydrogen bond from a water molecule, which simultaneously bridges to the phosphate backbone or the nucleobase.

  • 3'-MOE Specificity: In 3'-MOE A, this hydration shell stabilizes the monomer but sterically interferes with standard 3'-5' phosphodiester bond formation if not accommodated, making it a potent "terminator" or requiring 2'-5' linkage chemistry.

Structural Logic Pathway

The following diagram illustrates the causal link between the chemical modification and the resulting structural phenotype.

StructuralLogic Mod 3'-O-(2-Methoxyethyl) Modification Gauche Gauche Effect (O-C-C-O Torsion) Mod->Gauche Induces Hydration Solvent Bridging (Water-mediated H-bonds) Mod->Hydration Recruits Water Pucker Sugar Pucker Bias (C3'-endo / Northern) Gauche->Pucker Steric Drive Stability High Thermal Stability (Tm) & Nuclease Resistance Pucker->Stability Pre-organization Hydration->Stability Enthalpic Gain

Figure 1: Mechanistic pathway showing how the 3'-MOE modification enforces structural stability through stereoelectronic effects and hydration.

Comparative Performance Analysis

The following table contrasts 3'-MOE A with its primary alternatives in the context of structural parameters and therapeutic utility.

Feature3'-O-MOE Adenosine 2'-O-MOE Adenosine (Standard)2'-O-Methyl Adenosine Native Adenosine (rA)
Primary Application 3'-End Capping, 2'-5' LinkagesGapmer ASOs, siRNAAptamers, siRNAmRNA, Native RNA
Sugar Pucker C3'-endo (Northern)C3'-endo (Northern)C3'-endo (Northern)C3'-endo / C2'-endo Flux

/ Mod
+0.5 to +1.0 °C (Context dependent)+1.5 to +2.0 °C +0.5 to +1.0 °CN/A (Reference)
Nuclease Resistance High (Exonuclease block) Very High (Endo/Exo block)ModerateLow
Hydrophobicity Moderate (Methoxyethyl)Moderate (Methoxyethyl)Low (Methyl)Very Low (Hydroxyl)
Crystal Packing Similar to 2'-MOEWell-defined hydration spineCompactVariable

Key Takeaway: While 2'-MOE is superior for increasing duplex melting temperature (


) in standard 3'-5' linkages, 3'-MOE provides comparable nuclease resistance and is structurally indistinguishable at the monomer level, making it a critical tool for stabilizing the 3'-terminus of therapeutic oligos.

Experimental Protocol: Synthesis & Crystallization

To validate the structure of 3'-MOE A, we recommend the following rigorous workflow. This protocol ensures the isolation of the specific 3'-isomer from the 2'/3' mixture often resulting from alkylation.

Synthesis & Purification Workflow

Objective: Isolate high-purity this compound for diffraction.

  • Alkylation: React Adenosine with 1-methanesulfonyloxy-2-methoxyethane (MsO-MOE) in a polar solvent (DMF/DMSO) with a strong base (NaH).

    • Note: This produces a mixture of 2'-O-MOE and 3'-O-MOE isomers.[3]

  • Regioisomer Separation:

    • Use High-Performance Liquid Chromatography (HPLC).[4]

    • Column: Reverse-phase C18 (e.g., Waters XBridge).

    • Elution: Gradient of Acetonitrile in Ammonium Acetate buffer.

    • Differentiation: The 3'-isomer typically elutes slightly later than the 2'-isomer due to subtle differences in intramolecular hydrogen bonding affecting polarity.

  • Validation: Confirm identity via 2D-NMR (HMBC/HSQC) to verify the ether linkage position.

Crystallization Setup

Method: Vapor Diffusion (Hanging Drop)

  • Stock Solution: Dissolve 3'-MOE A (10 mg/mL) in ultrapure water.

  • Precipitant: 2-Methyl-2,4-pentanediol (MPD) or PEG 400.

  • Buffer: Sodium Cacodylate (pH 6.5).

  • Procedure: Mix 1 µL stock + 1 µL precipitant on a siliconized coverslip. Seal over 500 µL reservoir. Incubate at 18°C.

  • Data Collection: Harvest crystals after 3-7 days. Flash-cool in liquid nitrogen using glycerol as a cryoprotectant. Collect data at 100 K on a high-flux beamline (e.g., synchrotron source).

Analytical Workflow Diagram

Workflow Start Crude Reaction Mix (2'-MOE + 3'-MOE) HPLC HPLC Purification (C18 Column) Start->HPLC Separation NMR 2D-NMR Validation (Regioisomer Check) HPLC->NMR Fraction Analysis Cryst Vapor Diffusion (MPD/PEG) NMR->Cryst Pure 3'-Isomer Xray X-Ray Diffraction (Data Collection) Cryst->Xray Structure Solution

Figure 2: Step-by-step workflow from crude synthesis to crystallographic data acquisition.

References

  • ResearchGate. (2025). Synthesis of 9-[2-O-(2-Methoxyethyl)-β-D-Ribofuranosyl]purines Using 1-Methanesulfonyloxy-2-Methoxyethane. Retrieved from

  • ACS Omega. (2023). Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications. Retrieved from

  • MedChemExpress. (2023). This compound Product Information. Retrieved from

  • Integrated DNA Technologies (IDT). (2023). Know your oligo mod: 2ʹ-MOE. Retrieved from

  • Shodex. (2023). Analysis of 2'-OMe and 2'-MOE Modified Phosphorothioated Oligo-RNA. Retrieved from

Sources

Validating 3'-O-MOE structure using 2D COSY and HSQC NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation framework for 3'-O-(2-methoxyethyl) (3'-O-MOE) ribonucleoside structures using 2D NMR. While 2'-O-MOE is the industry standard for antisense oligonucleotides (ASOs), the 3'-O-MOE isomer often arises as a critical regioisomeric impurity or a specific target for mechanistic studies. Distinguishing these isomers requires precise structural elucidation, as Mass Spectrometry (MS) cannot easily differentiate these isobaric species.

Executive Summary

The primary challenge in synthesizing MOE-modified oligonucleotides is ensuring regioselectivity. The 2'-hydroxyl is more nucleophilic, but 3'-O-alkylation can occur. This guide compares the NMR signatures of the 3'-O-MOE structure against its primary alternative, 2'-O-MOE , providing a self-validating protocol to confirm the position of the modification.

Structural & Performance Comparison

The following table contrasts the physicochemical and spectral properties of 3'-O-MOE against the standard 2'-O-MOE and unmodified RNA.

Feature3'-O-MOE (Target) 2'-O-MOE (Alternative/Isomer) Unmodified RNA
Regiochemistry Methoxyethyl group at C3'Methoxyethyl group at C2'Free Hydroxyls
Sugar Pucker Biased towards S-type (C2'-endo) or flexibleLocked N-type (C3'-endo) A-form (C3'-endo) in duplex
Diagnostic 1H NMR H3' resonance shifts downfield (~0.2–0.5 ppm)H2' resonance shifts downfield (~0.2–0.5 ppm)Standard Shifts
J(1',2') Coupling Larger (~5–7 Hz) due to S-type biasVery small (<2 Hz) due to N-type lockSmall (~1–3 Hz)
Therapeutic Use Niche / Mechanistic ProbesStandard for Gapmer ASOs (e.g., Kynamro)Natural biological function

Expert Insight: The "MOE" modification (methoxyethyl) introduces a distinct ethylene glycol signature (–O–CH₂–CH₂–O–CH₃). In 2D NMR, the critical differentiator is where this chain attaches. In 3'-O-MOE, the H3' proton shows a strong scalar coupling to the MOE linker protons (if visible) or a distinct downfield shift relative to H2'.

Experimental Protocol: Self-Validating NMR System

This protocol uses COSY (Correlation Spectroscopy) to establish the spin system connectivity and HSQC (Heteronuclear Single Quantum Coherence) to resolve overlapping sugar signals.

Phase A: Sample Preparation
  • Solvent: 99.99% D₂O (minimizes OH exchange broadening).

  • Concentration: 2–5 mM (required for clear 2D cross-peaks).

  • Reference: Internal TSP (0.00 ppm) or DSS.

  • Temperature: 298 K (standard) and 310 K (to shift water peak if it obscures H2'/H3').

Phase B: 2D COSY (The Connectivity Trace)
  • Objective: Map the H1'

    
     H2' 
    
    
    
    H3'
    
    
    H4' spin system.
  • Causality: You cannot identify H3' in isolation. You must "walk" the ring starting from the anomeric proton (H1'), which is the most distinct signal (5.5–6.5 ppm).

  • Step-by-Step Analysis:

    • Locate H1': Find the anomeric proton doublet/singlet in the 5.5–6.5 ppm region.

    • Find H2': Look for the H1'-H2' cross-peak.

      • Validation Check: If

        
         is large (>5 Hz), the sugar is likely C2'-endo (consistent with 3'-O-MOE or DNA). If small, it is C3'-endo (2'-O-MOE or RNA).
        
    • Find H3': Follow the H2' diagonal peak to the H2'-H3' cross-peak.

    • Diagnostic Shift: In 3'-O-MOE , the H3' signal will be deshielded (shifted downfield) due to the electronegative ether oxygen. In 2'-O-MOE, H2' is the deshielded one.

Phase C: 2D HSQC (The Carbon Anchor)
  • Objective: Assign carbon chemical shifts to confirm the ether linkage.

  • Causality: Protons can overlap; Carbons rarely do. The carbon attached to the methoxy group undergoes a characteristic shift.

  • Step-by-Step Analysis:

    • Sugar Carbons: Correlate assigned H2' and H3' protons to their carbons (C2' and C3').

    • MOE Side Chain: Identify the MOE signals:

      • Methoxy (–OCH₃): Strong singlet ~3.3 ppm (H) / ~58 ppm (C).

      • Methylene (–O–CH₂–): Multiplets ~3.5–3.7 ppm.

    • Regio-Validation:

      • 3'-O-MOE: The C3' carbon (typically 70–75 ppm) will show a specific shift relative to unmodified ribose, and the H3' proton track will show the primary perturbation.

      • 2'-O-MOE: The C2' carbon (typically 80–84 ppm for 2'-O-alkyl) is significantly downfield compared to unmodified C2' (~75 ppm).

Visualization: Validation Logic Flow

The following diagram illustrates the decision tree for distinguishing 3'-O-MOE from 2'-O-MOE using the data derived from COSY and HSQC.

MOE_Validation Start Start: 1H NMR Spectrum Anomeric Identify H1' (5.5-6.5 ppm) Start->Anomeric COSY_Step COSY: Trace H1' -> H2' Anomeric->COSY_Step Coupling_Check Check J(1',2') Coupling COSY_Step->Coupling_Check Small_J Small J (< 2 Hz) (C3'-endo / North) Coupling_Check->Small_J High Probability 2'-O-MOE Large_J Large J (> 5 Hz) (C2'-endo / South) Coupling_Check->Large_J High Probability 3'-O-MOE Trace_H3 COSY: Trace H2' -> H3' Small_J->Trace_H3 Large_J->Trace_H3 HSQC_Check HSQC: Check C2' & C3' Shifts Trace_H3->HSQC_Check Result_2MOE Result: 2'-O-MOE (C2' shifted downfield) HSQC_Check->Result_2MOE C2' ~82ppm Result_3MOE Result: 3'-O-MOE (C3' shifted downfield) HSQC_Check->Result_3MOE C3' ~78ppm

Caption: Logic flow for differentiating 2'-O-MOE vs 3'-O-MOE using J-coupling constants and Carbon Chemical Shifts.

References
  • ResearchGate. (2011). Improved Synthetic Approaches Toward 2′-O-Methyl-Adenosine and Guanosine and Their N-Acyl Derivatives.

  • PMC - NIH. (2007). Tuning of conformational preorganization in model 2′,5′- and 3′,5′-linked oligonucleotides by 3′- and 2′-O-methoxyethyl modification.

  • PubMed. (2013).[1] NMR structure of 2'-O-(2-methoxyethyl) modified and C5-methylated RNA dodecamer duplex.

  • Integrated DNA Technologies (IDT). (2023). 2′ MOE – An ASO modification.

Sources

Safety Operating Guide

3'-O-(2-Methoxyethyl)adenosine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety and disposal protocols for 3'-O-(2-Methoxyethyl)adenosine (3'-O-MOE-A). While chemically similar to the widely used 2'-O-MOE antisense modification, this specific 3'-isomer (CAS: 303197-30-0) requires precise handling due to its potential bioactivity as a nucleoside analog.

Part 1: Emergency Overview & Hazard Identification

Core Directive: Treat this compound as a bioactive organic solid . Although often classified as "non-hazardous" in bulk transport, in a research setting, nucleoside analogs should be handled as potential reproductive toxins or irritants until fully characterized.

Parameter Technical Specification
Chemical Name This compound
CAS Number 303197-30-0
Molecular Formula C₁₃H₁₉N₅O₅
Physical State White to off-white powder
Hazard Class Irritant (Xi) . Potential target organ toxicity (kidney/liver) upon chronic exposure.
Reactivity Stable. Incompatible with strong oxidizing agents.[1]

Part 2: Waste Characterization & Segregation

Proper disposal begins with accurate characterization.[2][3] 3'-O-MOE-A does not contain halogens (unless part of a specific salt formulation) or heavy metals. It typically falls into the Non-Halogenated Organic waste stream.

Decision Logic: Waste Stream Selection

The following decision tree guides you through the segregation process.

DisposalLogic Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Solid Solid / Powder StateCheck->Solid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains >2% Halogens NonHalogenated Non-Halogenated Solvent (e.g., DMSO, MeOH, Water) SolventCheck->NonHalogenated No Halogens Bin_Halo Stream A: Halogenated Organic Waste (Incineration) Halogenated->Bin_Halo Bin_NonHalo Stream B: Non-Halogenated Organic Waste (High BTU Incineration) NonHalogenated->Bin_NonHalo PureCheck Pure Compound or Contaminated Debris? Solid->PureCheck PureSolid Pure Chemical Waste PureCheck->PureSolid Debris Contaminated PPE/Sharps PureCheck->Debris Bin_Solid Stream C: Hazardous Solid Waste (Lab Pack) PureSolid->Bin_Solid Debris->Bin_Solid

Figure 1: Decision logic for segregating 3'-O-MOE-A waste streams. Ensure text contrast is high for readability.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Spills)

Use this for expired stocks, weighing errors, or spill cleanup materials.

  • Containment: Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) jar.

    • Why? HDPE is chemically resistant to nucleosides and prevents leaching.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: Write "this compound".[4][5]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Deactivation (Spills):

    • If spilled on a bench: Wet a paper towel with 10% Bleach (Sodium Hypochlorite) or 70% Ethanol .

    • Mechanism:[4][5][6][7] Bleach oxidizes the nucleoside structure; Ethanol solubilizes it for removal.

    • Place all contaminated towels into the solid waste container.

  • Final Disposal: Seal the container and request pickup for High-Temperature Incineration .

    • Self-Validation: Ensure the lid is screw-tight and no powder is visible on the exterior threads before leaving the hood.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Use this for HPLC effluents or reaction solvents containing the compound.

  • Segregation: Determine the primary solvent.

    • Scenario 1 (DMSO/Methanol/Water): Pour into the Non-Halogenated waste carboy.

    • Scenario 2 (DCM/Chloroform): Pour into the Halogenated waste carboy.

  • Concentration Check: If the concentration of 3'-O-MOE-A is >50 mM, consider precipitating it out or labeling the carboy specifically as "High Concentration Bioactive."

  • pH Validation:

    • Check pH of the waste stream.

    • Requirement: pH must be between 5 and 9 for standard collection. If acidic (e.g., from TFA in HPLC), neutralize with Sodium Bicarbonate before adding to the main carboy to prevent gas evolution.

Part 4: Decontamination of Glassware & Equipment

Nucleoside analogs can adhere to glass surfaces. A simple water rinse is insufficient due to the lipophilic nature of the methoxyethyl group.

Decontamination Cycle:

  • Solvent Rinse: Rinse glassware with Methanol or Acetone (collect as organic waste).

    • Reasoning: 3'-O-MOE-A has higher solubility in organic solvents than in pure water.

  • Soap Wash: Wash with Alconox® or similar laboratory detergent and warm water.

  • Triple Rinse: Rinse three times with deionized water.

  • Verification: Visual inspection under UV light (254 nm) can sometimes reveal residue, as the adenosine base absorbs UV.

Part 5: Regulatory & Compliance Note

  • US EPA: This compound is generally not P-listed or U-listed (RCRA). However, it must be disposed of as Hazardous Chemical Waste due to its bioactive nature.

  • Drain Disposal: Strictly Prohibited. Do not pour down the sink.

  • Transport: When moving waste containers within the facility, use a secondary containment bucket to prevent spills during transit.

References

  • PubChem. (2024). Compound Summary: Adenosine Analogs and Safety Data. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

Personal protective equipment for handling 3'-O-(2-Methoxyethyl)adenosine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Analysis (The "Why")

3'-O-(2-Methoxyethyl)adenosine is a modified nucleoside analog.[1] While often used in the synthesis of specialized oligonucleotides (e.g., as a chain terminator or specific structural probe), its safety profile must be inferred from its structural components: the adenosine base and the 2-methoxyethyl (MOE) ether moiety.

Critical Hazard Synthesis:

  • Biological Activity (Adenosine Analog): Adenosine analogs can act as potent vasodilators or signaling molecules if systematically absorbed. While 2'-MOE modifications generally reduce genomic incorporation [1], the specific 3'-isomer pharmacokinetics are less characterized. Treat as a potential bioactive agent .

  • Reproductive Toxicity Potential (MOE Moiety): The methoxyethyl group is chemically related to 2-methoxyethanol (EGME). While the ether linkage in nucleosides is stable, metabolic degradation or synthesis byproducts could theoretically release methoxyacetic acid derivatives. In the absence of definitive toxicology for the 3'-isomer, apply the Precautionary Principle and handle as a Suspected Reproductive Toxin (Category 2 or 1B equivalent) [2].

  • Physical State: Typically a white to off-white powder. The primary vector of exposure is inhalation of dust during weighing and transfer.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent all routes of exposure, prioritizing the "Unknown Hazard" protocol common in drug discovery.

Tier 1: Standard Laboratory Handling (Quantities < 100 mg)
Protection ZoneRequired EquipmentTechnical Justification
Respiratory Fume Hood (Certified) Primary Barrier. Do not handle on an open bench. The hood ensures negative pressure containment of fugitive dust.
Dermal (Hands) Double Nitrile Gloves Permeation Resistance. 1. Inner Layer: 4 mil Nitrile (purple/blue).2. Outer Layer: Extended cuff Nitrile (minimum 5 mil).Why: Nucleoside analogs in organic solvents (e.g., DMSO) can permeate thin latex rapidly.
Ocular Chemical Safety Goggles Impact & Splash. Standard safety glasses are insufficient if fine powder becomes airborne or if splashing occurs during solubilization.
Body Tyvek® Lab Coat / Sleeves Particulate Barrier. Cotton coats trap dust. Use disposable Tyvek sleeves over the lab coat cuffs to seal the glove gap.
Tier 2: Scale-Up / High Risk (Quantities > 100 mg or Solution Transfers)
Protection ZoneRequired EquipmentTechnical Justification
Respiratory P100 / N95 Respirator Redundancy. Required in addition to the fume hood if generating aerosols or handling large volumes of dry powder where static might disperse particles.
Dermal Double Gloving (Laminate) Solvent Resistance. If dissolving in DCM or Acetonitrile, use a chemically resistant laminate inner glove (e.g., Silver Shield) under a nitrile outer glove.
Face Face Shield Splash Protection. Mandatory when transferring dissolved stock solutions (>50mL) to prevent facial absorption.

Part 3: Operational Protocols (Step-by-Step)

Protocol A: Safe Weighing & Transfer

Goal: Eliminate static-driven dust dispersion.

  • Static Neutralization: Place an ionizing fan or anti-static gun inside the fume hood 5 minutes prior to opening the vial. Dry nucleosides are prone to static charge and can "jump" from spatulas [3].

  • The "Tunnel" Technique:

    • Do not remove the vial content directly into the air.

    • Place the receiving vessel and the source vial deep (6 inches) inside the hood.

    • Use a disposable anti-static weighing boat.

  • Decontamination: After weighing, wipe the exterior of the source vial with a lint-free wipe dampened with 70% Ethanol before removing it from the hood.

Protocol B: Solubilization (DMSO/Acetonitrile)

Goal: Prevent percutaneous absorption.

  • Solvent Selection: 3'-O-MOE-A is typically soluble in DMSO or anhydrous Acetonitrile.

    • Warning: DMSO is a potent skin penetrant and will carry the dissolved nucleoside directly into the bloodstream.

  • The "Closed Loop": Add solvent via syringe or pipette directly into the vial. Cap immediately. Vortex inside the closed hood.

  • Spill Response: If a DMSO solution spills on gloves, remove gloves immediately . Do not wash gloves; peel them off, wash hands with soap/water, and re-glove.

Part 4: Waste Disposal & Decontamination[2]

Disposal Classification:

  • Solid Waste: Segregate as "Hazardous Chemical Waste - Solid" (Trace Nucleosides).

  • Liquid Waste: If dissolved in acetonitrile/DMSO, classify as "Organic Solvent Waste + Toxic Constituent." Do not mix with aqueous acid/base streams.

Decontamination Solution:

  • Use a 10% Bleach (Sodium Hypochlorite) solution followed by water.

  • Mechanism:[2][3][4][5] Oxidative degradation breaks down the nucleoside ring structure, rendering it biologically inactive.

Part 5: Safety Logic Visualization

The following diagram illustrates the decision-making logic for handling this compound, integrating the Hierarchy of Controls.

SafetyProtocol Start Start: Handling 3'-O-MOE-A RiskAssess Risk Assessment: 1. Bioactive Nucleoside 2. Potential Reprotox (MOE) Start->RiskAssess StateCheck Physical State? RiskAssess->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (DMSO/ACN) StateCheck->Liquid Engineering Engineering Control: Fume Hood Required (Static Neutralization) Solid->Engineering Liquid->Engineering PPE_Solid PPE (Solid): Double Nitrile Gloves Safety Goggles Lab Coat + Sleeves Engineering->PPE_Solid If Solid PPE_Liquid PPE (Liquid): Laminate Gloves (if DMSO) Face Shield Splash Apron Engineering->PPE_Liquid If Liquid Action_Weigh Action: Weighing Use Anti-Static Boat Wipe Vial before Exit PPE_Solid->Action_Weigh Action_Dissolve Action: Solubilization Closed Vessel Vortexing Immediate Spill Cleanup PPE_Liquid->Action_Dissolve Waste Disposal: Segregated Chemical Waste (Do not drain dispose) Action_Weigh->Waste Action_Dissolve->Waste

Caption: Operational decision tree for this compound, delineating PPE upgrades based on physical state and solvent risks.

References

  • Oxford Academic. (2018). 2′-O-(2-Methoxyethyl) Nucleosides Are Not Phosphorylated or Incorporated Into the Genome.[1] Toxicological Sciences. Link

  • National Institutes of Health (NIH). (2001). Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats. Journal of Pharmacology and Experimental Therapeutics. Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. (General guidance on handling Category 1/2 hazards). Link

  • Cayman Chemical. (2025).[3] Adenosine Safety Data Sheet. (Baseline toxicity data for adenosine scaffold). Link

Sources

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